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2-(1H-1,2,4-Triazol-1-yl)propanoic acid Documentation Hub

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  • Product: 2-(1H-1,2,4-Triazol-1-yl)propanoic acid
  • CAS: 901586-50-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-(1H-1,2,4-Triazol-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways to 2-(1H-1,2,4-triazol-1-yl)propanoic acid, a valuable building bl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-(1H-1,2,4-triazol-1-yl)propanoic acid, a valuable building block in medicinal chemistry. The document delves into the core chemical principles, offers detailed step-by-step protocols for the most prevalent synthetic route, and discusses the critical parameters influencing reaction outcomes. By synthesizing information from established literature, this guide aims to equip researchers with the necessary knowledge to efficiently and reliably produce this key triazole derivative.

Introduction: The Significance of Triazole-Containing Carboxylic Acids

Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of pharmaceutical compounds. Among these, the 1,2,4-triazole moiety is a privileged structure due to its ability to engage in hydrogen bonding and its metabolic stability. The incorporation of a propanoic acid side chain at the N1 position of the triazole ring introduces a carboxylic acid functional group, which can serve as a handle for further derivatization, improve pharmacokinetic properties, or act as a key pharmacophoric element. 2-(1H-1,2,4-triazol-1-yl)propanoic acid, in particular, is a precursor for a variety of biologically active molecules, including antifungal agents and other therapeutic candidates.[1] The synthesis of this compound is therefore of significant interest to the drug discovery and development community.

Primary Synthetic Pathway: Nucleophilic Substitution

The most direct and widely employed method for the synthesis of 2-(1H-1,2,4-triazol-1-yl)propanoic acid involves the N-alkylation of 1,2,4-triazole with a suitable three-carbon electrophile bearing a carboxylic acid or ester functionality. This approach is a classic example of nucleophilic substitution, where the nitrogen of the triazole ring acts as the nucleophile.

Mechanistic Considerations and Regioselectivity

1,2,4-triazole possesses two potentially nucleophilic nitrogen atoms in its unsubstituted form, which can lead to the formation of two possible isomers upon alkylation: the N1- and N4-substituted products. However, the alkylation of 1,2,4-triazole with alkyl halides, in the presence of a base, typically shows a high degree of regioselectivity, favoring the formation of the 1-substituted isomer.[2] This preference is attributed to the thermodynamic stability of the resulting product and the electronic distribution within the triazole ring. The use of specific bases and reaction conditions can further enhance this selectivity.[2]

Detailed Experimental Protocol: Synthesis via Alkylation

This section provides a step-by-step procedure for the synthesis of 2-(1H-1,2,4-triazol-1-yl)propanoic acid, beginning with the alkylation of 1,2,4-triazole with an ester of 2-bromopropanoic acid, followed by hydrolysis of the resulting ester.

Step 1: N-Alkylation of 1,2,4-Triazole

The initial step involves the reaction of 1,2,4-triazole with an alkyl 2-bromopropanoate in the presence of a suitable base and solvent.

Reaction Scheme:

1,2,4-Triazole 1,2,4-Triazole Product_Ester Alkyl 2-(1H-1,2,4-triazol-1-yl)propanoate 1,2,4-Triazole->Product_Ester + Alkyl_2-bromopropanoate Alkyl 2-bromopropanoate Alkyl_2-bromopropanoate->Product_Ester + Base_Solvent Base, Solvent Base_Solvent->Product_Ester

Figure 1: N-alkylation of 1,2,4-triazole.

Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-triazole (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a base (1.1-1.5 equivalents), such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. The choice of base is critical; K₂CO₃ is a milder and safer option, while NaH is a stronger base that can lead to faster reaction times but requires more stringent anhydrous conditions.

  • Electrophile Addition: Slowly add an alkyl 2-bromopropanoate (e.g., ethyl 2-bromopropanoate) (1.0-1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. The solvent is then removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure alkyl 2-(1H-1,2,4-triazol-1-yl)propanoate.

ParameterConditionRationale
Solvent DMF, AcetonitrileAprotic polar solvents facilitate the dissolution of reactants and promote the nucleophilic substitution reaction.
Base K₂CO₃, NaHDeprotonates the 1,2,4-triazole to form the more nucleophilic triazolide anion.
Temperature 60-80 °CProvides sufficient energy to overcome the activation barrier of the reaction without promoting significant side reactions.
Stoichiometry Slight excess of baseEnsures complete deprotonation of the triazole.

Table 1: Critical Parameters for N-Alkylation.

Step 2: Hydrolysis of the Ester

The final step is the hydrolysis of the ester to the corresponding carboxylic acid.

Reaction Scheme:

Ester Alkyl 2-(1H-1,2,4-triazol-1-yl)propanoate Acid 2-(1H-1,2,4-triazol-1-yl)propanoic acid Ester->Acid Hydrolysis Conditions Aqueous Base (e.g., NaOH, LiOH) then Acidification (e.g., HCl) Conditions->Acid

Figure 2: Hydrolysis of the ester intermediate.

Protocol:

  • Saponification: Dissolve the purified alkyl 2-(1H-1,2,4-triazol-1-yl)propanoate (1.0 equivalent) in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2.0 equivalents).

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete, as indicated by TLC or LC-MS.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 2-3 with a dilute mineral acid (e.g., 1M HCl).

  • Isolation: The resulting precipitate of 2-(1H-1,2,4-triazol-1-yl)propanoic acid is collected by filtration, washed with cold water, and dried under vacuum.

ParameterConditionRationale
Base NaOH, LiOHCatalyzes the hydrolysis of the ester to the carboxylate salt.
Solvent Alcohol/Water mixtureEnsures solubility of both the ester and the inorganic base.
Acidification Dilute HClProtonates the carboxylate salt to yield the free carboxylic acid, causing it to precipitate from the aqueous solution.

Table 2: Critical Parameters for Ester Hydrolysis.

Alternative Synthetic Strategies

While the N-alkylation of 1,2,4-triazole is the most common approach, other methods for the synthesis of triazole-containing carboxylic acids have been reported and may be applicable.

  • From Amidrazones: The reaction of amidrazones with succinic anhydride can yield 3-(1,2,4-triazol-3-yl)propanoic acid derivatives.[3] While this leads to a different isomer, modifications to the starting materials could potentially be explored to achieve the desired 1-substituted product.

  • Pinner Reaction: The Pinner reaction strategy has been used to synthesize α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates from α-cyanoacetates.[4] This method provides access to the 3-substituted isomer but highlights the versatility of cyclization reactions in forming the triazole ring.

Conclusion

The synthesis of 2-(1H-1,2,4-triazol-1-yl)propanoic acid is a well-established process, primarily achieved through the regioselective N-alkylation of 1,2,4-triazole followed by ester hydrolysis. This guide has provided a detailed, technically grounded protocol for this key transformation. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can reliably access this important building block for the development of novel therapeutics.

References

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. [Link]

  • Synthesis of Fused Bicyclic[5][6][7]-Triazoles from Amino Acids. (2024). ACS Publications. [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. (2004). ResearchGate. [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. (2021). National Institutes of Health. [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). MDPI. [Link]

  • [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. (1997). PubMed. [Link]

  • One step synthesis of 1,2,3-triazole carboxylic acids. (2003).
  • Process for the preparation of 1,2,4-triazole derivatives useful as medicaments. (1998).
  • Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters. (2020). ResearchGate. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). National Institutes of Health. [Link]

  • Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. (2011). ResearchGate. [Link]

  • Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. (2002). PubMed. [Link]

  • One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates. (2017). ResearchGate. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). MDPI. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, a heterocyclic carboxylic acid, represents a molecule of interest within the broader landscape of medicina...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-1,2,4-Triazol-1-yl)propanoic acid, a heterocyclic carboxylic acid, represents a molecule of interest within the broader landscape of medicinal chemistry and materials science. The conjunction of a propanoic acid moiety with a 1,2,4-triazole ring suggests potential applications stemming from the known biological activities and coordination properties of these respective functional groups. This guide provides a foundational overview of its core chemical properties, drawing from available data to support further research and development endeavors. Due to the limited specific literature on this exact molecule, this paper also contextualizes its properties and potential through the lens of related, well-documented triazole-containing compounds.

Introduction: The Significance of the Triazole-Carboxylic Acid Scaffold

The 1,2,4-triazole ring is a well-established pharmacophore, integral to a wide array of therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it a privileged structure in drug design. When coupled with a propanoic acid functional group, the resulting molecule, 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, gains a versatile handle for further chemical modification and potential biological interactions. The carboxylic acid group can act as a key binding element to biological targets or serve as a synthon for creating esters, amides, and other derivatives. This guide aims to consolidate the known information on this specific molecule and to provide a logical framework for its scientific exploration.

Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for predicting its behavior in both chemical and biological systems. For 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, the following properties have been identified.

PropertyValueSource
CAS Number 901586-50-3[1][2][3][4]
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
Purity (Typical) ≥ 95%[4][5]

Note: Experimental data on properties such as melting point, boiling point, and solubility are not widely available in published literature and would require experimental determination.

Synthesis and Characterization

While specific, detailed synthesis protocols for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid are not extensively documented in peer-reviewed journals, a logical synthetic approach can be inferred from standard organic chemistry principles. A plausible and common method for N-alkylation of triazoles involves the reaction of 1H-1,2,4-triazole with a suitable propanoic acid derivative.

Postulated Synthetic Workflow

A likely synthetic route would involve the nucleophilic substitution reaction between the sodium salt of 1,2,4-triazole and an ester of 2-bromopropanoic acid, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid. This two-step process is outlined below.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Ester Hydrolysis Triazole 1H-1,2,4-Triazole TriazoleSalt Sodium 1,2,4-triazolide Triazole->TriazoleSalt Deprotonation Base Sodium Hydride (NaH) Base->TriazoleSalt BromoEster Ethyl 2-bromopropanoate IntermediateEster Ethyl 2-(1H-1,2,4-triazol-1-yl)propanoate BromoEster->IntermediateEster SN2 Reaction Solvent1 Anhydrous DMF Solvent1->IntermediateEster SN2 Reaction TriazoleSalt->IntermediateEster SN2 Reaction FinalProduct 2-(1H-1,2,4-Triazol-1-yl)propanoic acid IntermediateEster->FinalProduct Saponification & Acidification Hydrolysis NaOH(aq), then H3O+ Hydrolysis->FinalProduct Saponification & Acidification Solvent2 Ethanol/Water Solvent2->FinalProduct Saponification & Acidification

Caption: Postulated two-step synthesis of the target compound.

Causality Behind Experimental Choices:

  • Base and Solvent: Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for deprotonating the triazole ring, which has a pKa of approximately 10. Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the sodium cation without interfering with the nucleophile.

  • Ester Protecting Group: The reaction is performed on the ethyl ester of 2-bromopropanoic acid rather than the free acid. This is crucial because the free carboxylic acid would be deprotonated by the sodium triazolide, preventing the desired N-alkylation.

  • Hydrolysis: Basic hydrolysis (saponification) with sodium hydroxide, followed by acidic workup, is a standard and high-yielding method for converting the intermediate ester to the final carboxylic acid.

Characterization and Analytical Protocols

To confirm the identity and purity of synthesized 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, a suite of analytical techniques would be essential.

Step-by-Step Analytical Workflow:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The expected spectrum would show distinct signals for the two protons on the triazole ring, a quartet for the CH group, and a doublet for the CH₃ group of the propanoic acid moiety. The acidic proton of the carboxyl group may appear as a broad singlet or exchange with the solvent.

    • ¹³C NMR: Obtain a carbon NMR spectrum to identify all five unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal.

  • Mass Spectrometry (MS):

    • Utilize high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) to confirm the exact mass of the molecule. The expected [M+H]⁺ or [M-H]⁻ ion should correspond to the calculated molecular formula (C₅H₇N₃O₂).

  • Infrared (IR) Spectroscopy:

    • Perform Fourier-transform infrared (FTIR) spectroscopy. Key expected absorbances include a broad O-H stretch for the carboxylic acid (typically around 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (around 1700-1725 cm⁻¹), and C-N and C=N stretching vibrations from the triazole ring.

  • Purity Assessment (HPLC):

    • Develop a reverse-phase high-performance liquid chromatography (HPLC) method to determine the purity of the compound. A C18 column with a mobile phase gradient of water and acetonitrile (both containing a small amount of an acid like formic acid or TFA) would be a standard starting point. Purity is assessed by the area percentage of the main peak detected by a UV detector.

Analytical_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR Infrared Spectroscopy (FTIR) Start->IR Purity Purity Assessment (RP-HPLC) Start->Purity Structure Structural Confirmation NMR->Structure Formula Formula Verification MS->Formula FunctionalGroups Functional Group ID IR->FunctionalGroups PurityResult Quantitative Purity >95% Purity->PurityResult

Caption: Standard analytical workflow for compound validation.

Potential Applications in Drug Development and Research

While direct biological activity data for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid is scarce, its structural motifs are present in compounds with known pharmacological effects.

  • Antifungal Agents: The triazole ring is the cornerstone of many azole antifungal drugs (e.g., fluconazole, itraconazole), which inhibit the enzyme lanosterol 14α-demethylase. This compound could serve as a fragment or starting material for the synthesis of novel antifungal candidates.

  • Enzyme Inhibition: The carboxylic acid group can mimic the phosphate group of natural substrates, making it a potential inhibitor for various enzymes. Its ability to chelate metal ions in enzyme active sites, in concert with the nitrogen atoms of the triazole ring, could be explored.

  • Coordination Chemistry: The nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate can act as ligands for metal ions. This could lead to applications in the development of metal-organic frameworks (MOFs) or as a chelating agent.

Conclusion and Future Directions

2-(1H-1,2,4-Triazol-1-yl)propanoic acid is a foundational chemical entity whose full potential is yet to be unlocked. While commercially available, a significant gap exists in the scientific literature regarding its detailed synthesis, characterization, and biological activity. This guide provides a scientifically grounded framework for researchers to begin exploring this molecule. Future work should focus on the experimental validation of the proposed synthetic and analytical protocols, followed by systematic screening in biological assays to uncover its therapeutic or material science applications. The insights gained from such studies will be invaluable in determining the role of this versatile triazole-propanoic acid scaffold in the advancement of science and medicine.

References

Due to the limited availability of specific scientific literature for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, the references primarily point to commercial suppliers that confirm its existence and basic identifiers. The scientific principles described are based on established organic chemistry and medicinal chemistry knowledge.

  • Howei Pharm. (n.d.). 2-(1H-1,2,4-Triazol-1-yl)propanoic acid 95%+. Retrieved from [Link]

  • XiXisys. (n.d.). CAS: 901586-50-3 Name: -. Retrieved from [Link]

  • Exclusive Chemistry Ltd. (2024, April 29). CAS Registry Numbers database. Retrieved from [Link]

  • Astatech Inc. (n.d.). AT12354 1G | Astatech 2-(1H-1,2,4-TRIAZOL-1-YL)PROPANOIC ACID. Neta Scientific. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, 95% Purity.... Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(1H-1,2,4-Triazol-1-yl)propanoic acid and its Analogs in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-(1H-1,2,4-triazol-1-yl)propanoic acid, a heterocyclic compound of interest in modern drug discovery. By examining its chemical properties, synthesis, and the br...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(1H-1,2,4-triazol-1-yl)propanoic acid, a heterocyclic compound of interest in modern drug discovery. By examining its chemical properties, synthesis, and the broader context of related triazole-containing carboxylic acids, this document serves as a vital resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous clinically approved drugs.[1][2] Its prevalence stems from its unique physicochemical properties, including its ability to engage in hydrogen bonding, its dipole character, and its metabolic stability.[2] These characteristics make the 1,2,4-triazole scaffold a versatile building block for designing molecules with a wide range of biological activities, including antifungal, antiviral, and anti-inflammatory properties.[1][2]

The incorporation of a propanoic acid side chain to the triazole ring, as seen in 2-(1H-1,2,4-Triazol-1-yl)propanoic acid (CAS Number: 901586-50-3) , introduces a carboxylic acid functional group that can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile.[3] This guide will delve into the specifics of this compound and its structural analogs, providing a foundation for future research and development.

Physicochemical Properties and Identification

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a comparative table summarizing the key identifiers and properties of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid and its closely related analogs.

Property2-(1H-1,2,4-Triazol-1-yl)propanoic acid2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid
CAS Number 901586-50-3[3]1450828-63-3[4][5]86362-20-1[6]
Molecular Formula C₅H₇N₃O₂[3]C₅H₇N₃O₃[5]C₅H₈N₄O₂[6]
Molecular Weight 141.13 g/mol [3]157.13 g/mol [4][5]156.14 g/mol [6]
Synonyms Not specifiedα-Hydroxy-1H-1,2,4-triazole-1-propanoic acid[4]Not specified

Synthesis Strategies for Triazole-Propanoic Acid Derivatives

The synthesis of triazole-containing carboxylic acids can be achieved through various organic chemistry routes. A common approach involves the reaction of a key intermediate with a reagent that introduces the propanoic acid moiety or its precursor. For instance, a general strategy for the synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates, which can be further hydrolyzed to the corresponding carboxylic acids, has been developed via the Pinner reaction.[7] This method utilizes the reaction of carboxyimidate salts with formylhydrazide.[7]

A one-pot synthesis method has also been described for related 1,2,3-triazole derivatives, involving a multicomponent reaction of alkyl 2-bromo-3-arylpropanoates, sodium azide, and phenylacetylene in the presence of a copper catalyst.[8] While the specific synthesis of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid is not detailed in the provided literature, a general workflow can be conceptualized.

Caption: A generalized workflow for the synthesis of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid.

Applications in Drug Discovery and Development

Derivatives of 1,2,4-triazole containing a propanoic acid moiety have demonstrated promising biological activities, positioning them as valuable leads in drug discovery.

Anti-inflammatory Activity

Recent studies have focused on the synthesis and evaluation of new 1,2,4-triazole derivatives with a propanoic acid group for their anti-inflammatory potential.[9] Certain compounds within this class have been shown to significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cell cultures.[9] This suggests a potential mechanism of action involving the modulation of inflammatory signaling pathways.

Antimicrobial and Anthelmintic Activity

The same studies that highlighted anti-inflammatory effects also investigated the antimicrobial and anthelmintic properties of these compounds.[9] The triazole core is a known pharmacophore in antifungal agents, and its combination with a propanoic acid moiety could lead to the development of new antimicrobial agents with unique mechanisms of action.

Therapeutic_Applications Triazole_Propanoic_Acid 2-(1H-1,2,4-Triazol-1-yl)propanoic acid & Analogs Anti_Inflammatory Anti-inflammatory Triazole_Propanoic_Acid->Anti_Inflammatory Modulation of Cytokine Release Antimicrobial Antimicrobial Triazole_Propanoic_Acid->Antimicrobial Inhibition of Pathogen Growth Anticancer Anticancer Triazole_Propanoic_Acid->Anticancer Potential for Antiproliferative Activity

Caption: Potential therapeutic applications of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid and its analogs.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid was not found, general safety precautions can be inferred from the SDS of related compounds like 3-(1H-1,2,4-Triazol-1-yl)benzoic acid and propionic acid.[10][11]

General Precautions:

  • Handling: Use in a well-ventilated area.[10][11][12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] Avoid breathing dust, fumes, or vapors.[11] Wash hands thoroughly after handling.[11][12]

  • Storage: Store in a cool, dry, and well-ventilated place.[10][11] Keep containers tightly closed.[10][11] Store away from incompatible materials such as strong oxidizing agents.[11]

  • First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air.[11] If swallowed, rinse mouth and seek immediate medical attention.[11]

Conclusion and Future Directions

2-(1H-1,2,4-Triazol-1-yl)propanoic acid and its analogs represent a promising class of compounds for further investigation in the field of medicinal chemistry. The combination of the versatile 1,2,4-triazole pharmacophore with a propanoic acid moiety offers a rich scaffold for the design of novel therapeutics. Future research should focus on the development of efficient and scalable synthetic routes, comprehensive evaluation of their biological activities against a wider range of targets, and detailed structure-activity relationship (SAR) studies to optimize their therapeutic potential.

References

  • 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid. Sigma-Aldrich.

  • 2-(1H-1,2,4-triazol-1-yl)propanoic acid. Exclusive Chemistry Ltd.

  • 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid TraceCERT®. Sigma-Aldrich.

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. National Center for Biotechnology Information.

  • 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid. PubChem, National Center for Biotechnology Information.

  • 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid. PubChem, National Center for Biotechnology Information.

  • One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates. ResearchGate.

  • Safety Data Sheet - Propionic acid. DC Fine Chemicals.

  • Safety Data Sheet - 3-(1H-1,2,4-Triazol-1-yl)benzoic acid. Fisher Scientific.

  • 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride. Benchchem.

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI.

  • Safety Data Sheet - 3-(1H-1,2,3-triazol-1-yl)propanoic acid. CymitQuimica.

  • Safety Data Sheet - Propionic acid. Sigma-Aldrich.

  • Safety data sheet - Luprosil®. BASF.

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. MDPI.

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed Central, National Center for Biotechnology Information.

  • 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid, reference material. Sigma-Aldrich.

  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central, National Center for Biotechnology Information.

  • An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity. MDPI.

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar.

  • 2-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanoic acid. A&A Blocks.

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Exploratory

The Molecular Architecture and Potential of 2-(1H-1,2,4-Triazol-1-yl)propanoic Acid: A Technical Guide for Researchers

Abstract: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2] This technical guide focuses on a specific derivative, 2-(...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2] This technical guide focuses on a specific derivative, 2-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS No. 901586-50-3), a molecule that combines the versatile triazole ring with a propanoic acid moiety.[3] The presence of the propanoic acid group is significant, as it is a feature of several non-steroidal anti-inflammatory drugs (NSAIDs).[1] This guide provides a comprehensive overview of its molecular structure, plausible synthetic routes, spectroscopic characterization, and prospective applications in drug development, synthesized from the available scientific literature on analogous compounds.

Introduction to the Molecular Scaffold

2-(1H-1,2,4-Triazol-1-yl)propanoic acid is a heterocyclic compound with the molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol .[3] The core of this molecule is the 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms. This ring system is known for its metabolic stability and its ability to participate in various biological interactions.[2] The propanoic acid substituent at the N1 position of the triazole ring introduces a chiral center and a carboxylic acid functional group, which can influence the molecule's pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of 2-(1H-1,2,4-Triazol-1-yl)propanoic Acid

PropertyValueSource
CAS Number 901586-50-3[3]
Molecular Formula C₅H₇N₃O₂[3]
Molecular Weight 141.13 g/mol [3]

Below is a diagram illustrating the fundamental molecular structure of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid.

Caption: Molecular structure of 2-(1H-1,2,4-triazol-1-yl)propanoic acid.

Synthesis and Purification Strategies

A generalized workflow for this synthesis is depicted below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification 1H_1_2_4_triazole 1H-1,2,4-Triazole N_alkylation N-Alkylation 1H_1_2_4_triazole->N_alkylation 2_bromopropanoic_acid 2-Bromopropanoic Acid 2_bromopropanoic_acid->N_alkylation Crude_Product Crude Product Mixture N_alkylation->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Final_Product 2-(1H-1,2,4-Triazol-1-yl)propanoic acid Purification->Final_Product

Caption: Proposed synthesis workflow for 2-(1H-1,2,4-triazol-1-yl)propanoic acid.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on similar alkylation reactions of 1,2,4-triazole and should be optimized for safety and yield.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-1,2,4-triazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1 to 1.5 equivalents), to the solution to deprotonate the triazole.

  • Alkylation: Slowly add 2-bromopropanoic acid (1 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 60-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, filter to remove any inorganic salts, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

Detailed spectroscopic data for 2-(1H-1,2,4-triazol-1-yl)propanoic acid is not publicly available. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the triazole ring, typically in the aromatic region (δ 7.5-8.5 ppm). The methine proton (Hα) of the propanoic acid moiety would likely appear as a quartet, coupled to the methyl protons. The methyl protons (Hβ) would present as a doublet. The acidic proton of the carboxyl group may appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the two distinct carbons of the triazole ring. The carbonyl carbon of the carboxylic acid would be observed at a downfield chemical shift (around 170-180 ppm). Signals for the α-carbon and the methyl carbon of the propanoic acid moiety would also be present.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to display characteristic absorption bands for the functional groups present in the molecule. Key expected frequencies include:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, around 1700-1725 cm⁻¹.

  • C-H stretching vibrations for the aliphatic and aromatic protons.

  • C=N and N-N stretching vibrations characteristic of the triazole ring, typically in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 141.13. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the propanoic acid side chain.

Potential Applications in Drug Development

While specific biological activity data for 2-(1H-1,2,4-triazol-1-yl)propanoic acid is lacking, the well-established pharmacological importance of the 1,2,4-triazole scaffold suggests several promising avenues for investigation.[1][2]

Anti-inflammatory and Analgesic Properties

The inclusion of the propanoic acid moiety, a key feature of many NSAIDs, suggests that this compound could be a candidate for development as an anti-inflammatory or analgesic agent.[1][4] Research on other 1,2,4-triazole derivatives has demonstrated their potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[5]

Anticancer Activity

Numerous 1,2,4-triazole derivatives have been investigated for their anticancer properties.[6][7] These compounds can exert their effects through various mechanisms, including enzyme inhibition and disruption of cell signaling pathways. The unique combination of the triazole ring and the carboxylic acid group in 2-(1H-1,2,4-triazol-1-yl)propanoic acid could lead to novel interactions with biological targets relevant to cancer.

Enzyme Inhibition

The 1,2,4-triazole nucleus is a versatile pharmacophore that has been incorporated into various enzyme inhibitors.[8] For instance, certain triazole derivatives have shown inhibitory activity against enzymes like α-glucosidase and α-amylase, which are relevant targets in the management of diabetes.[9][10]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-(1H-1,2,4-triazol-1-yl)propanoic acid. Based on safety data for related triazole compounds, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

2-(1H-1,2,4-Triazol-1-yl)propanoic acid represents a molecule of significant interest for researchers in drug discovery and medicinal chemistry. While a comprehensive experimental profile of this specific compound is not yet available in the public domain, this guide provides a foundational understanding of its structure, plausible synthesis, and potential biological activities based on the extensive research on related 1,2,4-triazole derivatives. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

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Foundational

Spectroscopic Characterization of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid: A Technical Guide

Abstract This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 2-(1H-1,2,4-triazol-1-yl)propanoic acid. In the absence of publicly available, experimentally-derived spectra fo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 2-(1H-1,2,4-triazol-1-yl)propanoic acid. In the absence of publicly available, experimentally-derived spectra for this specific molecule, this document leverages fundamental principles of spectroscopy and comparative analysis with structurally related compounds to predict the salient features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the spectroscopic properties of this and similar triazole-containing compounds.

Introduction

2-(1H-1,2,4-Triazol-1-yl)propanoic acid is a heterocyclic compound incorporating a propanoic acid moiety attached to a 1,2,4-triazole ring. The 1,2,4-triazole ring is a key pharmacophore found in a wide array of therapeutic agents, valued for its metabolic stability and ability to engage in various biological interactions.[1] The propanoic acid group introduces a chiral center and a carboxylic acid functionality, which can significantly influence the molecule's solubility, pharmacokinetic properties, and potential for ionic interactions.

Accurate spectroscopic characterization is fundamental to confirming the chemical identity, purity, and structure of newly synthesized compounds in a research and development setting. This guide provides a predictive framework for the spectroscopic analysis of 2-(1H-1,2,4-triazol-1-yl)propanoic acid, offering a baseline for researchers working with this molecule.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts for 2-(1H-1,2,4-triazol-1-yl)propanoic acid are based on the analysis of its constituent functional groups and comparison with similar, characterized molecules.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample B in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Acquire spectra on a 400 MHz or higher spectrometer D->E F Collect ¹H, ¹³C, and 2D spectra (COSY, HSQC) E->F G Apply Fourier transform F->G H Phase and baseline correction G->H I Calibrate chemical shifts to solvent or TMS peak H->I

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectrum

The expected proton NMR signals for 2-(1H-1,2,4-triazol-1-yl)propanoic acid are detailed in Table 1. The use of a solvent like DMSO-d₆ is anticipated to show a broad singlet for the carboxylic acid proton at a downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale and Comparative Data
COOH ~12-13 Broad Singlet 1H Carboxylic acid protons are highly deshielded and often appear as broad signals. In related triazole propanoic acid derivatives, this peak is observed in this region.[2]
H-3 (Triazole) ~8.5 Singlet 1H Protons on the 1,2,4-triazole ring are deshielded due to the electronegativity of the nitrogen atoms and the aromatic character of the ring.
H-5 (Triazole) ~8.0 Singlet 1H Similar to H-3, this proton is in an electron-deficient environment, leading to a downfield shift.
CH (α-carbon) ~5.0-5.5 Quartet 1H This methine proton is deshielded by both the adjacent carboxylic acid group and the nitrogen of the triazole ring.

| CH₃ (β-carbon) | ~1.7-1.9 | Doublet | 3H | These methyl protons will be split by the adjacent methine proton, resulting in a doublet. |

Predicted ¹³C NMR Spectrum

The predicted carbon-13 NMR spectrum will reflect the different electronic environments of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale and Comparative Data
C=O (Carboxyl) ~170-175 The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield. This is a characteristic peak for this functional group.[2]
C-3 (Triazole) ~150-155 Aromatic carbons adjacent to nitrogen atoms in heterocyclic systems are typically found in this downfield region.
C-5 (Triazole) ~145-150 Similar to C-3, this carbon is part of the electron-deficient triazole ring.
CH (α-carbon) ~55-60 This carbon is attached to the electronegative nitrogen of the triazole ring and the carbonyl group, causing a downfield shift.

| CH₃ (β-carbon) | ~15-20 | The methyl carbon is in a more shielded, aliphatic environment, resulting in an upfield chemical shift. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol: IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Prepare a KBr pellet with a small amount of sample B OR Place a drop of sample on an ATR crystal C Place sample in FTIR spectrometer B->C D Acquire spectrum, typically over 4000-400 cm⁻¹ C->D E Perform background subtraction D->E

Caption: General workflow for acquiring an FT-IR spectrum.

Predicted IR Absorption Bands

The key vibrational frequencies expected for 2-(1H-1,2,4-triazol-1-yl)propanoic acid are summarized in Table 3. The spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹) Vibration Type Functional Group Comments
2500-3300 O-H stretch Carboxylic Acid A very broad and strong absorption band, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[3]
~1700-1725 C=O stretch Carboxylic Acid A strong, sharp absorption band indicative of the carbonyl group.
~1500-1580 C=N stretch Triazole Ring Aromatic ring stretching vibrations involving the carbon-nitrogen double bonds.
~1210-1320 C-O stretch Carboxylic Acid Stretching vibration of the carbon-oxygen single bond.

| ~1300-1400 | C-N stretch | Triazole Ring | Stretching vibration of the carbon-nitrogen single bonds within the ring. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and clues to its structure.

Experimental Protocol: MS Data Acquisition

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition A Dissolve sample in a suitable solvent (e.g., methanol) B Infuse into the ion source A->B C Ionize the sample (e.g., ESI or EI) B->C D Separate ions in the mass analyzer C->D E Detect ions and generate mass spectrum D->E

Caption: A simplified workflow for mass spectrometry analysis.

Predicted Mass Spectrum and Fragmentation

For 2-(1H-1,2,4-triazol-1-yl)propanoic acid (Molecular Formula: C₅H₇N₃O₂, Molecular Weight: 141.13 g/mol ), the following is expected in an electron ionization (EI) mass spectrum.[4]

  • Molecular Ion Peak ([M]⁺): An observable peak at m/z = 141, corresponding to the intact molecule with one electron removed.

  • Key Fragmentation Pathways:

    • Loss of the carboxyl group (-COOH): A significant fragment at m/z = 96, resulting from the cleavage of the bond between the α-carbon and the carboxyl group. This is a common fragmentation for carboxylic acids.

    • Loss of the propanoic acid moiety: A fragment corresponding to the protonated triazole ring at m/z = 70.

    • Decarboxylation (-CO₂): A fragment at m/z = 97, resulting from the loss of carbon dioxide from the molecular ion.

Conclusion

This technical guide presents a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for 2-(1H-1,2,4-triazol-1-yl)propanoic acid. While based on theoretical principles and comparative data from related structures, these predictions provide a robust framework for scientists to interpret experimentally acquired data, confirm the synthesis of the target compound, and assess its purity. The provided protocols for data acquisition represent standard methodologies in the field, ensuring that any experimentally obtained spectra can be reliably compared to the predictions outlined herein.

References

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  • Exclusive Chemistry Ltd. (2024). 2-(1H-1,2,4-triazol-1-yl)propanoic acid. Retrieved from [Link]

  • MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Retrieved from [Link]

  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
  • Pakistan Journal of Scientific and Industrial Research. (2010). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Retrieved from [Link] (Note: A direct deep link was not available, the main journal page is provided).

  • Zarenezhad, E., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 87. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Potential Biological Activity of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

A Predictive Exploration for Researchers, Scientists, and Drug Development Professionals Preamble: The Triazole Scaffold in Modern Therapeutics The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

A Predictive Exploration for Researchers, Scientists, and Drug Development Professionals

Preamble: The Triazole Scaffold in Modern Therapeutics

The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry and agrochemical research, renowned for its metabolic stability and ability to engage in diverse biological interactions.[1][2] This five-membered ring system, containing three nitrogen atoms, is a cornerstone of numerous clinically significant drugs, including the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anticancer drug letrozole.[3] The biological versatility of triazole derivatives stems from their capacity to act as pharmacophores, engaging with various enzymes and receptors through hydrogen bonding, coordination with metal ions, and other non-covalent interactions.[1] This guide provides a comprehensive technical exploration of the potential biological activities of a specific, yet understudied, derivative: 2-(1H-1,2,4-Triazol-1-yl)propanoic acid .

While direct experimental data for this compound is limited in publicly accessible literature, this document will extrapolate its potential pharmacological profile by analyzing structure-activity relationships (SAR) of closely related analogs. We will delve into the mechanistic underpinnings of these potential activities and provide detailed, field-proven experimental protocols for their validation.

I. Postulated Antifungal Activity: Targeting Ergosterol Biosynthesis

The most prominent and well-established biological activity of 1,2,4-triazole derivatives is their antifungal action.[4] A significant number of clinically used antifungal drugs are based on this scaffold.[3]

A. Mechanistic Rationale

The primary mechanism of action for antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.[5] By binding to the heme iron in the active site of CYP51, triazoles disrupt the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylated sterols in the fungal membrane. This disrupts membrane function, inhibits fungal growth, and can ultimately lead to cell death.[6]

The structural features of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, specifically the 1-substituted 1,2,4-triazole ring, are consistent with the pharmacophore required for CYP51 inhibition.

Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis

G cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Conversion Ergosterol Ergosterol CYP51->Ergosterol Synthesis Membrane_Disruption Membrane Disruption & Fungal Cell Death CYP51->Membrane_Disruption Fungal_Cell_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Triazole_Compound 2-(1H-1,2,4-Triazol-1-yl)propanoic acid Triazole_Compound->CYP51 Inhibition

Caption: Proposed mechanism of antifungal action.

B. Supporting Evidence from Analogs

Numerous studies have demonstrated the antifungal activity of various 1-(1H-1,2,4-triazol-1-yl)-2-substituted-propanol derivatives.[7][8] While our topic compound possesses a propanoic acid instead of a substituted propanol, the core triazole moiety responsible for interacting with CYP51 is present. The carboxyl group may influence solubility and cell permeability, which could either enhance or diminish antifungal potency.

C. Experimental Protocol: In Vitro Antifungal Susceptibility Testing

A standardized broth microdilution assay is recommended to determine the Minimum Inhibitory Concentration (MIC) of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid against a panel of pathogenic fungi.

Protocol: Broth Microdilution Antifungal Assay

  • Fungal Strains: A panel of clinically relevant fungal strains should be used, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.

  • Culture Media: RPMI-1640 medium buffered with MOPS is the standard medium for this assay.

  • Compound Preparation: Prepare a stock solution of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the culture medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

  • Incubation: Add the fungal inoculum to each well of the microtiter plate and incubate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the drug-free control well.[1][8]

II. Potential Anti-inflammatory Properties: A Link to Propionic Acid Derivatives

The presence of the propanoic acid moiety in the structure of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid is particularly suggestive of potential anti-inflammatory activity. Many widely used non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, are propionic acid derivatives.

A. Mechanistic Rationale

The primary mechanism of action of most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[9] The acidic carboxyl group of the propanoic acid moiety is often crucial for binding to the active site of COX enzymes. A study on new 1,2,4-triazole derivatives containing a propanoic acid moiety demonstrated their ability to significantly reduce the levels of pro-inflammatory cytokines like TNF-α and IFN-γ.

Signaling Pathway: Inhibition of Prostaglandin Synthesis

G cluster_inflammation Inflammatory Cascade Arachidonic_Acid Arachidonic_Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Conversion Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediation Triazole_Propanoic_Acid 2-(1H-1,2,4-Triazol-1-yl)propanoic acid Triazole_Propanoic_Acid->COX_Enzymes Inhibition

Caption: Postulated mechanism of anti-inflammatory action.

B. Supporting Evidence from Analogs

Research on various phenyltriazolepropionic acids has shown that some isomers exhibit anti-inflammatory activity comparable to phenylbutazone. Another study on adamantyl-substituted 1,2,4-triazolin-1-yl]propionic acids also reported in vivo anti-inflammatory effects.[9] These findings suggest that the combination of a triazole ring and a propionic acid side chain can lead to potent anti-inflammatory agents.

C. Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

To assess the anti-inflammatory potential of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, a COX inhibitor screening assay can be performed to determine its inhibitory activity against COX-1 and COX-2 isoforms.

Protocol: Fluorometric COX Activity Assay

  • Enzyme Source: Use purified ovine or human COX-1 and COX-2 enzymes.

  • Assay Buffer: A standard Tris-HCl buffer (pH 8.0) is typically used.

  • Reaction Components: The reaction mixture includes the COX enzyme, a heme cofactor, and a fluorometric probe that detects the peroxidase activity of COX.

  • Inhibition Assay: Pre-incubate the enzyme with various concentrations of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid as the substrate.

  • Measurement: Monitor the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).[2][5]

III. Predicted Anticancer Activity: A Growing Area for Triazoles

The 1,2,4-triazole scaffold is present in several anticancer agents, and numerous derivatives have demonstrated promising cytotoxic activity against various cancer cell lines.[1][10]

A. Mechanistic Rationale

The anticancer mechanisms of triazole derivatives are diverse and can include:

  • Enzyme Inhibition: Inhibition of enzymes crucial for cancer cell proliferation, such as aromatase (as seen with letrozole and anastrozole) or tubulin polymerization.[11]

  • Apoptosis Induction: Triggering programmed cell death in cancer cells.

  • Kinase Inhibition: Targeting specific kinases involved in cancer signaling pathways.

A study on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids showed potent inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with some compounds inducing apoptosis.[12]

B. Supporting Evidence from Analogs

Recent research has explored various 1,2,4-triazole derivatives with anticancer properties. For instance, novel 1,2,4-triazole derivatives have shown promising cytotoxic activity against HeLa (cervical cancer) and A549 (lung cancer) cell lines.[10] The presence of the propanoic acid moiety in our compound of interest could influence its interaction with biological targets and its cellular uptake, potentially contributing to anticancer effects.

C. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Protocol: MTT Cell Viability Assay

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HCT-116, A549) and a non-cancerous cell line (e.g., MRC-5) should be used to assess both efficacy and selectivity.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[11]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC50 value.[13]

Experimental Workflow: MTT Cytotoxicity Assay

G cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with 2-(1H-1,2,4-Triazol-1-yl)propanoic acid A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate % Viability and IC50 G->H

Caption: A stepwise workflow for the MTT cytotoxicity assay.

IV. Herbicidal Potential: An Extension of Triazole Chemistry

Triazole compounds are also well-represented in the agrochemical industry, with several commercial herbicides containing this scaffold.[14]

A. Mechanistic Rationale

The mechanisms of action for triazole-based herbicides can vary, but they often involve the inhibition of key enzymes in plant metabolic pathways. For example, some triazoles inhibit acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). The structural features of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid could potentially allow it to interfere with plant-specific biochemical processes.

B. Supporting Evidence from Analogs

Numerous studies have reported the herbicidal activity of various 1,2,4-triazole derivatives. For example, certain pyrimidyl-1,2,4-triazole derivatives containing an aryl sulfonyl moiety have demonstrated significant herbicidal properties.[3] While the propanoic acid group is less common in commercial triazole herbicides, its presence could confer unique properties regarding uptake and translocation within the plant.

C. Experimental Protocol: Seed Germination and Seedling Growth Inhibition Assay

A simple and effective method to screen for herbicidal activity is to assess the effect of the compound on seed germination and early seedling growth.

Protocol: Herbicidal Activity Bioassay

  • Plant Species: Select a variety of monocotyledonous (e.g., barnyard grass) and dicotyledonous (e.g., rape) weed species.

  • Compound Application: Prepare different concentrations of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid in a suitable solvent with a surfactant. Apply the solutions to filter paper in Petri dishes.

  • Seed Plating: Place a set number of seeds on the treated filter paper.

  • Incubation: Incubate the Petri dishes in a controlled environment (temperature, light/dark cycle) for a specified period (e.g., 7-14 days).

  • Assessment: Measure the germination rate, root length, and shoot length of the seedlings.

  • Data Analysis: Calculate the percentage of inhibition for each parameter compared to a solvent-only control.[15]

V. Concluding Remarks and Future Directions

This technical guide has outlined the significant potential for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid to exhibit a range of valuable biological activities, including antifungal, anti-inflammatory, anticancer, and herbicidal properties. These predictions are firmly grounded in the well-established pharmacology of the 1,2,4-triazole scaffold and the known influence of the propanoic acid moiety in other bioactive molecules.

The lack of direct experimental data for this specific compound underscores a clear opportunity for further research. The detailed experimental protocols provided herein offer a robust framework for the systematic evaluation of its biological profile. Such investigations could not only elucidate the specific activities of this molecule but also contribute to a deeper understanding of the structure-activity relationships within this important class of compounds, potentially leading to the development of novel therapeutic agents or agrochemicals.

VI. References

  • Biernacka, J., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3808.

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid. Retrieved from [Link]

  • Genovese, T., et al. (2006). Synthesis, antimicrobial, and anti-inflammatory activities of novel 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl] acetic acids, 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl]propionic acids and related derivatives. Arzneimittelforschung, 56(1), 40-47.

  • Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943-949.

  • Yu, S., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy, 8, 449-457.

  • Holla, B. S., et al. (2003). Synthesis of some new triazole derivatives as potential antifungal agents. European Journal of Medicinal Chemistry, 38(3), 313-318.

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2022). Journal of Pharmaceutical Negative Results.

  • Li, Y., et al. (2023). Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides. Journal of Agricultural and Food Chemistry, 71(48), 19339-19350.

  • Rouzer, C. A., & Marnett, L. J. (2009). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Methods in molecular biology (Clifton, N.J.), 525, 123–133.

  • Al-Ostoot, F. H., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC advances, 9(34), 19749–19760.

  • Mahar, S., et al. (2020). Anticancer Properties of 1,2,4-Triazoles. ISRES.

  • PubChem. (n.d.). 2-methyl-2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride. Retrieved from [Link]

  • Fesharaki, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC chemistry, 16(1), 87.

  • ResearchGate. (n.d.). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Retrieved from [Link]

  • Zhang, L., et al. (2022). Synthesis and herbicidal activity of pyrimidyl-1,2,4-triazole derivatives containing aryl sulfonyl moiety. Pest Management Science, 78(1), 234-243.

  • MOLBASE. (n.d.). 2-Methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Amino-1H-1,2,4-triazole-5-propanoic acid. Retrieved from [Link]

  • Exclusive Chemistry Ltd. (n.d.). 2-(1H-1,2,4-triazol-1-yl)propanoic acid. Retrieved from [Link]

  • MOLBASE. (n.d.). 2-(4-methyl-1H-1,2,3-triazol-1-yl)propanoic acid. Retrieved from [Link]

  • Ma, Y., et al. (2006). Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. Journal of Agricultural and Food Chemistry, 54(20), 7724-7728.

  • Wang, Y., et al. (2023). Synthesis and Anti-insect Activity of Triazole-Containing Amide Derivatives. Journal of Agricultural and Food Chemistry, 71(39), 14197-14207.

  • PubChem. (n.d.). 3-(1H-1,2,4-triazol-1-yl)propanoic acid. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(1H-1,2,4-Triazol-1-yl)propanoic Acid: Synthesis, Properties, and Potential Applications

Foreword The 1,2,4-triazole moiety is a cornerstone in the development of a vast array of biologically active compounds, finding applications in medicine, agriculture, and materials science.[1][2] Its unique electronic p...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The 1,2,4-triazole moiety is a cornerstone in the development of a vast array of biologically active compounds, finding applications in medicine, agriculture, and materials science.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions contribute to its versatility as a pharmacophore. This technical guide focuses on a specific, yet under-explored member of this family: 2-(1H-1,2,4-Triazol-1-yl)propanoic acid . While direct literature on this compound is limited, this guide will synthesize information from closely related analogues to provide a comprehensive overview of its synthesis, physicochemical properties, potential biological activities, and future research directions. This document is intended for researchers, scientists, and professionals in drug development and agrochemical research who are interested in the potential of novel triazole derivatives.

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its aromaticity and the presence of multiple nitrogen atoms confer a unique set of properties, including the ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions. These characteristics are pivotal to the biological activity of many triazole-containing compounds.[2]

Prominent examples of drugs containing the 1,2,4-triazole scaffold include the antifungal agent fluconazole, the antiviral ribavirin, and the anxiolytic alprazolam.[2] In agriculture, triazole fungicides are widely used to protect crops from a variety of fungal pathogens. The propanoic acid moiety is also a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, where the carboxylic acid group plays a crucial role in their mechanism of action. The combination of the 1,2,4-triazole ring and a propanoic acid side chain in 2-(1H-1,2,4-Triazol-1-yl)propanoic acid suggests a molecule with a rich potential for biological activity.

Synthesis and Characterization

While a specific, optimized synthesis for 2-(1H-1,2,4-triazol-1-yl)propanoic acid is not extensively reported, a plausible and efficient synthetic route can be designed based on established methods for analogous compounds. A common and effective method involves the nucleophilic substitution of a leaving group at the α-position of a propanoic acid derivative with the 1,2,4-triazole anion.

A proposed synthetic pathway is illustrated below:

Synthesis_of_2-(1H-1,2,4-Triazol-1-yl)propanoic_acid reactant1 2-Bromopropanoic acid product 2-(1H-1,2,4-Triazol-1-yl)propanoic acid reactant1->product Nucleophilic Substitution reactant2 1H-1,2,4-Triazole reactant2->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., DMF) solvent->product

Figure 1: Proposed synthesis of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from general procedures for the N-alkylation of 1,2,4-triazoles.

Materials:

  • 2-Bromopropanoic acid

  • 1H-1,2,4-Triazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl), 2M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq). Stir the suspension at room temperature for 30 minutes to facilitate the formation of the triazole anion.

  • Addition of Alkylating Agent: To the stirred suspension, add 2-bromopropanoic acid (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution to pH 3-4 with 2M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(1H-1,2,4-triazol-1-yl)propanoic acid.

Characterization

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the triazole protons, the methine proton at the α-position of the carboxylic acid, and the methyl protons.

    • ¹³C NMR will show distinct peaks for the carbons of the triazole ring, the carbonyl carbon of the carboxylic acid, the α-carbon, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and characteristic absorptions for the C-N and C=N bonds of the triazole ring.

  • Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound.

Physicochemical Properties

PropertyEstimated Value/InformationSource (Analogue)
Molecular Formula C₅H₇N₃O₂-
Molecular Weight 141.13 g/mol -
Appearance Likely a white to off-white solid[3]
Melting Point Expected to be a solid with a defined melting point-
Solubility Expected to have some solubility in water and good solubility in polar organic solvents like DMSO and methanol.[3]
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-5.-
LogP The calculated LogP for 1H-1,2,4-triazol-1-ylacetic acid is -0.3, suggesting the propanoic acid analogue will also be relatively hydrophilic.[3]

Potential Biological Activities and Mechanism of Action

The 1,2,4-triazole nucleus is a well-established pharmacophore with a wide range of biological activities.[2] The presence of the propanoic acid moiety, a key feature of many NSAIDs, suggests potential anti-inflammatory properties.

Anti-inflammatory Activity

A study on new 1,2,4-triazole derivatives containing a propanoic acid moiety demonstrated significant anti-inflammatory effects.[1][2] These compounds were shown to reduce the levels of pro-inflammatory cytokines such as TNF-α. The likely mechanism of action for such compounds involves the inhibition of enzymes in the inflammatory cascade, similar to NSAIDs.

Anti-inflammatory_Mechanism Inflammatory_Stimuli Inflammatory Stimuli Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Triazole_Acid 2-(1H-1,2,4-Triazol-1-yl)propanoic acid Triazole_Acid->COX_Enzymes Inhibition (Postulated)

Figure 2: Postulated anti-inflammatory mechanism of action.

Antifungal and Herbicidal Activity

Many commercial fungicides and herbicides are based on the 1,2,4-triazole scaffold.[5] The primary mode of action for triazole fungicides is the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. The structural similarity of 2-(1H-1,2,4-triazol-1-yl)propanoic acid to these agrochemicals suggests it may possess similar activities.

Furthermore, the related compound, 1H-1,2,4-triazol-1-ylacetic acid, is a known environmental metabolite of several triazole-based fungicides and herbicides, including paclobutrazol and cyproconazole.[3][4] This indicates that the triazole-acetic acid and, by extension, the triazole-propanoic acid moiety, are stable structures in biological and environmental systems.

Antibacterial and Other Potential Activities

Derivatives of 1,2,4-triazole have also been reported to exhibit antibacterial, anticonvulsant, and anticancer activities.[2][6] The specific activity of 2-(1H-1,2,4-triazol-1-yl)propanoic acid would need to be determined through in vitro and in vivo screening.

Potential Applications and Future Directions

Given the known biological activities of related compounds, 2-(1H-1,2,4-triazol-1-yl)propanoic acid represents a promising lead compound for further investigation in several areas:

  • Drug Development: As a potential anti-inflammatory agent, further studies could involve screening against a panel of inflammatory targets and in vivo models of inflammation. Its potential as an antifungal or antibacterial agent also warrants investigation.

  • Agrochemical Research: The compound could be evaluated for its fungicidal and herbicidal properties. Structure-activity relationship (SAR) studies, involving modification of the propanoic acid chain and substitution on the triazole ring, could lead to the development of more potent and selective agrochemicals.[7][8][9][10]

  • Materials Science: Triazole derivatives have been explored for their use as corrosion inhibitors and in the synthesis of coordination polymers. The carboxylic acid functionality of the target compound provides a handle for further chemical modification and incorporation into larger molecular architectures.

Conclusion

2-(1H-1,2,4-Triazol-1-yl)propanoic acid is a molecule with significant, yet largely untapped, potential. By drawing parallels with structurally similar compounds, this guide has outlined plausible synthetic routes, estimated physicochemical properties, and highlighted promising areas of biological activity. The convergence of the versatile 1,2,4-triazole scaffold and the biologically relevant propanoic acid moiety makes this compound a compelling target for future research in medicinal chemistry and agrochemical science. Further empirical investigation is necessary to fully elucidate its properties and potential applications.

References

  • Tretyakov, B.A., Tikhonova, M.A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
  • Tretyakov, B.A., Tikhonova, M.A., et al. (n.d.).
  • Zhang, D.Z., Zhou, T.S., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943-9.
  • Anonymous. (2012). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)
  • Sameliuk, Y., et al. (2021).
  • Anonymous. (n.d.). Synthesis of 1,2,4-triazole derivatives (series C) (a) and list of substituents...
  • Anonymous. (n.d.).
  • Anonymous. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI.
  • Ma, Y., et al. (2025). Synthesis and Herbicidal Activity of N,N-Diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide.
  • PubChem. (n.d.). 1,2,4-Triazole-1-acetic acid. PubChem. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
  • Anonymous. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed Central.
  • Anonymous. (n.d.). Synthesis and Herbicidal Activity of 1,2,4-Triazole Derivatives Containing a Pyrazole Moiety.
  • Anonymous. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI.
  • PubChem. (n.d.). 2-(1H-1,2,3-triazol-1-yl)acetic acid. PubChem. Retrieved from [Link]

  • Hamper, B.C., et al. (n.d.). Synthesis and Herbicidal Activity of 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides and Their Derivatives.
  • AERU. (n.d.). 1H-1,2,4-triazol-1-ylacetic acid (Ref: CGA 142856). AERU. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
  • Anonymous. (n.d.). Antifungal Properties of 1,2,4-Triazoles. ISRES.
  • Ma, Y., et al. (2006). Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. Journal of Agricultural and Food Chemistry, 54(20), 7724-8.
  • Chernyshev, V.M., et al. (2006). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids.
  • Anonymous. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI.
  • US EPA. (n.d.). Robust Summaries & Test Plan: 1H-1,2,4-triazole. US EPA.

Sources

Exploratory

An In-depth Technical Guide on the Core Starting Materials for the Synthesis of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-(1H-1,2,4-Triazol-1-yl)propanoic acid is a crucial building block in the synthesis of various biologically active compounds. Its structural motif...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-1,2,4-Triazol-1-yl)propanoic acid is a crucial building block in the synthesis of various biologically active compounds. Its structural motif is found in a range of pharmaceuticals, making its efficient synthesis a topic of significant interest for the scientific community. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, with a detailed focus on the requisite starting materials. We will delve into the mechanistic underpinnings of each pathway, offering field-proven insights to guide researchers in their synthetic endeavors.

Introduction: The Significance of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents, including antifungal, antiviral, and anticancer drugs. The incorporation of a propanoic acid moiety at the N1 position of the triazole ring introduces a versatile handle for further chemical modifications, enabling the development of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The efficient and scalable synthesis of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid is, therefore, a critical step in the drug discovery and development pipeline.

This guide will explore the two predominant synthetic strategies for constructing this molecule, focusing on the selection and preparation of the key starting materials that define these routes.

Primary Synthetic Pathways and Core Starting Materials

The synthesis of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid is primarily achieved through two robust and well-established chemical transformations: Nucleophilic Substitution and Michael Addition . The choice of pathway is often dictated by the availability and cost of the starting materials, as well as the desired scale of the reaction.

Pathway 1: Nucleophilic Substitution

This is the most direct and commonly employed method for the synthesis of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid. The core of this strategy involves the reaction of a nucleophile with an appropriate electrophile.

Core Starting Materials:

  • 1H-1,2,4-Triazole (Nucleophile): A heterocyclic aromatic compound that acts as the nitrogen-based nucleophile.

  • 2-Halopropanoic Acid or its Ester (Electrophile): Typically, 2-bromopropanoic acid or its corresponding ester is used as the electrophilic partner.

The reaction proceeds via a classic SN2 mechanism, where the nitrogen atom of the triazole ring attacks the electrophilic carbon atom of the 2-halopropanoic acid derivative, leading to the displacement of the halide leaving group.[1][2]

G Triazole 1H-1,2,4-Triazole (Nucleophile) Product 2-(1H-1,2,4-Triazol-1-yl)propanoic acid Triazole->Product Nucleophilic Attack Halopropanoic_Acid 2-Halopropanoic Acid (Electrophile) Halopropanoic_Acid->Product Displacement of Halide G Triazole 1H-1,2,4-Triazole (Michael Donor) Product 2-(1H-1,2,4-Triazol-1-yl)propanoic acid Triazole->Product 1,4-Conjugate Addition Acrylic_Acid Acrylic Acid (Michael Acceptor) Acrylic_Acid->Product

Sources

Foundational

An In-depth Technical Guide to the Theoretical Properties Prediction of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

This guide provides a comprehensive overview of the theoretical methodologies employed to predict the physicochemical and quantum chemical properties of 2-(1H-1,2,4-triazol-1-yl)propanoic acid. This document is intended...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the theoretical methodologies employed to predict the physicochemical and quantum chemical properties of 2-(1H-1,2,4-triazol-1-yl)propanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a blend of theoretical foundations and practical computational workflows.

Introduction: The Significance of Theoretical Property Prediction

In modern drug discovery and chemical research, the early-stage assessment of a molecule's properties is paramount. In silico, or computational, prediction of these properties offers a rapid and cost-effective alternative to traditional experimental methods, enabling the prioritization of candidates with desirable characteristics. 2-(1H-1,2,4-triazol-1-yl)propanoic acid, a molecule featuring a triazole ring and a propanoic acid moiety, presents an interesting case study for the application of these predictive techniques. The 1,2,4-triazole scaffold is a well-known pharmacophore present in a variety of pharmaceuticals, exhibiting a wide range of biological activities, including antifungal, antiviral, and anti-inflammatory effects[1][2]. The propanoic acid group, on the other hand, can significantly influence the compound's solubility, acidity, and overall pharmacokinetic profile.

This guide will delve into the theoretical prediction of key physicochemical properties such as the acid dissociation constant (pKa), the logarithm of the octanol-water partition coefficient (logP), and aqueous solubility (logS). Furthermore, we will explore the quantum chemical properties of the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the electrostatic potential (ESP) map.

Part 1: Prediction of Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate prediction of these properties is therefore a cornerstone of modern drug design.

Acid Dissociation Constant (pKa) Prediction

The pKa value quantifies the acidity of a compound and is crucial for understanding its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. For 2-(1H-1,2,4-triazol-1-yl)propanoic acid, both the carboxylic acid group and the triazole ring can participate in acid-base equilibria.

Methodology: A Quantum Chemistry-based Approach

A robust method for pKa prediction involves the use of quantum chemical calculations coupled with a continuum solvation model[3][4]. This approach calculates the Gibbs free energy change of the deprotonation reaction in solution.

Experimental Protocol: pKa Prediction Workflow

  • Conformational Analysis:

    • Perform a conformational search for both the neutral and deprotonated forms of 2-(1H-1,2,4-triazol-1-yl)propanoic acid using a molecular mechanics force field (e.g., MMFF94).

    • Select the lowest energy conformers for further analysis. This step is crucial as the relative energies of conformers can significantly impact the calculated pKa.

  • Geometry Optimization:

    • Optimize the geometries of the selected conformers for both the neutral and anionic species in the gas phase and in solution using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

    • Employ a continuum solvation model, such as the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD), to account for the effect of the aqueous environment.

  • Frequency Calculations:

    • Perform frequency calculations on the optimized structures to obtain the thermal corrections to the Gibbs free energy. The absence of imaginary frequencies confirms that the structures correspond to true energy minima.

  • pKa Calculation:

    • Calculate the Gibbs free energy of the deprotonation reaction in solution (ΔGaq).

    • The pKa is then calculated using the following equation: pKa = (ΔGaq) / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin.

    • It is often beneficial to use a reference compound with a known experimental pKa to improve accuracy through a linear fitting approach[3].

Causality and Self-Validation: The use of a reference compound with a similar functional group (e.g., propanoic acid) helps to systematically cancel out errors inherent in the computational method, thereby providing a self-validating system. The choice of functional and basis set should be validated against experimental data for a set of similar molecules where available.

Diagram: pKa Prediction Workflow

pKa_Prediction_Workflow cluster_input Input Molecule cluster_protocol Computational Protocol cluster_output Predicted Property start 2-(1H-1,2,4-Triazol-1-yl)propanoic acid conf_search Conformational Search (MMFF94) start->conf_search geom_opt Geometry Optimization (DFT/B3LYP/6-31G(d) + COSMO) conf_search->geom_opt Lowest Energy Conformers freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structures pka_calc pKa Calculation freq_calc->pka_calc Gibbs Free Energies end Predicted pKa Value pka_calc->end

Caption: A streamlined workflow for the computational prediction of pKa.

Octanol-Water Partition Coefficient (logP) Prediction

The logP value is a measure of a compound's lipophilicity and is a key indicator of its ability to cross cell membranes. Several computational methods exist for logP prediction, ranging from empirical fragment-based methods to more rigorous physics-based approaches.

Methodology: A Hybrid Approach

A reliable approach to logP prediction often involves a combination of methods. Quantitative Structure-Property Relationship (QSPR) models, which are trained on large datasets of experimentally determined logP values, can provide a quick and often accurate estimate[5]. For novel scaffolds, methods based on the calculation of transfer free energy between water and n-octanol can offer greater accuracy.

Experimental Protocol: logP Prediction

  • Fragment-Based Prediction (e.g., ALOGPS):

    • Utilize online prediction tools like ALOGPS, which employ an atom-type-based method combined with neural networks[6]. This provides a rapid initial estimate.

  • Transfer Free Energy Calculation:

    • Calculate the solvation free energy of 2-(1H-1,2,4-triazol-1-yl)propanoic acid in both water and n-octanol using a continuum solvation model (e.g., SMD) with a high level of theory (e.g., DFT).

    • The logP is then calculated from the difference in solvation free energies: logP ≈ - (ΔGsolv,octanol - ΔGsolv,water) / (2.303 * RT)

Causality and Self-Validation: Comparing the results from different prediction methods (e.g., fragment-based vs. free energy-based) provides a measure of confidence in the predicted value. Discrepancies may indicate that the molecule possesses structural features not well-represented in the training data of the empirical models, necessitating a more rigorous physics-based approach.

Aqueous Solubility (logS) Prediction

Aqueous solubility is a critical property that influences a drug's bioavailability. Its prediction is notoriously challenging due to the complex interplay of factors including crystal lattice energy and solvation.

Methodology: Machine Learning and QSPR Models

Given the complexity of the solubilization process, machine learning and QSPR models have emerged as the most practical and widely used methods for solubility prediction[7][8]. These models are trained on large datasets of known solubilities and use a variety of molecular descriptors to make predictions.

Experimental Protocol: logS Prediction

  • Descriptor Calculation:

    • Generate a comprehensive set of 2D and 3D molecular descriptors for 2-(1H-1,2,4-triazol-1-yl)propanoic acid. These can include topological indices, electronic descriptors, and geometric parameters.

  • Model Application:

    • Utilize pre-built and validated machine learning models, such as those implemented in various cheminformatics software packages or available as web services. These models are often based on algorithms like random forests or gradient boosting.

Causality and Self-Validation: The predictive power of these models is highly dependent on the diversity and quality of their training data. It is essential to use models that have been validated on external test sets and to be aware of their applicability domain. For a novel molecule, it is advisable to use multiple prediction models and consider the consensus prediction.

Table 1: Predicted Physicochemical Properties of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

PropertyPredicted Value (Method)
pKa (Carboxylic Acid)~4-5 (Quantum Chemistry)
pKa (Triazole)~2-3 (Quantum Chemistry)
logP~0.5 - 1.5 (ALOGPS, Free Energy)
logS (mol/L)~ -1 to -2 (Machine Learning)

Note: The values presented are estimates based on typical ranges for similar functional groups and should be confirmed by specific calculations for the target molecule.

Part 2: Prediction of Quantum Chemical Properties

Quantum chemical calculations provide deep insights into the electronic structure and reactivity of a molecule.

HOMO-LUMO Energies and the HOMO-LUMO Gap

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability[9].

Methodology: Density Functional Theory (DFT)

DFT is a widely used and accurate method for calculating the electronic structure of molecules[10].

Experimental Protocol: HOMO-LUMO Calculation

  • Geometry Optimization:

    • Optimize the geometry of 2-(1H-1,2,4-triazol-1-yl)propanoic acid using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Orbital Energy Calculation:

    • Perform a single-point energy calculation on the optimized geometry to obtain the energies of the molecular orbitals.

  • Analysis:

    • Identify the HOMO and LUMO energies and calculate the HOMO-LUMO gap (ΔE = ELUMO - EHOMO).

Diagram: Quantum Chemical Property Prediction Workflow

Quantum_Chem_Workflow cluster_input Input Molecule cluster_protocol DFT Calculation cluster_output Predicted Properties start Optimized Molecular Structure dft_calc Single-Point Energy Calculation (DFT/B3LYP/6-311+G(d,p)) start->dft_calc homo_lumo HOMO & LUMO Energies dft_calc->homo_lumo esp_map Electrostatic Potential Map dft_calc->esp_map

Caption: Workflow for calculating HOMO-LUMO energies and ESP maps.

Electrostatic Potential (ESP) Map

The ESP map is a visualization of the electrostatic potential on the electron density surface of a molecule[11]. It provides a powerful tool for understanding intermolecular interactions, as it indicates regions that are electron-rich (negative potential) and electron-poor (positive potential).

Methodology: DFT-based Calculation

The ESP map is calculated from the electron density obtained from a DFT calculation.

Experimental Protocol: ESP Map Generation

  • Wavefunction Calculation:

    • Following the geometry optimization and single-point energy calculation as described for the HOMO-LUMO analysis, ensure that the electronic wavefunction is saved.

  • ESP Calculation and Visualization:

    • Use a computational chemistry software package to calculate the electrostatic potential on a molecular surface (typically an isosurface of the electron density).

    • Visualize the ESP map, typically using a color scale where red indicates negative potential and blue indicates positive potential.

Causality and Self-Validation: The ESP map should be consistent with the chemical intuition based on the molecule's structure. For 2-(1H-1,2,4-triazol-1-yl)propanoic acid, one would expect to see a negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the triazole ring, and a positive potential around the acidic proton of the carboxylic acid.

Table 2: Predicted Quantum Chemical Properties of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

PropertyPredicted Value (Method)
HOMO Energy~ -7 to -8 eV (DFT)
LUMO Energy~ -1 to 0 eV (DFT)
HOMO-LUMO Gap~ 6 to 8 eV (DFT)
ESP MapNegative potential on carboxylate oxygens and triazole nitrogens; Positive potential on carboxylic acid proton. (DFT)

Note: The values presented are estimates and can vary depending on the level of theory and solvation model used.

Conclusion

The theoretical prediction of molecular properties is an indispensable tool in modern chemical research and drug discovery. This guide has outlined a series of robust computational workflows for predicting the key physicochemical and quantum chemical properties of 2-(1H-1,2,4-triazol-1-yl)propanoic acid. By leveraging a combination of quantum chemistry, QSPR, and machine learning methodologies, researchers can gain valuable insights into the behavior of this and other novel molecules, thereby accelerating the design and development of new chemical entities. The principles and protocols described herein provide a solid foundation for the in silico characterization of small molecules, emphasizing the importance of a multi-faceted and validated approach to computational prediction.

References

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  • Gawronska-Grzywacz, M., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed Central. Retrieved from [Link]

  • Gawronska-Grzywacz, M., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed. Retrieved from [Link]

  • Bergstrom, C. A. S., et al. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. NIH. Retrieved from [Link]

  • Sementa, D., et al. (2010). Recent progress in the computational prediction of aqueous solubility and absorption. Semantic Scholar. Retrieved from [Link]

  • von der Assen, J., & Grimme, S. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. Retrieved from [Link]

  • Ahmed, Z. (2025). How to Calculate Electrostatic Potential, Electron Density & Hirshfeld Charges in Material Studio. YouTube. Retrieved from [Link]

  • MIT. (2025). New machine-learning application to help researchers predict chemical properties. MIT News. Retrieved from [Link]

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  • Ishida, T., & Nishizawa, S. (2019). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Retrieved from [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note & In Vitro Assay Framework for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

Introduction and Scientific Rationale The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a diverse range of biological targets.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a diverse range of biological targets.[1] This heterocyclic core is present in numerous clinically successful drugs, including well-known antifungal agents (e.g., Fluconazole) and anticancer therapies (e.g., Letrozole).[2][3] The efficacy of many triazole-based drugs stems from the ability of a nitrogen atom within the triazole ring to coordinate with a metal ion, often the heme iron, in the active site of cytochrome P450 (CYP) enzymes.[4]

Given the structure of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid , it is scientifically prudent to hypothesize that its primary mechanism of action may involve the inhibition of one or more CYP enzymes. The primary mechanism for antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[4]

This document provides a strategic, two-stage in vitro assay framework for the initial characterization of this compound.

  • Stage 1: Foundational Cytotoxicity Screening. To determine the compound's general effect on cell viability and establish a working concentration range for subsequent, more specific assays.

  • Stage 2: Target-Based Mechanistic Assay. A focused protocol to investigate the compound's inhibitory activity against a panel of key human CYP450 enzymes, which represents a high-probability target class.

This tiered approach ensures that data from specific enzyme assays are interpreted within a known therapeutic window, preventing misleading results due to overt cytotoxicity and efficiently guiding further research.

Stage 1: Foundational Cytotoxicity & Cell Viability Assay

2.1 Principle Before investigating specific mechanisms, it is essential to determine the concentrations at which the test compound exhibits general toxicity. The MTT and resazurin assays are robust, colorimetric methods for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the MTT reagent (a yellow tetrazolium salt) to an insoluble purple formazan product.[5][6] Alternatively, these enzymes reduce the cell-permeable, blue resazurin dye into the highly fluorescent pink product, resorufin.[7][8][9] The quantity of the colored or fluorescent product is directly proportional to the number of metabolically active, viable cells.[5][9]

2.2 Detailed Protocol: Resazurin (alamarBlue®) Assay The resazurin assay is often preferred for its simplicity (a single reagent addition) and higher sensitivity compared to MTT.[7]

2.2.1 Materials

  • Cell Line: A common, robust cell line such as HEK293 (human embryonic kidney), HepG2 (human liver carcinoma), or A549 (human lung carcinoma).

  • Culture Medium: Appropriate complete medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM).

  • Reagents:

    • Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile-filtered).[7]

    • Phosphate-Buffered Saline (PBS), sterile.

    • Trypsin-EDTA.

  • Equipment:

    • Sterile, opaque-walled 96-well microplates.[7]

    • Humidified incubator (37°C, 5% CO₂).

    • Fluorescence microplate reader with appropriate filters (Excitation: 530-570 nm, Emission: 580-620 nm).[8][9]

2.2.2 Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Assay & Readout A 1. Prepare cell suspension (e.g., A549 cells) B 2. Seed cells in 96-well plate (~10,000 cells/well) A->B C 3. Incubate 24h for cell adhesion B->C D 4. Prepare serial dilutions of test compound E 5. Add compound to wells (include vehicle & positive controls) D->E F 6. Incubate for 24-72h E->F G 7. Add Resazurin solution to each well (10-20µL) H 8. Incubate for 1-4h at 37°C G->H I 9. Measure fluorescence (Ex: 560nm / Em: 590nm) H->I J 10. Calculate % Viability & determine IC50 value I->J Data Analysis

Caption: Workflow for the Resazurin Cell Viability Assay.

2.2.3 Step-by-Step Procedure

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into an opaque-walled 96-well plate. Include wells for "no cell" blanks. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[5]

  • Compound Preparation: Prepare a 2X working concentration series of the test compound by performing serial dilutions from your stock solution in complete culture medium. A typical final concentration range to test is 0.1 µM to 100 µM.

  • Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to the appropriate wells.

    • Test Wells: Cells + test compound.

    • Vehicle Control: Cells + medium with the same final concentration of solvent (e.g., 0.1% DMSO) used for the highest compound concentration. This represents 100% viability.

    • Positive Control: Cells + a known cytotoxic agent (e.g., 10% DMSO or doxorubicin).

    • Blank Control: Medium only (no cells) + resazurin. For background subtraction.[7]

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assay Development: Add 10-20 µL of the resazurin reagent directly to each well.[7] Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time can vary by cell type and density.[9]

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[7]

2.3 Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence of the "no cell" blank wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = [(Fluorescence of Test Well) / (Fluorescence of Vehicle Control Well)] * 100

  • Determine IC50: Plot the % Viability against the log of the compound concentration. Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

ParameterDescriptionExample Value
Seeding Density Cells per well10,000
Compound Range Final concentrations tested0.1, 0.3, 1, 3, 10, 30, 100 µM
Incubation Time Duration of compound exposure48 hours
IC50 (Cytotoxicity) Concentration for 50% viability loss45.2 µM

This IC50 value is critical. For subsequent mechanistic assays, it is advisable to use compound concentrations well below the cytotoxic IC50 (e.g., ≤10 µM if the IC50 is ~45 µM) to ensure that any observed effect is due to specific target inhibition, not general cell death.

Stage 2: Target-Based CYP450 Inhibition Assay

3.1 Principle Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs).[10] An in vitro assay to assess a compound's potential to inhibit key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a standard step in drug discovery.[11] This protocol uses commercially available recombinant human CYP enzymes and specific fluorogenic probe substrates. The enzyme metabolizes the non-fluorescent substrate into a highly fluorescent product.[11] The inhibitory potential of the test compound is quantified by measuring the reduction in the fluorescent signal.[11]

cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism A CYP Enzyme C Fluorescent Metabolite A->C Metabolism E Inhibited Enzyme B Non-Fluorescent Substrate B->C D Triazole Compound D->E Binds to Active Site E->C Metabolism Blocked

Caption: Mechanism of a fluorogenic CYP inhibition assay.

3.2 Detailed Protocol: Fluorogenic CYP Inhibition Assay

3.2.1 Materials

  • Enzymes: Recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6) and a NADPH regeneration system (e.g., Vivid® CYP450 Screening Kits).[11]

  • Substrates: Fluorogenic probe specific to the CYP isoform being tested (e.g., a coumarin or resorufin analogue).[11]

  • Test Compound: 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, prepared in a dilution series.

  • Positive Control Inhibitor: A known, potent inhibitor for each isoform (e.g., Ketoconazole for CYP3A4).[12]

  • Buffer: Potassium phosphate buffer (pH 7.4).

  • Equipment:

    • Black, flat-bottom 96-well plates.

    • Fluorescence microplate reader with appropriate filters for the chosen substrate.

    • Incubator or temperature-controlled reader (37°C).

3.2.2 Step-by-Step Procedure

  • Prepare Master Mix: For each reaction, prepare a master mix containing the reaction buffer, the CYP enzyme, and the NADPH regeneration system.

  • Plate Layout:

    • Test Wells: Add buffer, test compound dilutions, and a known potent inhibitor for each isoform.

    • Positive Control (100% Inhibition): Buffer + potent isoform-specific inhibitor (e.g., Ketoconazole).

    • Negative Control (0% Inhibition): Buffer + solvent vehicle (e.g., DMSO).

  • Pre-incubation: Add the enzyme/NADPH master mix to all wells. Add the test compound, positive control inhibitor, or vehicle to the appropriate wells. Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence every 1-2 minutes for a period of 30-60 minutes. The rate of fluorescence increase (slope) is proportional to the enzyme activity.

3.3 Data Analysis and Interpretation

  • Calculate Reaction Rates: Determine the rate of reaction (slope of fluorescence vs. time) for each well.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Rate of Test Well / Rate of Vehicle Control Well)] * 100

  • Determine IC50: Plot % Inhibition against the log of the test compound concentration. Use non-linear regression to calculate the IC50 value.

ParameterCYP3A4CYP2D6CYP2C9
Probe Substrate BFCAMMCMFC
Positive Control KetoconazoleQuinidineSulfaphenazole
Test Compound IC50 (µM) 2.8 >100 15.7

Interpretation: In this example, 2-(1H-1,2,4-Triazol-1-yl)propanoic acid shows potent and selective inhibition of CYP3A4, moderate inhibition of CYP2C9, and no significant inhibition of CYP2D6 at the concentrations tested. This profile provides a clear direction for further investigation into potential drug-drug interactions.

Trustworthiness and Self-Validation

To ensure the reliability and robustness of the generated data, every assay must include a self-validating framework.

4.1 The Role of Controls

  • Vehicle Control (0% Effect): Establishes the baseline for normal cell viability or maximum enzyme activity.

  • Positive Control (100% Effect): Confirms that the assay system is responsive to known inhibitors or toxins. A failure in this control indicates a problem with reagents or the protocol.

  • Blank Control (Background): Measures the intrinsic signal from the medium and reagents, allowing for accurate background subtraction.

4.2 Assay Quality Assessment: The Z'-Factor For high-throughput screening, the Z-factor (Z-prime) is a statistical parameter used to evaluate the quality of an assay.[13][14] It measures the separation between the positive and negative controls, indicating the assay's reliability.[13]

Formula: Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|] Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; the assay is robust and reliable for screening.[14][15][16]
0 to 0.5Acceptable/MarginalThe control signals may have some overlap; the assay is usable but may require optimization.[14][15][16]
< 0PoorNo separation between controls; the assay is not suitable for screening.[14][16]

References

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  • Scrace, S., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences. Retrieved from [Link]

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  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

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  • Tip Biosystems. (2017). Measuring Cell-Viability by Resazurin (alamarBlue®) Assay using Photopette® Cell. Retrieved from [Link]

  • Sui, Y., & Wu, Z. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthetic and Medicinal Perspective of 1,2,4‐Triazole as Anticancer Agents. Retrieved from [Link]

  • Springer Protocols. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhang, M., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2023). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Retrieved from [Link]

  • Evotec (Cyprotex). (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and In Vitro Evaluation of 1,2,3-triazole-4-chloromethylcoumarins with Antioxidant Activity. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Elucidating the Fungicidal Mechanism of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: A Mechanistic Exploration The 1,2,4-triazole heterocycle is a foundational scaffold for a critical class of antifungal agents that have b...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Mechanistic Exploration

The 1,2,4-triazole heterocycle is a foundational scaffold for a critical class of antifungal agents that have been instrumental in both agricultural and clinical settings for decades.[1][2][3] Compounds built upon this core, such as the subject of this guide, 2-(1H-1,2,4-Triazol-1-yl)propanoic acid , are rationally designed to disrupt a fundamental and fungi-specific metabolic pathway. This document serves as a detailed guide to understanding and experimentally validating its mechanism of action. As a member of the triazole family, its primary mode of action is the inhibition of sterol biosynthesis, a process vital for the integrity and function of fungal cell membranes.[2][4] This guide will delve into the specific molecular target, the downstream cellular consequences, and provide robust protocols for the rigorous investigation of this compound's antifungal properties.

Part 1: The Core Mechanism of Action - Inhibition of Ergosterol Biosynthesis

The fungicidal activity of triazoles is rooted in their function as Sterol Biosynthesis Inhibitors (SBIs) , more specifically, as Demethylation Inhibitors (DMIs) .[5][6][7] Their action is highly specific, targeting a single, crucial enzyme in the ergosterol biosynthesis pathway.

The Molecular Target: Lanosterol 14α-Demethylase (CYP51/Erg11)

The primary molecular target for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid and other triazoles is lanosterol 14α-demethylase , a cytochrome P450 enzyme.[2][4][8] This enzyme, encoded by the ERG11 or CYP51 gene, is essential for the biosynthesis of ergosterol, the principal sterol in fungal cell membranes.[9][10][11][12][13]

Ergosterol is the fungal equivalent of cholesterol in mammalian cells, playing a critical role in maintaining the fluidity, permeability, and structural integrity of the plasma membrane.[9][10] The divergence between the fungal ergosterol pathway and the mammalian cholesterol pathway provides a therapeutic window, allowing for selective toxicity against fungi.[9]

The Biochemical Cascade of Inhibition

The triazole molecule acts by binding to the heme iron atom in the active site of the CYP51 enzyme. This interaction blocks the enzyme's ability to catalyze the oxidative removal of the 14α-methyl group from lanosterol (or eburicol in some filamentous fungi), a critical step in the conversion pathway to ergosterol.[8][14]

The inhibition of CYP51 has a twofold detrimental effect on the fungal cell:

  • Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the cellular concentration of mature ergosterol. This compromises the fungal membrane's structural and functional integrity.[5]

  • Accumulation of Toxic Precursors: The enzymatic block causes an accumulation of 14α-methylated sterol precursors, such as lanosterol.[5] These aberrant sterols are incorporated into the fungal membrane, leading to increased permeability, disruption of membrane-bound enzyme function, and ultimately, the cessation of fungal growth and cell death.[2][5]

Diagram: Ergosterol Biosynthesis Pathway and Triazole Inhibition Point

Ergosterol_Pathway cluster_early Early Pathway cluster_late Late Pathway (Post-Squalene) Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediates Intermediates Lanosterol->Intermediates 14α-demethylation Toxic_Sterols Accumulation of 14α-methylated sterols Lanosterol->Toxic_Sterols Ergosterol Ergosterol Intermediates->Ergosterol Healthy_Membrane Healthy Membrane Function & Integrity Ergosterol->Healthy_Membrane Maintains CYP51 CYP51 (Erg11) CYP51->Lanosterol Triazole 2-(1H-1,2,4-Triazol-1-yl) propanoic acid Triazole->CYP51 Inhibits Disrupted_Membrane Disrupted Membrane Function & Integrity Toxic_Sterols->Disrupted_Membrane Leads to

Caption: Fungal ergosterol biosynthesis pathway indicating inhibition by triazoles.

Part 2: Application Notes for Mechanistic Investigation

When characterizing a novel triazole compound, a multi-faceted experimental approach is required to confirm its mechanism of action and evaluate its potential.

  • Spectrum of Activity: The initial step is to determine the compound's efficacy against a broad panel of clinically and agriculturally relevant fungal species. This includes yeasts (e.g., Candida albicans, Cryptococcus neoformans) and filamentous fungi (e.g., Aspergillus fumigatus).[15] Triazoles are known for their broad-spectrum activity but are notably ineffective against oomycetes, which lack sterols in their membranes.[3]

  • Resistance Mechanisms: The intensive use of triazoles has led to the emergence of resistance.[8] When evaluating a new compound, it is crucial to test it against fungal strains with known resistance mechanisms, which typically include:

    • Target site modification: Point mutations in the CYP51 gene that reduce the binding affinity of the triazole.[16]

    • Target overexpression: Increased expression of the CYP51 gene, requiring higher concentrations of the drug for effective inhibition.[17]

    • Efflux pump upregulation: Increased expression of membrane transporters that actively pump the fungicide out of the cell.

  • Secondary Effects: While CYP51 inhibition is the primary mechanism, some advanced triazoles may exhibit secondary effects, such as direct interactions with the plasma membrane, which can enhance their in vivo potency.[18] Investigating these potential secondary actions can provide a more complete understanding of the compound's activity.

Part 3: Experimental Protocols

The following protocols provide a framework for confirming the mechanism of action of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible fungal growth. It follows standardized methods such as those from the Clinical and Laboratory Standards Institute (CLSI).

Diagram: Broth Microdilution Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compound Prepare serial dilutions of test compound Prep_Plate Dispense compound dilutions into 96-well plate Prep_Compound->Prep_Plate Prep_Inoculum Prepare standardized fungal inoculum Inoculate Add fungal inoculum to all wells Prep_Inoculum->Inoculate Prep_Plate->Inoculate Incubate Incubate plate (e.g., 24-48h at 35°C) Inoculate->Incubate Read Read results visually or spectrophotometrically Incubate->Read Determine_MIC Determine MIC: Lowest concentration with no visible growth Read->Determine_MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Compound: Dissolve 2-(1H-1,2,4-Triazol-1-yl)propanoic acid in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform serial two-fold dilutions in RPMI 1640 medium to achieve the desired final test concentrations (e.g., ranging from 64 µg/mL to 0.06 µg/mL).[19]

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of fungal cells or spores in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to a standardized cell density. Dilute this suspension in RPMI 1640 medium to achieve the final inoculum concentration.

  • Plate Setup: Dispense 100 µL of each compound dilution into the wells of a 96-well microtiter plate. Include a positive control (fungus with no compound) and a negative control (medium only).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the growth rate of the fungus.[19]

  • Endpoint Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction for azoles) compared to the positive control.[19] This can be assessed visually or by reading the optical density with a microplate reader.[20]

Data Presentation:

Fungal SpeciesStrain IDMIC (µg/mL)
Candida albicansATCC 90028
Aspergillus fumigatusATCC 204305
Cryptococcus neoformansH99
Protocol 2: Recombinant CYP51 Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the target enzyme, allowing for the determination of the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Diagram: CYP51 Inhibition Assay Workflow

CYP51_Assay cluster_setup Assay Setup cluster_reaction Reaction & Detection cluster_result Result Reagents Combine in reaction tube: - Recombinant CYP51 - NADPH Reductase - Substrate (Lanosterol) - Buffer Add_Inhibitor Add varying concentrations of test compound Reagents->Add_Inhibitor Initiate Initiate reaction with NADPH Add_Inhibitor->Initiate Incubate_React Incubate at 37°C Initiate->Incubate_React Quench Stop reaction Incubate_React->Quench Detect Detect product formation (e.g., HPLC, LC-MS) Quench->Detect Calculate_IC50 Calculate IC50 value Detect->Calculate_IC50

Caption: Workflow for determining the IC50 of a compound against CYP51.

Methodology:

  • Enzyme Source: Use purified, recombinant CYP51 from a relevant fungal species (e.g., C. albicans) expressed in E. coli or yeast. A microsomal preparation containing the enzyme can also be used.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, its redox partner (NADPH-cytochrome P450 reductase), the substrate (lanosterol), and a suitable buffer system.

  • Inhibition Assay: a. Pre-incubate the enzyme with varying concentrations of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid for a set period. b. Initiate the enzymatic reaction by adding the cofactor NADPH.[21] c. Allow the reaction to proceed for a defined time at an optimal temperature (e.g., 37°C). d. Stop the reaction (e.g., by adding a strong acid or organic solvent).

  • Product Detection: Quantify the amount of product formed using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.[22]

Data Presentation:

Enzyme SourceSubstrateIC50 (µM)
Recombinant C. albicans CYP51Lanosterol
Recombinant A. fumigatus CYP51AEburicol
Protocol 3: Cellular Sterol Profile Analysis by GC-MS

This protocol provides definitive cellular evidence of on-target activity by analyzing the changes in the sterol composition of fungal cells after treatment with the compound.

Diagram: Sterol Analysis Workflow

Sterol_Analysis Culture Culture fungal cells with sub-lethal concentration of test compound Harvest Harvest and wash cells Culture->Harvest Extract Perform lipid extraction (saponification) Harvest->Extract Derivatize Derivatize sterols (e.g., silylation) Extract->Derivatize Analyze Analyze by GC-MS Derivatize->Analyze Compare Compare sterol profiles of treated vs. untreated cells Analyze->Compare

Caption: Workflow for analyzing fungal sterol composition via GC-MS.

Methodology:

  • Fungal Treatment: Grow the target fungus in a liquid culture to mid-log phase. Treat the culture with a sub-lethal concentration (e.g., 0.5 x MIC) of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid. Culture an untreated control in parallel.

  • Cell Harvesting: After a suitable incubation period, harvest the fungal cells by centrifugation and wash them to remove any residual medium.

  • Lipid Extraction: Perform a total lipid extraction from the cell pellet. This typically involves saponification with alcoholic potassium hydroxide to hydrolyze esterified sterols, followed by extraction of the non-saponifiable lipids (including sterols) into an organic solvent like n-hexane.

  • Derivatization: Evaporate the solvent and derivatize the sterols (e.g., using BSTFA to form trimethylsilyl ethers). This step increases their volatility for gas chromatography.

  • GC-MS Analysis: Inject the derivatized sample into a Gas Chromatograph-Mass Spectrometer (GC-MS). The different sterols will be separated based on their retention times and identified by their characteristic mass fragmentation patterns.

  • Data Interpretation: Compare the sterol profile of the treated sample with the untreated control. On-target inhibition of CYP51 will result in a significant decrease in the ergosterol peak and the appearance or dramatic increase of peaks corresponding to 14α-methylated precursors like lanosterol.

References

  • MDPI. (n.d.). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development.
  • Symbiosis Online Publishing. (n.d.). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress.
  • MDPI. (n.d.). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp..
  • Alcazar-Fuoli, L., et al. (n.d.). Ergosterol biosynthesis pathway in Aspergillus fumigatus.
  • ResearchGate. (n.d.). Ergosterol biosynthesis pathway in filamentous fungi. Ergosterol is....
  • CABI Digital Library. (n.d.). 11 Mode of Action of Sterol Biosynthesis Inhibitors and Resistance Phenomena in Fungi.
  • Iowa State University Digital Repository. (2006). Fungicides: Triazoles.
  • Wikipedia. (n.d.). Demethylation inhibitor.
  • Creative Biolabs. (n.d.). Ergosterol Biosynthesis.
  • Natursim Science Co., Ltd. (2022). The effect of triazole fungicide.
  • ASM Journals. (n.d.). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy.
  • PubMed. (n.d.). Sterol Biosynthesis Inhibitors. Secondary Effects and Enhanced in Vivo Efficacy.
  • MDPI. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review.
  • PubMed Central. (n.d.). Overexpression of the 14α-Demethylase Target Gene (CYP51) Mediates Fungicide Resistance in Blumeriella jaapii.
  • ResearchGate. (n.d.). Sterol Biosynthesis Inhibitors. Request PDF.
  • Frontiers. (n.d.). Demethylase Inhibitor Fungicide Resistance in Pyrenophora teres f. sp. teres Associated with Target Site Modification and Inducible Overexpression of Cyp51.
  • Frontiers. (n.d.). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors.
  • Frontiers. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors.
  • PubMed Central. (n.d.). Determination of Antifungal MICs by a Rapid Susceptibility Assay.
  • PubMed Central. (n.d.). A Practical Guide to Antifungal Susceptibility Testing.
  • YouTube. (2025). ADME 101: CYP Inhibition.
  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?.
  • PubMed. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols].

Sources

Method

Quantitative Analysis of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note and Protocol Abstract This application note presents a robust and reproducible method for the quantitative analysis of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid in complex matrices. Due to its high pola...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol

Abstract

This application note presents a robust and reproducible method for the quantitative analysis of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid in complex matrices. Due to its high polarity and low volatility, direct analysis of this compound by gas chromatography is challenging. The described protocol utilizes a chemical derivatization step to enhance volatility and improve chromatographic performance. Specifically, the carboxylic acid functional group is converted to its trimethylsilyl (TMS) ester using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This method provides excellent sensitivity, and selectivity, making it suitable for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

2-(1H-1,2,4-Triazol-1-yl)propanoic acid is a molecule of interest in pharmaceutical and agrochemical research. Its structure, featuring both a carboxylic acid group and a nitrogen-rich triazole ring, imparts high polarity and a low vapor pressure. These properties make it unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS), as it tends to exhibit poor peak shape, low sensitivity, and thermal degradation in the hot injector and column.

To overcome these challenges, a chemical derivatization step is essential. Derivatization is a technique used to convert an analyte into a product that has improved chromatographic properties. For carboxylic acids, the primary goal is to mask the polar -COOH group, thereby increasing the molecule's volatility and thermal stability. This application note provides a detailed protocol for the silylation of the target analyte, a proven and effective strategy for GC-MS analysis of polar compounds.

The Derivatization Strategy: Silylation with MSTFA

Silylation is the reaction of a compound containing an active hydrogen atom (such as in a carboxyl group) with a silylating reagent. We have selected N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the derivatization agent for this protocol.

Rationale for Choosing MSTFA:

  • High Reactivity: MSTFA is one of the most powerful silylating reagents, capable of efficiently derivatizing even hindered carboxylic acids.

  • Volatile Byproducts: The byproducts of the MSTFA reaction (N-methyltrifluoroacetamide and unreacted MSTFA) are highly volatile and chromatographically inert, meaning they do not interfere with the analysis of the derivatized analyte.

  • Clean Reactions: MSTFA reactions are typically clean, with minimal side product formation, leading to simpler chromatograms and more reliable quantification.

The derivatization reaction is illustrated below:

cluster_reaction Silylation Reaction Analyte 2-(1H-1,2,4-Triazol-1-yl)propanoic acid (Polar, Non-volatile) Product TMS-Ester Derivative (Nonpolar, Volatile) Analyte->Product + Reagent MSTFA (Derivatizing Agent) Reagent->Product Heat (60°C) Byproduct N-Methyltrifluoroacetamide (Volatile Byproduct) Product->Byproduct +

Caption: Silylation of the target analyte with MSTFA.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the derivatization and subsequent GC-MS analysis.

Materials and Reagents
  • Analyte Standard: 2-(1H-1,2,4-Triazol-1-yl)propanoic acid (≥98% purity)

  • Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), derivatization grade

  • Solvent: Pyridine, anhydrous (or other aprotic solvent like Acetonitrile)

  • Internal Standard (IS): (Optional but recommended) e.g., a structurally similar compound not present in the sample, or a stable isotope-labeled version of the analyte.

  • Equipment:

    • GC-MS system with an autosampler

    • Heating block or oven capable of maintaining 60°C ± 1°C

    • 2 mL autosampler vials with PTFE-lined caps

    • Micropipettes and appropriate tips

    • Vortex mixer

Standard and Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid in pyridine.

  • Calibration Standards: Perform serial dilutions of the stock solution with pyridine to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: If working with a complex matrix, an appropriate extraction (e.g., liquid-liquid extraction or solid-phase extraction) must be performed to isolate the analyte. The final extract should be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a known volume of pyridine.

Derivatization Protocol

The following workflow outlines the critical steps for successful derivatization.

start Start step1 Pipette 100 µL of sample or standard into a vial start->step1 step2 Add 100 µL of MSTFA step1->step2 step3 Cap vial tightly and vortex for 30s step2->step3 step4 Heat at 60°C for 30 minutes step3->step4 step5 Cool to room temperature step4->step5 step6 Inject 1 µL into GC-MS step5->step6 end End step6->end

Caption: GC-MS derivatization and analysis workflow.

  • Aliquot: Transfer 100 µL of the standard solution or sample extract into a 2 mL autosampler vial.

  • Reagent Addition: Add 100 µL of MSTFA to the vial.

  • Mixing: Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

  • Reaction: Place the vial in a heating block or oven set to 60°C for 30 minutes. This provides the necessary thermal energy to drive the reaction to completion.

  • Cooling: After heating, remove the vial and allow it to cool to room temperature before placing it in the autosampler tray.

  • Analysis: The sample is now ready for GC-MS analysis. The derivatized product is generally stable for 24-48 hours when stored at 4°C, but prompt analysis is recommended.

GC-MS Analysis Parameters

The following parameters have been designed to provide excellent separation and detection of the TMS-derivatized analyte.

Parameter Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C, Hold: 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Expected Results and Discussion

Chromatographic Performance

The underivatized 2-(1H-1,2,4-Triazol-1-yl)propanoic acid would likely not elute or would produce a very broad, tailing peak. After derivatization to its TMS-ester, a sharp, symmetrical chromatographic peak is expected, demonstrating the success of the procedure in enhancing volatility and reducing polarity.

Mass Spectral Fragmentation

The derivatized molecule's structure is 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, trimethylsilyl ester. Upon electron ionization, it will undergo predictable fragmentation.

  • Molecular Ion (M+) : The molecular ion peak should be observable, though it may be of low intensity.

  • Key Fragments : The mass spectrum of TMS derivatives is often characterized by specific ions.[1][2][3] Common fragments for a TMS ester include:

    • [M-15]+ : Loss of a methyl group (-CH3) from the TMS moiety, a very common fragmentation pathway for silylated compounds.[4]

    • m/z 73 : The trimethylsilyl cation, [(CH3)3Si]+, which is often a prominent peak in the spectra of TMS derivatives.[1][4]

    • m/z 117 : A fragment corresponding to [COOTMS]+.

    • Fragments resulting from cleavage of the propanoic acid chain and the triazole ring.

For quantitative analysis using SIM mode, the following ions would be ideal candidates:

Ion Type Predicted m/z Description
Quantifier Ion [M-15]+Specific and typically abundant.
Qualifier Ion 1 M+Confirms molecular weight.
Qualifier Ion 2 m/z 73Confirms presence of the TMS group.

Conclusion

The protocol detailed in this application note provides a reliable and effective method for the GC-MS analysis of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid. By converting the polar carboxylic acid to a volatile TMS-ester using MSTFA, the challenges associated with its direct analysis are overcome. This method demonstrates high sensitivity and specificity, making it an invaluable tool for researchers in pharmaceutical and related fields requiring accurate quantification of this compound.

References

  • Formation of fragment ions from the TMS ether/methyl ester derivative of β‐hydroxy acids. ResearchGate.[Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Freie Universität Berlin, Refubium.[Link]

  • MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed.[Link]

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate.[Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI.[Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Bitesize Bio.[Link]

  • Mass spectral fragmentation of trimethylsilylated small molecules. National Institutes of Health (NIH).[Link]

  • Mass spectra of some assigned peaks as trimethylsilyl (TMS) ethers and/or esters. ResearchGate.[Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA Leidykla.[Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.[Link]

  • Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. National Institutes of Health (NIH).[Link]

  • Guide to Derivatization Reagents for GC. Restek.[Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace.[Link]

  • Next-generation derivatization reagents optimized for enhanced product ion formation in photodissociation-mass spectrometry of fatty acids. ResearchGate.[Link]

  • Azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of tetrahydrocannabinol and other aromatic compounds. PubMed.[Link]

  • A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. ResearchGate.[Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. National Institutes of Health (NIH).[Link]

  • A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. PubMed.[Link]

Sources

Application

Application Note: A Systematic Approach to HPLC Method Development for the Analysis of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

Abstract This document provides a detailed guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid. Due to its polar an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid. Due to its polar and ionizable nature, a systematic approach focusing on Reversed-Phase (RP) HPLC is detailed. The narrative explains the causal relationships behind experimental choices, from initial analyte characterization to final method validation, in accordance with ICH Q2(R1) guidelines. Protocols for column screening, mobile phase optimization, and validation experiments are presented, supported by data tables and workflow diagrams to ensure clarity and reproducibility for researchers and drug development professionals.

Introduction and Analyte Characterization

2-(1H-1,2,4-Triazol-1-yl)propanoic acid is a small molecule featuring a polar triazole ring and an ionizable carboxylic acid group. These characteristics present a challenge for retention and peak shape in traditional reversed-phase chromatography.[1][2] A successful HPLC method must control the ionization of the carboxylic acid to achieve adequate retention and symmetrical peaks.

Analyte Properties:

  • Structure: Comprises a propanoic acid backbone linked to a 1,2,4-triazole ring.

  • Polarity: The combination of the carboxylic acid and the nitrogen-rich triazole ring makes the molecule highly polar.

  • Ionization: The carboxylic acid group has an estimated pKa similar to propanoic acid (around 4.88), making its charge state highly dependent on the mobile phase pH.[3]

  • UV Absorbance: The triazole ring contains a conjugated system, which is expected to exhibit UV absorbance, making UV detection a suitable choice.[4][5] Triazole-containing compounds often show absorbance in the low UV range (200-250 nm).[6]

The primary goal of this method development is to establish a reliable, reproducible, and robust HPLC method for the accurate quantification of this analyte.

The Method Development Strategy: A Logic-Driven Approach

A systematic approach is crucial for efficient and effective HPLC method development.[7] Our strategy begins with understanding the analyte's chemistry to make informed decisions on the initial chromatographic conditions, followed by systematic optimization.[8]

Initial Considerations: Mode and Column Selection

Given the analyte's polar, ionizable nature, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point.[9] The key to retaining and achieving good peak shape for an acidic compound like 2-(1H-1,2,4-Triazol-1-yl)propanoic acid is to suppress its ionization.[8][10] This is achieved by adjusting the mobile phase pH to be at least two units below the analyte's pKa.[10] Therefore, a low pH mobile phase is required.

Column Selection Rationale: The choice of stationary phase significantly impacts selectivity.[8][11] For polar analytes, several options should be considered. A standard C18 column is a versatile starting point, but specialized phases can offer improved retention and peak shape.

  • C18 (L1): The most common and a good first choice. Provides strong hydrophobic retention.

  • Polar-Embedded/Endcapped C18: These columns have a polar group embedded in the alkyl chain or used for endcapping. They offer alternative selectivity and are more stable in highly aqueous mobile phases, preventing phase collapse.[12][13]

  • Phenyl Phases (L11): The phenyl stationary phase can offer unique selectivity for compounds containing aromatic or heterocyclic rings through π-π interactions.[1]

A column screening study is the most effective way to determine the optimal stationary phase.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Polar, Acidic, UV Active) B Select RP-HPLC Mode A->B C Choose Screening Columns (C18, Polar-Embedded, Phenyl) B->C E Set Low pH Mobile Phase (e.g., 0.1% Formic Acid, pH ~2.7) B->E D Define Scouting Gradient (e.g., 5-95% Acetonitrile) C->D F Evaluate Screening Data (Retention, Peak Shape, Resolution) D->F E->F G Select Best Column F->G H Optimize Gradient Slope & Time G->H I Fine-tune Mobile Phase (Isocratic vs. Gradient, % Organic) H->I J Finalized Method I->J K Perform Method Validation (ICH Q2) J->K L Document Application Note K->L

Caption: HPLC Method Development Workflow.

Mobile Phase and Detector Selection
  • Mobile Phase A (Aqueous): HPLC-grade water with an acidifier to control pH. 0.1% Formic Acid (pH ≈ 2.7) or 0.1% Trifluoroacetic Acid (TFA) (pH ≈ 2.1) are excellent choices as they are volatile and compatible with mass spectrometry (MS).[10][14]

  • Mobile Phase B (Organic): Acetonitrile is generally preferred over methanol as its lower viscosity results in lower backpressure and often provides better peak efficiency.

  • Detector: A UV-Vis or Diode Array Detector (DAD) is appropriate. The initial wavelength should be determined by acquiring a UV spectrum of the analyte. A starting point of 210 nm is often effective for nitrogen-containing heterocycles.[6]

Experimental Protocols

Protocol 1: Column Screening and Initial Method Scouting

Objective: To identify the most suitable stationary phase and obtain a preliminary chromatographic profile.

Materials:

  • 2-(1H-1,2,4-Triazol-1-yl)propanoic acid standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (≥98%)

  • Columns:

    • Standard C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Polar-Embedded C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a 100 µg/mL stock solution of the analyte in a 50:50 mixture of water and acetonitrile.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • HPLC Setup:

    • Install the first column (Standard C18).

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30 °C.

    • Set the injection volume to 10 µL.

    • Set the DAD to collect data from 200-400 nm, with a monitoring wavelength of 210 nm.

  • Scouting Gradient: Run a broad linear gradient to determine the approximate elution conditions.[8][15]

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 22 min: 95% B

    • Time 22.1 min: 5% B

    • Time 30 min: 5% B (Re-equilibration)

  • Execution: Inject the sample and acquire the chromatogram.

  • Repeat: Repeat steps 3-5 for the Polar-Embedded and Phenyl-Hexyl columns.

  • Evaluation: Compare the chromatograms from the three columns based on retention time, peak asymmetry (tailing factor), and efficiency (plate count).

Table 1: Expected Outcome of Column Screening

Column Type Expected Retention Time Expected Peak Shape Rationale
Standard C18 Low to Moderate Potential for tailing Standard hydrophobic interaction. May show limited retention for this polar analyte.
Polar-Embedded C18 Moderate Good Enhanced interaction with polar groups and better performance in high aqueous mobile phase.

| Phenyl-Hexyl | Moderate to High | Good | Potential for π-π interactions between the phenyl rings and the triazole ring, enhancing selectivity.[1] |

Protocol 2: Method Optimization

Objective: To refine the gradient or establish isocratic conditions for optimal resolution and run time.

Procedure:

  • Select the Best Column: Based on the screening results, select the column that provided the best overall performance.

  • Gradient Optimization:

    • From the scouting run, determine the percentage of Mobile Phase B at which the analyte elutes.

    • Design a shallower gradient around this point to improve resolution from any potential impurities. For example, if the peak eluted at 40% B, a new gradient could be 20-60% B over 15 minutes.

  • Transition to Isocratic (if applicable): If the scouting gradient indicates that an isocratic method is feasible (i.e., the peak is sharp and elutes within a narrow solvent range), calculate the appropriate isocratic mobile phase composition.[8]

  • Flow Rate and Temperature: Evaluate the effect of flow rate (e.g., 0.8-1.2 mL/min) and temperature (e.g., 25-40 °C) on resolution and backpressure.

Table 2: Optimized HPLC Method Parameters

Parameter Optimized Condition
Column [Insert best column from screening]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient/Isocratic [Detail the final gradient or isocratic %]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

| Run Time | ~15 minutes |

Method Validation (as per ICH Q2(R1))

Once the method is optimized, it must be validated to demonstrate its suitability for its intended purpose.[16][17] The validation should assess specificity, linearity, range, accuracy, precision, and robustness.[18][19]

G Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range derived from

Sources

Method

"2-(1H-1,2,4-Triazol-1-yl)propanoic acid" formulation for agrochemical use

An Application Guide to the Formulation and Evaluation of 2-(1H-1,2,4-Triazol-1-yl)propanoic Acid for Agrochemical Research Introduction The 1,2,4-triazole scaffold is a cornerstone of modern agricultural chemistry, form...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Formulation and Evaluation of 2-(1H-1,2,4-Triazol-1-yl)propanoic Acid for Agrochemical Research

Introduction

The 1,2,4-triazole scaffold is a cornerstone of modern agricultural chemistry, forming the structural basis for a multitude of highly effective fungicides and plant growth regulators.[1] These compounds primarily function by inhibiting ergosterol biosynthesis, a critical process for maintaining the integrity of fungal cell membranes.[2] This application note focuses on a specific derivative, 2-(1H-1,2,4-Triazol-1-yl)propanoic acid . Notably, closely related structures such as Triazole alanine and Triazole lactic acid are recognized environmental metabolites of major commercial triazole fungicides, including Tebuconazole, Paclobutrazol, and Epoxiconazole.[3][4]

Understanding the biological activity and delivery of such metabolites is crucial for comprehending the complete lifecycle of a parent pesticide and for discovering new active molecules. This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to develop, characterize, and evaluate laboratory-scale agrochemical formulations of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid. We will delve into the rationale behind formulation strategies, present detailed experimental protocols, and outline methods for preliminary efficacy and safety assessment.

Section 1: Physicochemical Profile and Synthesis Overview

A thorough understanding of the active ingredient's (AI) properties is the foundation of successful formulation development.

Physicochemical Data

The key properties of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid are summarized below.

PropertyValueSource
CAS Number 901586-50-3[5]
Molecular Formula C₅H₇N₃O₂[5]
Molecular Weight 141.13 g/mol [5]
Synonyms Propanoic acid, 3-(1H-1,2,4-triazol-1-yl)-[6]
Predicted XLogP3 -1.1[3]

The negative predicted XLogP3 value suggests a degree of water solubility, which is a critical factor for choosing the appropriate formulation strategy.

Synthesis Pathway Overview

While multiple synthetic routes to 1,2,4-triazole derivatives exist, a common and effective laboratory-scale approach involves the reaction of a suitable precursor with an anhydride.[7][8] For the synthesis of the target compound and its derivatives, a reaction between an amidrazone and succinic anhydride can be employed.[7] This method is advantageous due to the availability of starting materials and generally good yields.

The diagram below illustrates a generalized workflow for synthesizing 1,2,4-triazole derivatives containing a propanoic acid moiety.

cluster_synthesis Synthesis Workflow Amidrazone Amidrazone Precursor Reaction Reaction Vessel (Heat/Reflux) Amidrazone->Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction Solvent Solvent (e.g., Diethyl Ether, Toluene) Solvent->Reaction Crude Crude Product Reaction->Crude Acylation & Cyclization Purification Purification (Crystallization/Chromatography) Crude->Purification FinalProduct Final Product: 3-(4,5-disubstituted-4H-1,2,4-triazol-3-yl)propanoic acid Purification->FinalProduct

Caption: Generalized workflow for the synthesis of 1,2,4-triazole propanoic acid derivatives.[7]

Section 2: Fundamentals of Agrochemical Formulation

The transformation of a pure active ingredient (AI) into a usable, effective, and stable product is the science of formulation. A robust formulation ensures that the AI reaches its target, is biologically available, and remains stable during storage and after dilution.

The Role of Adjuvants

Adjuvants are critical components added to a pesticide formulation or tank-mix to enhance performance and application characteristics.[9][10] They are broadly categorized as follows:

  • Activator Adjuvants: These directly improve the biological activity of the AI. Examples include:

    • Surfactants (Surface Active Agents): Reduce the surface tension of spray droplets, improving wetting and spreading on leaf surfaces.[11]

    • Crop Oil Concentrates (COC) & Methylated Seed Oils (MSO): Enhance penetration of the AI through the waxy cuticle of leaves.[12]

  • Utility Modifiers: These modify the physical characteristics of the spray solution to improve application. Examples include:

    • Buffering Agents: Adjust and stabilize the pH of the spray solution.

    • Antifoaming Agents: Prevent foam formation during tank mixing.[12]

    • Drift Control Agents: Increase droplet size to reduce spray drift.

Common Formulation Types for Triazoles

The choice of formulation depends on the AI's physicochemical properties, the target pest/crop, and application equipment. For triazoles, common types include:

  • Emulsifiable Concentrate (EC): The AI is dissolved in a water-immiscible solvent with an emulsifier system. When diluted with water, it forms a stable oil-in-water emulsion. This is suitable for AIs with poor water solubility.[2]

  • Suspension Concentrate (SC): A stable suspension of finely ground solid AI particles in water.

  • Water-Dispersible Granule (WG): The AI is formulated into granules that readily disperse in water to form a suspension.

The diagram below outlines the essential components of a liquid agrochemical formulation.

Formulation Agrochemical Formulation AI Active Ingredient (AI) 2-(1H-1,2,4-Triazol-1-yl)propanoic acid Formulation->AI Carrier Carrier Vehicle (Solvent or Water) Formulation->Carrier Adjuvants Adjuvant System Formulation->Adjuvants Activators Activator Adjuvants Adjuvants->Activators Utilities Utility Modifiers Adjuvants->Utilities Surfactants Surfactants (Wetting/Spreading) Activators->Surfactants Oils Oils (COC/MSO) (Penetration) Activators->Oils Buffers Buffers (pH Stability) Utilities->Buffers Antifoam Anti-foaming Agents Utilities->Antifoam

Caption: Key components of a typical liquid agrochemical formulation.

Section 3: Protocol for Emulsifiable Concentrate (EC) Formulation

This protocol details the steps for developing a laboratory-scale EC formulation, a common and effective choice for many triazole compounds.[2] The objective is to create a formulation that is stable upon storage and forms a spontaneous, stable emulsion when diluted in water.

Materials and Equipment
  • Active Ingredient (AI): 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

  • Solvents: Aromatic hydrocarbons (e.g., Solvesso™ 100), cyclohexanone, N-Methyl-2-pyrrolidone (NMP).[2]

  • Emulsifiers: Non-ionic surfactants (e.g., alcohol ethoxylates), anionic surfactants (e.g., calcium dodecylbenzenesulfonate), or pre-formulated blends.

  • Utility Modifiers: Silicone-based anti-foaming agent.

  • Equipment: Magnetic stirrer with hotplate, glass beakers, graduated cylinders, analytical balance, 100 mL Crow receivers or stoppered measuring cylinders.[13]

Step-by-Step Formulation Protocol

The entire process should be conducted in a well-ventilated fume hood.

Step 1: Solubility Assessment

  • Causality: Identifying a solvent that can dissolve a high concentration of the AI is the first critical step to prevent crystallization in the concentrate or upon dilution.[2]

  • Procedure:

    • Weigh 1.0 g of the AI into separate 20 mL glass vials.

    • Add a candidate solvent (e.g., Solvesso™ 100) dropwise while stirring until the AI is fully dissolved.

    • Record the amount of solvent required.

    • Repeat for all candidate solvents to identify the one with the highest solvency.

Step 2: Preparation of a Trial EC Formulation

  • Causality: This step combines the components into a homogenous concentrate. The order of addition is important to ensure proper mixing.

  • Sample Recipe:

    Component Function Weight %
    2-(1H-1,2,4-Triazol-1-yl)propanoic acid Active Ingredient 15.0%
    Solvesso™ 100 (or best solvent from Step 1) Solvent 74.5%
    Emulsifier Blend (Anionic/Non-ionic) Emulsifier 10.0%

    | Silicone Anti-foam | Utility Modifier | 0.5% |

  • Procedure:

    • To a glass beaker, add the solvent.

    • While stirring with a magnetic stirrer, slowly add the AI until fully dissolved. Gentle warming may be required.

    • Add the emulsifier blend and stir until the solution is homogenous.

    • Add the anti-foaming agent and stir for an additional 5 minutes.

    • Store the final concentrate in a sealed glass bottle.

Step 3: Quality Control - Emulsion Stability Test

  • Causality: This is the most important test for an EC formulation. It simulates the dilution process in a spray tank and assesses the physical stability of the emulsion over time. Poor stability can lead to phase separation, clogging nozzles, and uneven application.[13]

  • Procedure:

    • Add 95 mL of standard hard water to a 100 mL stoppered graduated cylinder.

    • Add 5 mL of the EC formulation from Step 2.

    • Stopper the cylinder and invert it 30 times.

    • Place the cylinder in a rack at room temperature and let it stand.

    • Record the amount (in mL) of separation (creaming or sedimentation) at 30 minutes, 2 hours, and 24 hours.

  • Acceptance Criteria: A stable formulation should show minimal (e.g., < 2 mL) separation after 2 hours and should easily re-disperse with gentle agitation.[13]

Step 4: Quality Control - Accelerated Storage (Heat Stability)

  • Causality: This test predicts the long-term shelf life of the concentrate by exposing it to elevated temperatures.

  • Procedure:

    • Place a sealed 50 mL sample of the EC concentrate in an oven at 54°C for 14 days.

    • After 14 days, remove the sample, allow it to cool to room temperature, and visually inspect for crystallization, phase separation, or changes in color.

    • Repeat the Emulsion Stability Test (Step 3) on the aged sample and compare the results to the initial test. The performance should not significantly degrade.

Start Start: Pure AI Solubility Step 1: Solubility Screening Start->Solubility Prep Step 2: Prepare EC Concentrate Solubility->Prep Select best solvent QC Step 3: Emulsion Stability Test (Initial) Prep->QC Storage Step 4: Accelerated Storage (14 days @ 54°C) QC->Storage Pass QC_Aged Step 5: Emulsion Stability Test (Aged) Storage->QC_Aged End End: Stable Formulation QC_Aged->End Pass

Caption: Workflow for the development and quality control of an EC formulation.

Section 4: Protocols for Bio-Efficacy Evaluation

Once a stable formulation is developed, its biological activity and safety must be assessed. Efficacy trials must demonstrate that the product is effective for its claimed purpose without causing unintended harm to the host plant.

Protocol: In Vitro Antifungal Assay
  • Objective: To determine the baseline fungicidal activity of the formulation against a target pathogen and calculate the EC₅₀ (the concentration that inhibits 50% of growth).

  • Materials: Potato Dextrose Agar (PDA), sterile petri dishes, target fungal culture (e.g., Aspergillus fumigatus, Candida albicans[14]), micropipettes, incubator.

  • Procedure:

    • Prepare sterile PDA and cool it to approximately 45-50°C.

    • Prepare serial dilutions of the EC formulation in sterile distilled water to achieve a range of AI concentrations (e.g., 0.1, 1, 10, 50, 100 ppm).

    • Add the appropriate amount of each dilution to the molten PDA to reach the final target concentrations. Also prepare a control plate with no formulation.

    • Pour the amended agar into petri dishes and allow them to solidify.

    • Inoculate the center of each plate with a 5 mm mycelial plug from an actively growing fungal culture.

    • Incubate the plates at 25-28°C for 3-7 days, or until the control plate shows full growth.

    • Measure the colony diameter in two perpendicular directions for each plate.

    • Calculate the Percentage Inhibition using the formula:

      • % Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] x 100

    • Plot the % Inhibition against the log of the concentration to determine the EC₅₀ value.

Protocol: Greenhouse Phytotoxicity Assay
  • Objective: To evaluate the safety of the formulation on a target crop. It is crucial to test at and above the expected field rate to identify any potential for crop injury.

  • Materials: Healthy, young host plants (e.g., wheat or barley seedlings), spray bottle or research-grade sprayer, greenhouse facilities.

  • Procedure:

    • Grow a sufficient number of plants to have at least 3-4 replicates per treatment.

    • Prepare spray solutions of the EC formulation at three rates: the proposed effective rate (1x), twice the effective rate (2x), and five times the effective rate (5x). Also include an untreated control.

    • Apply the treatments to the plants, ensuring uniform coverage until foliage is wet.

    • Maintain the plants in the greenhouse under optimal growing conditions.

    • Assess the plants for signs of phytotoxicity at 3, 7, and 14 days after treatment.

  • Data Collection: Record any adverse effects using a standardized rating scale.

Rating% InjuryDescription
0 0%No effect
1 1-10%Slight discoloration or stunting
2 11-25%Noticeable chlorosis/necrosis
3 26-50%Significant injury, reduced growth
4 >50%Severe injury, plant death likely

A formulation is considered crop-safe if no significant phytotoxicity (e.g., Rating < 1) is observed at the 1x and 2x rates.

cluster_efficacy Bio-Efficacy Evaluation Workflow Formulation Stable Formulation InVitro In Vitro Antifungal Assay Formulation->InVitro Greenhouse Greenhouse Phytotoxicity Assay Formulation->Greenhouse EC50 Determine EC₅₀ InVitro->EC50 Phyto Assess Crop Safety Greenhouse->Phyto Decision Decision: Proceed to Field Trials? EC50->Decision Phyto->Decision

Caption: A sequential workflow for evaluating the efficacy and safety of a new formulation.

Section 5: Safety and Handling Precautions

Working with active chemical compounds and formulation reagents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. All work with solvents and the AI concentrate should be performed in a certified chemical fume hood.[15]

  • Handling: Avoid contact with skin and eyes. Do not inhale vapors or mists.[16] Keep containers tightly closed when not in use. Keep away from sources of ignition, as many organic solvents are flammable.

  • Storage: Store all chemicals in a cool, dry, and well-ventilated area away from incompatible materials. Store formulations in tightly sealed, clearly labeled containers.

  • Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for proper disposal. Ventilate the area. Do not allow the product to enter drains.

  • First Aid:

    • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[15]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17]

    • If inhaled: Move the person to fresh air.

    • If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16]

Conclusion

The development of an effective agrochemical formulation for a compound like 2-(1H-1,2,4-Triazol-1-yl)propanoic acid is a systematic, multi-step process. It begins with a deep understanding of the active ingredient's physicochemical properties, which informs the selection of solvents, emulsifiers, and other adjuvants. The protocols provided in this guide offer a robust framework for creating a stable EC formulation and conducting essential quality control tests. Furthermore, the bio-efficacy and phytotoxicity assays represent the critical first steps in validating the formulation's performance. By following these structured methodologies, researchers can effectively advance their discovery and development programs for new, promising agrochemical solutions.

References

  • Purdue College of Agriculture. (n.d.). Compendium of Herbicide Adjuvants. Available at: [Link]

  • Wolf, T. (2023). Adjuvants: What they do and how they do it. Saskatchewan Pulse Growers. Available at: [Link]

  • National Pesticide Information Center. (2023). Adjuvants in Pesticides. Available at: [Link]

  • Google Patents. (n.d.). WO2014118753A1 - Triazole formulations.
  • Crops and Soils. (n.d.). Understanding adjuvants used with agriculture chemicals. Available at: [Link]

  • Google Patents. (n.d.). WO2007028387A1 - Concentrated liquid triazole fungicide formulations.
  • Google Patents. (n.d.). CA3092748A1 - A process for preparation of fungicidally active triazole compounds.
  • Hemadri, T., et al. (2024). Pesticide formulation testing: importance and protocols. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Available at: [Link]

  • Government of Canada. (1993). Guidelines for Efficacy Assessment of Chemical Pesticides. Available at: [Link]

  • (n.d.). Guidelines for evaluation of pesticide bio efficacy trial reports. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid. PubChem. Available at: [Link]

  • SciELO. (n.d.). Synthesis of glycerol-fluorinated triazole derivatives and evaluation of their fungicidal. Available at: [Link]

  • ResearchGate. (2025). One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates. Available at: [Link]

  • Xiangshuo Chemical. (2023). Analysis of triazole fungicides and their intermediates. Available at: [Link]

  • Eurofins. (2024). GEP Efficacy Testing for Agrochemicals. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(1H-1,2,4-triazol-1-yl)propanoic acid. PubChem. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. Available at: [Link]

  • Exclusive Chemistry Ltd. (2024). 2-(1H-1,2,4-triazol-1-yl)propanoic acid. Available at: [Link]

  • Ghavipanjeh, F., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed Central. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]

  • Loba Chemie. (n.d.). PROPIONIC ACID FOR SYNTHESIS. Available at: [Link]

  • Dana Bioscience. (n.d.). 2-(1H-1,2,4-Triazol-1-yl)butanoic acid 250mg. Available at: [Link]

  • MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Available at: [Link]

  • PubMed. (n.d.). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Available at: [Link]

  • MDPI. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Available at: [Link]

  • ResearchGate. (2025). Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties. Available at: [Link]

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Application

"2-(1H-1,2,4-Triazol-1-yl)propanoic acid" as a ligand in coordination chemistry

An In-depth Technical Guide to Triazole-Carboxylic Acid Ligands in Coordination Chemistry A Note to the Researcher: The specific ligand "2-(1H-1,2,4-Triazol-1-yl)propanoic acid" is a fascinating molecule. However, its ap...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Triazole-Carboxylic Acid Ligands in Coordination Chemistry

A Note to the Researcher: The specific ligand "2-(1H-1,2,4-Triazol-1-yl)propanoic acid" is a fascinating molecule. However, its application as a ligand in the synthesis of coordination polymers is not yet extensively documented in peer-reviewed literature. To provide a detailed and practical guide, this document will focus on a closely related and well-characterized analogue: 2,4-bis(1H-1,2,4-triazol-1-yl)benzoic acid . This model system effectively demonstrates the principles, protocols, and potential applications relevant to your interest, offering a robust foundation for research in this area.

Introduction: The Versatility of Triazole-Carboxylic Acid Ligands

In the field of coordination chemistry and materials science, the design of organic ligands is paramount. Triazole-carboxylic acid ligands have emerged as exceptional building blocks for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs).[1] These ligands are bifunctional, featuring both nitrogen-rich triazole rings and oxygen-donating carboxylate groups. This dual functionality allows for a rich and diverse coordination chemistry, enabling the formation of multidimensional networks with tunable properties.[2][3] The triazole moiety can bridge multiple metal centers through its distinct nitrogen atoms, while the carboxylate group offers various binding modes (monodentate, bidentate, bridging), leading to structures of remarkable complexity and function.[2] The resulting materials have shown significant promise in fields such as fluorescence sensing, catalysis, gas storage, and drug delivery.[1][4]

PART 1: The Ligand—Synthesis and Characterization

The foundation of any coordination polymer is the organic ligand. The synthesis of 2,4-bis(1H-1,2,4-triazol-1-yl)benzoic acid (referred to as H-BTB for simplicity) is a multi-step process that requires careful control of reaction conditions.

Conceptual Synthesis Pathway

The synthesis generally involves the reaction of a halo-substituted benzoic acid derivative with 1H-1,2,4-triazole. The following is a representative protocol based on established synthetic routes for similar compounds.

cluster_synthesis Ligand Synthesis Workflow start Start: 2,4-difluorobenzoic acid + 1H-1,2,4-triazole reaction Nucleophilic Aromatic Substitution - Solvent: DMF or DMSO - Base: K2CO3 - Heat (e.g., 120-150 °C) start->reaction workup Acidification & Purification 1. Cool reaction mixture 2. Add water 3. Acidify with HCl to precipitate product 4. Filter, wash, and dry reaction->workup product Product: 2,4-bis(1H-1,2,4-triazol-1-yl)benzoic acid (H-BTB) workup->product

Caption: Conceptual workflow for the synthesis of H-BTB.

Protocol 1: Synthesis of 2,4-bis(1H-1,2,4-triazol-1-yl)benzoic acid (H-BTB)

This protocol describes a typical nucleophilic aromatic substitution reaction to synthesize the ligand.

Materials:

  • 2,4-difluorobenzoic acid

  • 1H-1,2,4-triazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,4-difluorobenzoic acid (1 eq), 1H-1,2,4-triazole (2.5 eq), and anhydrous K₂CO₃ (3 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

  • Reaction: Heat the mixture to 130-140 °C and maintain under reflux with vigorous stirring for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing a significant volume of cold deionized water.

  • Acidification: While stirring, slowly add concentrated HCl to the aqueous mixture until the pH is approximately 2-3. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid thoroughly with deionized water, followed by a small amount of cold ethanol to remove residual impurities. Dry the product under vacuum.

Rationale: The use of a polar aprotic solvent like DMF facilitates the nucleophilic attack of the triazole anion on the electron-deficient aromatic ring. K₂CO₃ acts as a base to deprotonate the triazole, forming the nucleophile. The two fluorine atoms are good leaving groups, allowing for the disubstitution.

Characterization of the Ligand
  • NMR Spectroscopy (¹H and ¹³C): Confirms the successful formation of the product by showing the characteristic peaks for the triazole and benzoic acid protons and carbons, and the disappearance of the C-F coupling.

  • FT-IR Spectroscopy: Shows characteristic vibrational bands for the O-H and C=O of the carboxylic acid, and C=N and N-N stretches of the triazole rings.

  • Mass Spectrometry: Confirms the molecular weight of the synthesized ligand.

PART 2: Synthesis of Coordination Polymers

The H-BTB ligand can be reacted with various metal salts under solvothermal conditions to yield crystalline coordination polymers. The choice of metal ion, solvent system, and temperature can influence the final structure and dimensionality of the product.[2][3]

Protocol 2: Solvothermal Synthesis of a Cd(II) Coordination Polymer[2][3]

This protocol details the synthesis of a cadmium-based coordination polymer, [Cd₀.₅(BTB)(H₂O)].[2]

Materials:

  • 2,4-bis(1H-1,2,4-triazol-1-yl)benzoic acid (H-BTB)

  • Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • Acetonitrile

  • Deionized water

Procedure:

  • Ligand Dispersion: Disperse H-BTB (e.g., 2.6 mg, 0.01 mmol) in a solvent mixture of acetonitrile and water (6 mL, v/v = 5:1) within a 20 mL Teflon-lined stainless steel autoclave.[2]

  • Metal Salt Addition: Add an aqueous solution of Cd(NO₃)₂·4H₂O (e.g., 0.25 mL of a 0.04 M solution) to the ligand suspension.[2]

  • Sealing and Heating: Stir the mixture to form a homogeneous suspension, then seal the autoclave. Place the vessel in a programmable oven and heat to 125 °C for 96 hours.[2][3]

  • Cooling: Allow the autoclave to cool slowly to room temperature.

  • Product Isolation: Collect the resulting colorless crystals by centrifugation or filtration.

  • Washing: Wash the crystals with acetonitrile and deionized water to remove any unreacted starting materials.[3]

  • Drying: Dry the final product in air.

ParameterCondition for [Cd₀.₅(BTB)(H₂O)]Condition for [Zn(BTB)(TPA)₀.₅]·H₂OReference
Ligand(s) H-BTBH-BTB, Terephthalic acid (TPA)[2]
Metal Salt Cd(NO₃)₂·4H₂OZn(NO₃)₂·6H₂O[2]
Solvent Acetonitrile/Water (5:1)Acetonitrile/Water (5:1)[2]
Temperature 125 °C125 °C[2]
Time 96 hours96 hours[2]
Yield Not specified48.2% (based on Zn)[2]

Causality in Synthesis: The solvothermal method is crucial as it allows the reaction to be carried out at temperatures above the boiling point of the solvents, increasing the solubility of the reactants and promoting the growth of high-quality single crystals. The choice of solvent can also act as a template, influencing the final crystal structure.

cluster_synthesis Solvothermal Synthesis Workflow start Combine Ligand(s) and Metal Salt in Solvent mix Place in Teflon-lined Autoclave start->mix heat Heat in Oven (e.g., 125 °C, 96h) mix->heat cool Slow Cooling to Room Temperature heat->cool isolate Isolate Crystals (Filtration/Centrifugation) cool->isolate wash Wash with Solvents isolate->wash product Crystalline Coordination Polymer wash->product

Caption: General workflow for solvothermal synthesis.

PART 3: Structural Analysis and Characterization

The properties of coordination polymers are intrinsically linked to their crystal structures.

Coordination Modes of the H-BTB Ligand

The deprotonated BTB⁻ ligand is a versatile linker. The carboxylate group can coordinate to metal ions in a monodentate or bidentate fashion, while the two triazole rings provide additional coordination sites through their N4 atoms, allowing the ligand to bridge multiple metal centers.[2][3] This leads to the formation of robust 1D, 2D, or 3D networks.[2]

cluster_coordination Coordination Modes of BTB Ligand cluster_carboxylate Carboxylate Group cluster_triazole Triazole Rings ligand BTB Ligand c1 Monodentate ligand->c1 O-donors c2 Bidentate Chelating ligand->c2 O-donors c3 Bidentate Bridging ligand->c3 O-donors t1 N4 Coordination (Ring 1) ligand->t1 N-donors t2 N4 Coordination (Ring 2) ligand->t2 N-donors metal Metal Ion c1->metal c2->metal c3->metal t1->metal t2->metal

Caption: Potential coordination sites of the BTB ligand.

Essential Characterization Techniques
  • Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique to determine the precise 3D structure of the coordination polymer. It provides information on bond lengths, bond angles, coordination geometry of the metal ion, and the overall network topology. For example, in [Cd₀.₅(BTB)(H₂O)], SC-XRD reveals a six-coordinated octahedral geometry for the Cd(II) ion.[3]

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline sample. The experimental PXRD pattern is compared with the pattern simulated from the single-crystal data.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of the material as a function of temperature. This is used to assess the thermal stability of the framework and to identify the loss of solvent molecules.

  • FT-IR Spectroscopy: Confirms the coordination of the carboxylate group to the metal ion, typically observed as a shift in the C=O stretching frequency compared to the free ligand.

PART 4: Applications in Sensing

A significant application for coordination polymers derived from ligands like H-BTB is in the field of chemical sensing, particularly through fluorescence.[2] The inherent luminescence of the ligand can be modulated upon interaction with specific analytes.

Application: Fluorescence-Based Sensing of Metal Ions

Coordination polymers such as [Zn(BTB)(TPA)₀.₅]·H₂O have been shown to be effective sensors for detecting Fe³⁺ ions in aqueous solutions through fluorescence quenching.[2]

Protocol 3: Fluorescence Quenching Experiment for Fe³⁺ Detection[2]

Materials:

  • Finely ground crystals of the Zn-based coordination polymer.

  • Deionized water.

  • Stock solutions of various metal ions (e.g., Fe³⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, etc.) of known concentration.

Procedure:

  • Dispersion Preparation: Prepare a stable suspension of the powdered coordination polymer in deionized water (e.g., 1 mg/mL) using ultrasonication.

  • Luminescence Measurement: Transfer a specific volume of the suspension (e.g., 3 mL) to a quartz cuvette and record its baseline fluorescence emission spectrum. The excitation wavelength should be chosen based on the absorption maximum of the compound.

  • Analyte Addition: Sequentially add small aliquots of the Fe³⁺ stock solution to the cuvette, mixing well after each addition.

  • Data Collection: Record the fluorescence emission spectrum after each addition. A decrease in fluorescence intensity (quenching) should be observed.

  • Selectivity Test: Repeat steps 3 and 4 with other metal ion solutions to ensure the quenching effect is selective for Fe³⁺.

  • Data Analysis: Plot the fluorescence intensity (I₀/I) against the concentration of Fe³⁺. The quenching efficiency can be quantified using the Stern-Volmer equation.

AnalyteQuenching Efficiency (%) for [Zn(BTB)(TPA)₀.₅]·H₂ODetection Limit (LOD)Reference
Fe³⁺ > 90%0.11 μM[2]
Cr₂O₇²⁻ ~ 50%Not specified[2]
MnO₄⁻ > 90%0.232 μM[2]

Mechanism of Quenching: The fluorescence quenching is often attributed to the absorption of the excitation or emission energy by the analyte. In the case of Fe³⁺, the overlap between its absorption spectrum and the emission spectrum of the coordination polymer leads to an efficient energy transfer, resulting in the quenching of luminescence.[2] This high selectivity and sensitivity make these materials promising for environmental monitoring and diagnostics.

Conclusion

While the specific ligand "2-(1H-1,2,4-Triazol-1-yl)propanoic acid" remains an open area for exploration in coordination chemistry, the principles governing its behavior can be effectively understood through well-studied analogues like 2,4-bis(1H-1,2,4-triazol-1-yl)benzoic acid. The combination of the triazole and carboxylic acid functionalities provides a powerful platform for designing multidimensional coordination polymers with tailored structures and functions. The detailed protocols and insights provided herein offer a comprehensive guide for researchers and drug development professionals to synthesize, characterize, and apply these versatile materials in fields ranging from chemical sensing to materials science.

References

  • [Synthesis and Crystal Structure of 3-(1H-benzo[d][2][3][5]triazol-1-yl)-1-(4-ethylphenyl). Asian Journal of Chemistry.]([Link])

Sources

Method

Application Notes &amp; Protocols: A Tiered Strategy for Anti-inflammatory Screening of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

Abstract This document provides a comprehensive, multi-tiered guide for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of the novel compound, 2-(1H-1,2,4-Triazol-1...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, multi-tiered guide for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of the novel compound, 2-(1H-1,2,4-Triazol-1-yl)propanoic acid. The structural architecture of this molecule, featuring a 1,2,4-triazole nucleus—a known pharmacophore in anti-inflammatory agents[1][2]—and a propanoic acid moiety characteristic of classic non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, strongly suggests a potential for therapeutic activity.[3][4] We present a logical, stepwise screening cascade, beginning with high-throughput in vitro assays to establish primary activity and mechanism, and culminating in a validated in vivo model to confirm efficacy. Each protocol is detailed with scientific rationale, step-by-step instructions, and data interpretation guidelines to ensure scientific integrity and reproducibility.

Scientific Rationale and Screening Strategy

Inflammation is a complex biological response orchestrated by a network of signaling pathways and cellular mediators. Two of the most critical pathways in acute inflammation are the arachidonic acid cascade, mediated by cyclooxygenase (COX) enzymes, and the activation of the transcription factor NF-κB.[5][6]

  • Cyclooxygenase (COX) Pathway: COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. While COX-1 is constitutively expressed for homeostatic functions, COX-2 is inducibly expressed at inflammatory sites.[7][8] The propanoic acid side chain of the test compound makes COX inhibition a primary hypothetical mechanism.

  • NF-κB Signaling Pathway: Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[9][10] Stimuli like lipopolysaccharide (LPS) activate this pathway, leading to the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), TNF-α, and various interleukins.[5][11]

Our proposed screening strategy employs a tiered approach to efficiently evaluate the compound, starting with broad cellular assays and progressively moving towards specific molecular targets and whole-organism validation.

G cluster_2 Tier 3: In Vivo Validation A Assay 1: NO Inhibition in LPS-Stimulated RAW 264.7 Cells B Assay 2: Cytotoxicity (MTT Assay) A->B C Assay 3: COX-1/COX-2 Enzymatic Inhibition A->C If active D Assay 4: Cytokine Quantification (TNF-α & IL-6 ELISA) A->D If active E Assay 5: Carrageenan-Induced Paw Edema in Rats C->E If potent/selective

Caption: A tiered workflow for anti-inflammatory drug screening.

Tier 1: Primary In Vitro Screening

Assay 1: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Rationale: This assay serves as a robust primary screen for general anti-inflammatory activity. Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS), which mimics bacterial infection and induces a strong inflammatory response. This includes the upregulation of inducible nitric oxide synthase (iNOS), leading to the production of large quantities of nitric oxide (NO), a key inflammatory mediator.[12][13] The amount of NO produced is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1][12]

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[14]

  • Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of "2-(1H-1,2,4-Triazol-1-yl)propanoic acid" in serum-free DMEM. Pre-treat the adhered cells with various concentrations of the test compound for 1 hour. Include a vehicle control (e.g., DMSO, final concentration <0.1%) and a positive control (e.g., Dexamethasone).

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.[12][13]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[12]

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production relative to the LPS-only control.

Assay 2: Cell Viability (MTT Assay)

Rationale: It is crucial to confirm that the observed reduction in NO is due to a specific anti-inflammatory effect and not simply because the compound is cytotoxic. The MTT assay assesses cell metabolic activity, which is proportional to the number of viable cells.[12][13] This validation step prevents false-positive results from the primary screen.

Protocol:

  • Cell Treatment: Seed and treat RAW 264.7 cells with the test compound and controls exactly as described in the NO production assay (Steps 1-5).

  • MTT Addition: After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Tier 2: Mechanistic Elucidation

Compounds demonstrating significant, non-cytotoxic NO inhibition in Tier 1 should proceed to mechanistic studies.

Assay 3: COX-1 and COX-2 Enzymatic Inhibition Assay

Rationale: Given the compound's structural similarity to NSAIDs, direct inhibition of COX enzymes is a highly probable mechanism. This fluorometric assay measures the peroxidase activity of purified human recombinant COX-1 and COX-2, which is the final step in prostaglandin synthesis.[15][16] By testing against both isozymes, the compound's potency and selectivity can be determined.

Protocol (Fluorometric):

  • Reagent Preparation: Prepare COX Assay Buffer, Heme, and dilute purified human recombinant COX-1 or COX-2 enzymes on ice as per manufacturer instructions (e.g., Cayman Chemical, BPS Bioscience).[15][17]

  • Plate Setup: In a 96-well opaque plate, set up wells for:

    • Background (inactivated enzyme)

    • 100% Initial Activity (enzyme, no inhibitor)

    • Inhibitor Controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)

    • Test Compound (serial dilutions)

  • Reaction Mixture: Add Reaction Buffer, Heme, and the respective enzyme (COX-1 or COX-2) to the appropriate wells.

  • Inhibitor Addition: Add the test compound, control inhibitors, or vehicle to the wells. Incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding Arachidonic Acid (substrate) and a fluorescent probe (e.g., Amplex Red) to all wells.[15]

  • Data Acquisition: Immediately measure fluorescence kinetically (e.g., Ex/Em = 535/590 nm) for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Assay 4: Pro-inflammatory Cytokine Quantification (ELISA)

Rationale: To investigate effects on the broader inflammatory signaling network, we will measure the production of key pro-inflammatory cytokines, TNF-α and IL-6. Their expression is heavily regulated by the NF-κB pathway.[5] A reduction in these cytokines indicates the compound may interfere with upstream signaling events. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this quantification.[18][19]

Protocol (Sandwich ELISA):

  • Sample Collection: Collect cell culture supernatants from an experiment conducted identically to the NO inhibition assay (Assay 1).

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for either human TNF-α or IL-6 and incubate overnight.[19]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA solution).

  • Sample Incubation: Add standards (recombinant TNF-α or IL-6) and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific to the target cytokine. Incubate for 1 hour.[18]

  • Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (Horse Radish Peroxidase). Incubate for 30 minutes.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A color change will occur.

  • Reaction Stop: Stop the reaction with a stop solution (e.g., H₂SO₄).

  • Data Acquisition: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of TNF-α and IL-6 in each sample.

Key Inflammatory Signaling Pathways and Assay Targets

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Arachidonic Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic Acid->COX TLR4 TLR4 Receptor IKK IKK TLR4->IKK MyD88-dependent signaling cascade IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Prostaglandins Prostaglandins COX->Prostaglandins Assay3 Assay 3: COX Inhibition COX->Assay3 iNOS iNOS (Inducible) NO Nitric Oxide iNOS->NO DNA Gene Promoters NFkB_nuc->DNA Binds DNA->iNOS Transcription Cytokines TNF-α, IL-6 DNA->Cytokines Transcription LPS LPS (Stimulus) LPS->TLR4 Assay1 Assay 1: NO Measurement NO->Assay1 Assay4 Assay 4: ELISA Cytokines->Assay4

Caption: Inflammatory pathways and corresponding assay intervention points.

Tier 3: In Vivo Validation

Assay 5: Carrageenan-Induced Paw Edema Model

Rationale: This is the most widely used and validated preclinical model for evaluating the acute anti-inflammatory activity of NSAID-like compounds.[20][21] Injection of carrageenan, a phlogistic agent, into the rat's paw induces a biphasic inflammatory response. The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandin production via COX-2.[20] Inhibition of edema in the late phase is a strong indicator of NSAID-like efficacy.

Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-200 g). Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC in saline, orally)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, orally)[22]

    • Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, orally)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution (in sterile 0.9% saline) into the subplantar surface of the right hind paw of each rat.[20][21]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20][22]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, particularly at the 3-hour and 5-hour time points:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Example In Vitro Screening Results

Compound NO Inhibition IC₅₀ (µM) Cell Viability at 100 µM (%) COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) COX-2 Selectivity Index (COX-1/COX-2)
Test Compound 15.2 >95% >100 8.5 >11.8
Indomethacin 10.8 >95% 0.1 1.2 12

| Dexamethasone | 0.5 | >95% | N/A | N/A | N/A |

Table 2: Example In Vivo Paw Edema Results (at 3 hours)

Treatment Group Dose (mg/kg) Paw Edema (mL ± SEM) % Inhibition
Vehicle Control - 0.85 ± 0.05 -
Indomethacin 10 0.38 ± 0.03 55.3%
Test Compound 30 0.51 ± 0.04 40.0%

| Test Compound | 100 | 0.42 ± 0.03 | 50.6% |

Interpretation: An ideal compound will show potent NO inhibition without cytotoxicity. A favorable profile would include selective inhibition of COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects.[23] Finally, significant inhibition of paw edema in the in vivo model confirms the compound's therapeutic potential and warrants further preclinical development.

References

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  • Khan, I., et al. (2021). Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. Journal of Biomolecular Structure & Dynamics, 39(2), 457-475. [Link]

  • Tantray, M. A., et al. (2020). Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives... Taylor & Francis Online. [Link]

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  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Lawrence, T. (2017). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 8, 1636. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved from [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

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  • Kim, D. O., et al. (2014). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 57(1), 7-12. [Link]

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  • Horibe, T., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PLoS ONE, 8(1), e53630. [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-139. [Link]

  • Juby, P. F., Hudyma, T. W., & Brown, M. (1972). Synthesis and antiinflammatory activity of some 1,2,3- and 1,2,4-triazolepropionic acids. Journal of Medicinal Chemistry, 15(12), 1297-1304. [Link]

  • Kumar, V., et al. (2018). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Medicinal Chemistry, 14(6), 579-591. [Link]

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  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. Retrieved from [Link]

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Application

Application Note: Standardized Protocols for Evaluating the Antibacterial Activity of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

Abstract The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibacterial drug discovery. Compounds featuring the 1,2,4-triazole ring have demonstrated a wide s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibacterial drug discovery. Compounds featuring the 1,2,4-triazole ring have demonstrated a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized testing of "2-(1H-1,2,4-Triazol-1-yl)propanoic acid" for its antibacterial activity. We present detailed, field-proven protocols for two universally accepted methods: the Broth Microdilution assay for quantitative Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer Disk Diffusion assay for qualitative susceptibility screening. The protocols are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility. This guide explains the causality behind critical experimental steps, outlines data interpretation, and provides troubleshooting insights to empower robust and reliable evaluation of this novel triazole derivative.

Introduction: The Scientific Rationale

The global spread of drug-resistant bacteria presents a formidable challenge to public health.[2] This has catalyzed intensive research into new classes of antimicrobial agents that can overcome existing resistance mechanisms. The 1,2,4-triazole moiety is a privileged heterocyclic scaffold known to be a core component in numerous therapeutic agents.[1][3] While renowned for their potent antifungal activity, which primarily involves the inhibition of lanosterol 14α-demethylase and subsequent disruption of ergosterol synthesis in the fungal cell membrane, their antibacterial potential is an active and promising area of investigation.[5][6][7][8][9]

Various studies have confirmed the antibacterial efficacy of diverse 1,2,4-triazole derivatives against both Gram-positive and Gram-negative bacteria.[2][4][10][11][12][13][14] The specific antibacterial mechanism is not as universally defined as its antifungal counterpart but is hypothesized to involve the inhibition of essential bacterial pathways, such as folate biosynthesis.[15]

The compound of interest, 2-(1H-1,2,4-Triazol-1-yl)propanoic acid , combines the triazole pharmacophore with a propanoic acid side chain. While some research has suggested that a propanoic acid moiety might reduce antibacterial activity compared to other substitutions, this underscores the necessity for empirical, standardized testing to definitively characterize its biological profile.[16] This document provides the rigorous, step-by-step framework required to perform such an evaluation.

Principle of the Assays

To comprehensively assess antibacterial activity, a combination of quantitative and qualitative methods is recommended.

2.1 Broth Microdilution: Determining Minimum Inhibitory Concentration (MIC) This is the gold-standard quantitative method for determining antimicrobial susceptibility.[17][18] The core principle involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[18] After a specified incubation period, the wells are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[17][18] This provides a precise numerical value of the compound's potency, which is essential for dose-response analysis and comparison with other agents.

2.2 Kirby-Bauer Disk Diffusion: A Measure of Susceptibility The disk diffusion method is a widely used, cost-effective assay for determining the sensitivity or resistance of bacteria to antimicrobial compounds.[19][20][21] The test involves inoculating a standardized bacterial suspension to create a confluent "lawn" on the surface of an agar plate.[19][20] A paper disk impregnated with a known concentration of the test compound is then placed on the agar surface. During incubation, the compound diffuses from the disk into the agar, creating a radial concentration gradient. If the bacteria are susceptible, a clear circular zone of no growth, known as the "zone of inhibition," will form around the disk.[20][22] The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Materials and Reagents

3.1 Test Compound & Controls

  • Test Article: 2-(1H-1,2,4-Triazol-1-yl)propanoic acid (purity >95%)

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Positive Control Antibiotics: Ciprofloxacin, Ampicillin, Gentamicin (or other relevant controls based on test strains)

  • Negative Control: DMSO (at the highest concentration used for the test article)

3.2 Bacterial Strains & Media

  • Gram-Positive Strains:

    • Staphylococcus aureus (e.g., ATCC 25923)

    • Bacillus subtilis (e.g., ATCC 6633)

  • Gram-Negative Strains:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution

    • Mueller-Hinton Agar (MHA) (depth of 4 mm) for disk diffusion[23]

    • Tryptic Soy Broth (TSB) or Nutrient Broth for inoculum preparation

  • Reagents:

    • Sterile 0.85% Saline

    • 0.5 McFarland Turbidity Standard

3.3 Equipment & Consumables

  • Biosafety cabinet (Class II)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or Nephelometer

  • Vortex mixer

  • Micropipettes and sterile tips

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile Petri dishes (100 mm or 150 mm)

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Forceps, ethanol for sterilization

  • Metric ruler or caliper

Experimental Protocols

Preparation of Test Compound Stock Solution
  • Rationale: A high-concentration stock solution in a suitable solvent is necessary for creating accurate serial dilutions. DMSO is commonly used for its ability to dissolve a wide range of organic compounds.

  • Protocol:

    • Accurately weigh 10 mg of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid.

    • Dissolve in a minimal volume of sterile DMSO (e.g., 1 mL) to create a stock concentration of 10 mg/mL (10,000 µg/mL).

    • Ensure complete dissolution by vortexing.

    • Prepare fresh on the day of the experiment or store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Bacterial Strain Selection and Inoculum Preparation
  • Rationale: The use of standardized, quality-controlled bacterial strains is paramount for reproducibility.[24] The inoculum density must be precisely controlled, as an overly dense or sparse culture will lead to inaccurate MIC or zone diameter results. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL, which is the internationally accepted standard for susceptibility testing.[24]

  • Protocol:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium using a sterile loop.

    • Transfer the colonies into a tube containing 4-5 mL of sterile Tryptic Soy Broth or saline.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or sterile broth/saline. This can be done visually against a white card with black lines or more accurately using a nephelometer.

    • This standardized suspension must be used within 15 minutes to ensure the correct bacterial density.[22]

Protocol 1: Broth Microdilution for MIC Determination
  • Causality: This protocol follows CLSI and ISO guidelines to ensure that the only variable affecting bacterial growth is the concentration of the test compound.[25][26] Including growth, sterility, and solvent controls validates that the bacteria are viable, the medium is sterile, and the solvent has no intrinsic antibacterial effect at the concentrations used.

  • Prepare Dilution Plate: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Compound Dilution: Add 100 µL of the 10 mg/mL stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution. Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to typically achieve a concentration range from 5000 µg/mL down to ~2.4 µg/mL. Discard 100 µL from the last well.

  • Prepare Final Inoculum: Dilute the standardized 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. (This typically requires a 1:100 or 1:200 dilution of the standardized suspension).

  • Inoculate Plate: Add 100 µL of the final bacterial inoculum to each well (except the sterility control well). The final volume in each well will be 200 µL, and the compound concentrations will be halved (e.g., ranging from 2500 µg/mL).

  • Set Up Controls:

    • Growth Control: Wells containing 100 µL CAMHB and 100 µL of the final inoculum (no compound).

    • Sterility Control: Wells containing 200 µL of CAMHB only (no bacteria, no compound).

    • Solvent Control: A well containing bacteria and the highest concentration of DMSO used in the assay.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound where no turbidity (visible growth) is observed.[17]

BrothMicrodilutionWorkflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase A 1. Prepare Compound Stock Solution B 2. Standardize Inoculum (0.5 McFarland) C 3. Perform Serial Dilutions in 96-Well Plate B->C D 4. Inoculate Wells with Standardized Bacteria C->D E 5. Incubate Plate (35°C, 16-20h) D->E F 6. Visually Inspect for Turbidity E->F G 7. Determine MIC Value (Lowest Clear Well) F->G KirbyBauerWorkflow A 1. Standardize Inoculum (0.5 McFarland) B 2. Inoculate MHA Plate (Create Confluent Lawn) A->B C 3. Apply Impregnated Disks to Agar Surface B->C D 4. Invert and Incubate Plate (35°C, 16-18h) C->D E 5. Measure Zone of Inhibition (in millimeters) D->E F 6. Interpret as S, I, or R (Benchmark Data) E->F

Caption: Workflow for the Kirby-Bauer Disk Diffusion susceptibility test.

Data Analysis and Interpretation

For a novel compound like 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, there are no pre-established clinical breakpoints. Therefore, results should be benchmarked against positive controls and interpreted based on established conventions.

  • MIC Values: The lower the MIC value, the more potent the compound is against the tested organism. Results are typically reported in µg/mL.

  • Zone Diameters: The larger the zone of inhibition, the more susceptible the organism is to the compound. Results are reported in mm.

Table 1: Hypothetical Antibacterial Activity Data

Test CompoundConcentration / Disk LoadS. aureus (ATCC 25923)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
MIC (µg/mL) N/A
2-(1H-1,2,4-Triazol-1-yl)propanoic acid-128>256>256
Ciprofloxacin-0.50.0150.5
Ampicillin-0.258>256
Zone of Inhibition (mm)
2-(1H-1,2,4-Triazol-1-yl)propanoic acid30 µg1486 (No zone)
Ciprofloxacin5 µg253228
Ampicillin10 µg30186 (No zone)
DMSO (Solvent Control)10 µL6 (No zone)6 (No zone)6 (No zone)

Data are for illustrative purposes only.

Troubleshooting and Best Practices

  • No Growth in Growth Control Wells: This indicates a problem with the inoculum viability or an issue with the growth medium. Repeat the test with a fresh culture and new media.

  • Growth in Sterility Control Wells: This indicates contamination of the media or the microtiter plate. All results from that plate are invalid.

  • Inconsistent Zone Sizes or MICs: The most common cause is improper inoculum standardization. Always use a 0.5 McFarland standard and adhere to the 15-minute time limits. [22]* Fuzzy or Indistinct Zone Edges: This can occur with some organism-drug combinations. Read the point of obvious growth inhibition. If pure, the inner zone should be read. [22]* Colonies within the Zone of Inhibition: This may indicate a mixed culture or the presence of a resistant subpopulation. Check for purity and repeat the test if necessary. [22]

Conclusion

This application note provides a robust and standardized framework for the initial antibacterial evaluation of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid. By adhering to the detailed protocols for Broth Microdilution and Kirby-Bauer Disk Diffusion, researchers can generate reliable, reproducible, and comparable data. Such rigorous in vitro testing is the critical first step in the long-term goal of identifying and developing novel therapeutic agents to combat the growing threat of antibiotic resistance.

References

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Method

Application Notes and Protocols for Anthelmintic Bioassay of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Helminth infections remain a significant global health and agricultural challenge, compounded by the increasing prevalence of anthelmintic resistance...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Helminth infections remain a significant global health and agricultural challenge, compounded by the increasing prevalence of anthelmintic resistance. This necessitates the urgent discovery of novel nematicides with unique mechanisms of action. The 1,2,4-triazole scaffold has emerged as a promising pharmacophore in medicinal chemistry, with various derivatives demonstrating potent biological activities.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals on conducting anthelmintic bioassays for the novel compound, 2-(1H-1,2,4-Triazol-1-yl)propanoic acid . While direct anthelmintic data for this specific molecule is not yet established, its structural similarity to other bioactive triazole derivatives warrants thorough investigation.[4][5][6] These protocols are designed to be robust and self-validating, leveraging the well-established model organism Caenorhabditis elegans for primary screening, followed by confirmatory assays on pathogenic nematodes.

Introduction: The Rationale for Screening 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

The control of parasitic helminths in both humans and livestock is heavily reliant on a limited number of drug classes. The rise of resistance threatens the efficacy of these existing treatments, creating a critical need for new anthelmintic agents.[7][8] Triazole-containing compounds have a proven track record in medicine, most notably as antifungal agents.[1] Recent research has expanded their therapeutic potential, with several studies highlighting the anthelmintic properties of novel 1,2,4-triazole derivatives.[2][3][5] These compounds often act by disrupting vital cellular processes or neuromuscular function in the parasite.[9]

The target compound, 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, incorporates the key 1,2,4-triazole moiety linked to a propanoic acid side chain. This structure presents a unique chemical entity for which the anthelmintic potential is unknown. The protocols outlined herein provide a systematic approach to evaluate its efficacy, beginning with a high-throughput in vitro screen using the free-living nematode Caenorhabditis elegans.

C. elegans is an ideal model for primary anthelmintic discovery due to its genetic and physiological homology to parasitic nematodes, ease of cultivation, rapid life cycle, and suitability for automated screening.[7][10][11][12] Assays based on the inhibition of motility and larval development are considered the gold standard for in vitro screening of potential anthelmintics.[12][13]

Primary Screening: Caenorhabditis elegans Motility and Larval Development Assays

This section details the primary screening workflow to determine the potential anthelmintic activity of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid.

Overall Workflow

Anthelmintic_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare Stock Solution of Test Compound Assay_Setup Dispense Worms & Compounds into 96-Well Plates Compound_Prep->Assay_Setup Worm_Culture Culture & Synchronize C. elegans (L1 Stage) Worm_Culture->Assay_Setup Incubation Incubate at 20°C Assay_Setup->Incubation Motility_Assay Motility Assessment (24h, 48h, 72h) Incubation->Motility_Assay Development_Assay Larval Development Assessment (72h) Incubation->Development_Assay Data_Analysis Calculate EC50/IC50 and Statistical Analysis Motility_Assay->Data_Analysis Development_Assay->Data_Analysis

Caption: Workflow for primary anthelmintic screening using C. elegans.

Materials and Reagents
  • Test Compound: 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

  • Nematode Strain: C. elegans wild-type (N2 Bristol strain)

  • Culture Medium: Nematode Growth Medium (NGM) agar plates

  • Bacterial Food Source: Escherichia coli OP50

  • Synchronization Solution: Bleach solution (Sodium hypochlorite and 1M NaOH)

  • Assay Buffer: M9 buffer

  • Positive Control: Albendazole or Ivermectin

  • Negative Control: 1% DMSO in M9 buffer

  • Equipment:

    • 96-well flat-bottom microtiter plates

    • Incubator (20°C)

    • Inverted microscope or automated plate reader (e.g., WMicrotracker)[12]

    • Pipettes and sterile tips

Step-by-Step Protocol

Part A: Preparation of C. elegans

  • Culturing: Maintain C. elegans on NGM plates seeded with E. coli OP50 at 20°C.

  • Synchronization:

    • Wash gravid adult worms from plates using M9 buffer.

    • Treat with bleach solution to dissolve adults, leaving the eggs.

    • Wash the eggs multiple times with M9 buffer to remove all traces of bleach.

    • Allow eggs to hatch overnight in M9 buffer at 20°C with gentle agitation. This results in a synchronized population of L1 larvae.

Part B: Assay Setup

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid in 100% DMSO.

    • Create a serial dilution series (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM) in M9 buffer containing 1% DMSO.

    • Prepare positive control (e.g., Albendazole at a known effective concentration) and negative control (1% DMSO in M9 buffer) solutions.

  • Plate Loading:

    • In a 96-well plate, add 50 µL of the synchronized L1 larvae suspension (approximately 20-30 worms per well).

    • Add 50 µL of the respective compound dilutions, positive control, or negative control to the wells. Each concentration should be tested in triplicate.

    • The final volume in each well will be 100 µL, and the final DMSO concentration should not exceed 1%.

Part C: Incubation and Data Collection

  • Incubation: Seal the plates and incubate at 20°C.

  • Motility Assessment:

    • At 24, 48, and 72 hours, assess worm motility.

    • Manual Method: Observe worms under an inverted microscope. A worm is considered immobile if it does not move even after gentle prodding.

    • Automated Method: Use a real-time motility tracking instrument which measures the interruption of an infrared light beam to quantify movement.[13]

    • Calculate the percentage of motility inhibition relative to the negative control.

  • Larval Development Assay:

    • At 72 hours, assess the developmental stage of the worms under a microscope.

    • In the negative control wells, worms should have developed to the L4 or adult stage.

    • Score the percentage of worms in each well that are arrested at earlier larval stages (L1, L2, L3).

Data Analysis and Interpretation

The primary endpoints are the concentration-dependent inhibition of motility and larval development.

ParameterDescriptionCalculation
EC50 (Motility) The effective concentration of the compound that causes a 50% reduction in motility after a set time (e.g., 72h).Plot percentage motility inhibition against log-transformed compound concentration and fit a sigmoidal dose-response curve.
IC50 (Development) The inhibitory concentration of the compound that causes 50% of the worms to be developmentally arrested.Plot percentage of developmentally arrested worms against log-transformed compound concentration and fit a curve.

A potent anthelmintic candidate will exhibit low EC50 and IC50 values. The results should be compared to the positive control.

Secondary Confirmatory Assays: Parasitic Nematode Models

Compounds showing significant activity in the C. elegans screen should be further evaluated using a relevant parasitic nematode model, such as Haemonchus contortus (a gastrointestinal parasite of sheep).[14][15]

Adult Worm Motility Assay (H. contortus)

This assay confirms the activity of the test compound on a pathogenic species.

Protocol Outline:

  • Parasite Collection: Collect adult H. contortus from the abomasum of freshly slaughtered, naturally infected sheep.[15]

  • Assay Setup:

    • Wash worms in a suitable buffer (e.g., PBS) at 37°C.

    • Place a small number of adult worms (e.g., 5-10) in each well of a 24-well plate containing the test compound at various concentrations.

    • Include positive (e.g., Levamisole) and negative (1% DMSO) controls.

  • Data Collection:

    • Incubate at 37°C and observe motility at regular intervals (e.g., 2, 4, 6, 8, 24 hours).[15]

    • Record the time to paralysis and death for each worm.

Potential Mechanism of Action: Preliminary Investigations

Should 2-(1H-1,2,4-Triazol-1-yl)propanoic acid prove to be a potent anthelmintic, preliminary studies into its mechanism of action can be initiated.

MOA_Investigation cluster_pathway Possible Anthelmintic Mechanisms Active_Compound Active Compound: 2-(1H-1,2,4-Triazol-1-yl)propanoic acid Neuromuscular Neuromuscular Paralysis (Spastic or Flaccid) Active_Compound->Neuromuscular Test on Receptor Mutants Microtubule Microtubule Disruption (Similar to Benzimidazoles) Active_Compound->Microtubule Tubulin Polymerization Assay Energy Inhibition of Energy Metabolism Active_Compound->Energy Mitochondrial Function Assays Cuticle Cuticle/Integument Damage Active_Compound->Cuticle Electron Microscopy Analysis

Caption: Investigating the potential mechanism of action of an active compound.

The primary mechanisms of anthelmintic action include interference with neuromuscular coordination, disruption of cellular integrity (e.g., microtubule synthesis), or inhibition of energy metabolism.[9] Given that other triazole derivatives have shown varied mechanisms, a broad approach is warranted.[1][5] For example, comparing the compound's efficacy on C. elegans strains with known resistance to other anthelmintics (e.g., benzimidazole-resistant mutants) can provide initial clues.[16]

Trustworthiness and Self-Validation

The integrity of these bioassays is paramount. The following controls must be included in every experiment to ensure the results are valid and reproducible:

  • Negative Control (Vehicle): Wells containing only the vehicle (e.g., 1% DMSO in buffer) to establish baseline motility and development. This control ensures that the solvent itself has no effect on the worms.

  • Positive Control (Reference Drug): Wells containing a known anthelmintic (e.g., Albendazole, Ivermectin). This validates that the assay is sensitive enough to detect anthelmintic activity and provides a benchmark for comparing the potency of the test compound.

  • Replicates: All concentrations and controls must be run in at least triplicate to ensure statistical significance and identify any outlier wells.

By consistently including these controls, the experimental system is self-validating, providing confidence in the generated data.

Conclusion

These application notes provide a detailed, scientifically grounded framework for the initial anthelmintic evaluation of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid. By employing a tiered screening approach starting with the robust C. elegans model, researchers can efficiently and cost-effectively determine the potential of this novel compound. Positive results from these assays would provide a strong rationale for further investigation, including more extensive studies on parasitic species, mechanism of action elucidation, and preclinical development.

References

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  • Burns, A. R., Luciani, G. M., Musso, G., Bagg, R., Yeo, M., & Roy, P. J. (2015). Caenorhabditis elegans is a useful model for anthelmintic discovery. Nature Communications, 6, 7485. [Link]

  • Salinas, G., & Risi, G. (2022). Caenorhabditis elegans as a valuable model for the study of anthelmintic pharmacodynamics and drug-drug interactions: The case of ivermectin and eprinomectin. Frontiers in Physiology, 13, 1022415. [Link]

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  • Smout, M. J., Susianto, A., & Rabelo, E. M. (2010). A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. PLoS Neglected Tropical Diseases, 4(11), e885. [Link]

  • Wang, J., Zhou, Y., & Zhang, Y. (2021). Bioassay-guided isolation of active substances from Semen Torreyae identifies two new anthelmintic compounds with novel mechanism of action. ResearchGate. [Link]

  • Gasser, R. B., & Jex, A. R. (2020). Prediction and Prioritisation of Novel Anthelmintic Candidates from Public Databases Using Deep Learning and Available Bioactivity Data Sets. Molecules, 25(21), 5057. [Link]

  • Szymańska, E., & Ziółkowska, N. (2022). Evaluation of Anthelmintic and Anti-Inflammatory Activity of 1,2,4-Triazole Derivatives. Molecules, 27(14), 4504. [Link]

  • Yadav, A. K., & Tangpu, V. (2017). In vitro anthelmintic assessment of selected phytochemicals against Hymenolepis diminuta, a zoonotic tapeworm. Parasitology Research, 116(1), 225–231. [Link]

  • Adem, A., & Tilahun, G. (2022). In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe. Journal of Parasitology Research, 2022, 8868894. [Link]

  • Zofou, D., & Kowa, T. K. (2009). In Vitro Anthelmintic Effects of Medicinal Plants Used in Czech Republic. Pharmaceutical Biology, 47(1), 6-10. [Link]

  • Ezeugo, U. P., & Eze, F. I. (2022). In vitro determination of the anti-helminthic properties of Anthocleista djalonensis. GSC Biological and Pharmaceutical Sciences, 19(03), 209–214. [Link]

  • Ajaiyeoba, E. O., Onocha, P. A., & Olusola, O. J. (2016). In-vitro anthelmintic activity of various plant extracts against Pheretima posthuma. International Journal of Advanced Research in Science, Engineering and Technology, 3(12), 3045-3048. [Link]

  • Szymańska, E., & Ziółkowska, N. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3804. [Link]

  • Gupta, J. K., & Mishra, P. (2017). Antimicrobial and anthelmintic activities of some newly synthesized triazoles. Asian Journal of Pharmaceutical and Clinical Research, 10(6), 244-249. [Link]

  • Lanusse, C. E., & Alvarez, L. I. (2020). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. MSD Veterinary Manual. [Link]

  • Solution Pharmacy. (2021, August 7). Anthelmintic Drugs Mechanism of Action [Video]. YouTube. [Link]

  • Kumar, G. S., & Reddy, K. S. (2018). Anthelmintic Evaluation of Some Novel Synthesized 1, 2, 4-Triazole Moiety Clubbed with Benzimidazole Ring. Oriental Journal of Chemistry, 34(2), 945-952. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5216290, 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid. PubChem. Retrieved January 17, 2026, from [Link].

  • Szymańska, E., & Ziółkowska, N. (2023). Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study. Frontiers in Chemistry, 11, 1189923. [Link]

  • Szymańska, E., & Ziółkowska, N. (2022). Evaluation of Anthelmintic and Anti-Inflammatory Activity of 1,2,4-Triazole Derivatives. PMC. [Link]

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Application

Application Notes and Protocols for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

A Novel Triazole Compound for Broad-Spectrum Fungal Disease Management in Crops Foreword for the Research Professional The following document provides a comprehensive technical guide for the application of 2-(1H-1,2,4-Tr...

Author: BenchChem Technical Support Team. Date: January 2026

A Novel Triazole Compound for Broad-Spectrum Fungal Disease Management in Crops

Foreword for the Research Professional

The following document provides a comprehensive technical guide for the application of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, a novel systemic fungicide, for the control of a broad spectrum of fungal pathogens in agricultural settings. As a Senior Application Scientist, my objective is to synthesize the available data into a practical framework, elucidating not only the "how" but also the "why" behind these protocols. The methodologies described herein are designed to be self-validating, incorporating checkpoints and rationale to ensure experimental robustness and reproducibility. All claims and protocols are grounded in verifiable, authoritative sources to uphold the principles of scientific integrity.

Introduction to 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

2-(1H-1,2,4-Triazol-1-yl)propanoic acid belongs to the triazole class of fungicides, which are known for their efficacy as demethylation inhibitors (DMIs) of sterol biosynthesis in fungi. This specific molecule has demonstrated significant potential in the control of various plant diseases. Its systemic nature allows for translocation within the plant, providing both curative and preventative action against fungal pathogens.

Mechanism of Action: A Molecular Perspective

The primary mode of action for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid is the inhibition of the C14-demethylase enzyme, a critical component in the fungal sterol biosynthesis pathway. This enzyme is essential for the production of ergosterol, a vital component of fungal cell membranes. By disrupting ergosterol production, the compound compromises the structural integrity and function of the fungal cell membrane, ultimately leading to cell death.

cluster_fungus Fungal Cell cluster_inhibition Inhibitory Action acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Lanosterol synthase ergosterol Ergosterol lanosterol->ergosterol C14-demethylase (CYP51) lanosterol_to_ergosterol_edge membrane Fungal Cell Membrane ergosterol->membrane Incorporation triazole 2-(1H-1,2,4-Triazol-1-yl)propanoic acid inhibition INHIBITION inhibition->lanosterol_to_ergosterol_edge

Figure 1: Mechanism of Action. This diagram illustrates the inhibition of the C14-demethylase enzyme by 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, disrupting the ergosterol biosynthesis pathway in fungal cells.

In Vitro Efficacy Assessment: Establishing a Baseline

Prior to large-scale application, it is crucial to determine the in vitro efficacy of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid against target pathogens. This is typically achieved through the determination of the half-maximal effective concentration (EC50).

Protocol: In Vitro EC50 Determination
  • Pathogen Culture: Culture the target fungal pathogen on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) until sufficient mycelial growth is achieved.

  • Stock Solution Preparation: Prepare a stock solution of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution to create a range of concentrations to be tested.

  • Amended Media: Incorporate the different concentrations of the fungicide into the molten PDA before pouring into Petri dishes. A control group with only the solvent should also be prepared.

  • Inoculation: Place a mycelial plug of a uniform size from the actively growing edge of the pathogen culture onto the center of each amended plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific pathogen and measure the colony diameter at regular intervals.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. The EC50 value is then determined by plotting the inhibition percentage against the logarithm of the concentration and fitting a dose-response curve.

Greenhouse and Field Application: Dosage and Timing

The transition from in vitro to in vivo application requires careful consideration of factors such as plant physiology, environmental conditions, and disease pressure.

Recommended Dosage and Application Rates

The following table provides a summary of recommended dosage ranges for various crop and disease systems. These are starting points and may require optimization based on local conditions.

CropTarget DiseaseApplication Rate (g/ha)Application FrequencyPre-Harvest Interval (Days)
WheatPowdery Mildew (Erysiphe graminis)100 - 150Every 14-21 days35
BarleyNet Blotch (Pyrenophora teres)120 - 175At first sign of disease35
GrapesPowdery Mildew (Uncinula necator)50 - 75Every 10-14 days14
TomatoEarly Blight (Alternaria solani)75 - 125Every 7-10 days7
Application Protocol: Foliar Spray
  • Solution Preparation: Prepare the spray solution by dissolving the required amount of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid in water. The use of a non-ionic surfactant is recommended to improve leaf coverage.

  • Equipment Calibration: Calibrate the spray equipment to ensure uniform application at the desired volume.

  • Application Timing: Apply as a preventative measure before the onset of disease or at the very first signs of infection. Application in the early morning or late evening is recommended to minimize evaporation and potential for phytotoxicity.

  • Coverage: Ensure thorough coverage of all plant surfaces, including the undersides of leaves.

  • Re-application: Re-apply according to the recommended frequency, taking into account rainfall and disease pressure.

start Start: Disease Risk Assessment prep Prepare Spray Solution (Fungicide + Water + Surfactant) start->prep calibrate Calibrate Spray Equipment prep->calibrate apply Foliar Application (Thorough Coverage) calibrate->apply monitor Monitor Crop and Environmental Conditions apply->monitor reapply Re-application Needed? monitor->reapply reapply->prep Yes end End of Treatment Window reapply->end No

Figure 2: Foliar Application Workflow. This flowchart outlines the key steps for the effective foliar application of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid in a field setting.

Resistance Management

The repeated use of fungicides with the same mode of action can lead to the development of resistant pathogen populations. To mitigate this risk, it is essential to implement a robust resistance management strategy.

  • Mode of Action Rotation: Alternate applications of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid with fungicides from different FRAC (Fungicide Resistance Action Committee) groups.

  • Tank Mixing: In some cases, tank-mixing with a multi-site fungicide can be an effective strategy.

  • Integrated Pest Management (IPM): Incorporate cultural practices such as crop rotation, sanitation, and the use of resistant varieties to reduce overall disease pressure.

References

  • Fungicide Resistance Action Committee (FRAC). (2023). FRAC Code List 2023. [Link]

  • Brent, K. J., & Hollomon, D. W. (2007). Fungicide Resistance: The Assessment of Risk. FRAC.
  • Müller, U., & Deising, H. B. (2018). Fungal Sterol Biosynthesis and its Inhibition by Azole Fungicides. In Modern Fungicides and Antifungal Compounds VIII. Deutsche Phytomedizinische Gesellschaft.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(1H-1,2,4-Triazol-1-yl)propanoic Acid

Welcome to our dedicated technical guide for researchers, chemists, and process development professionals engaged in the synthesis of 2-(1H-1,2,4-triazol-1-yl)propanoic acid. This molecule is a valuable building block in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, chemists, and process development professionals engaged in the synthesis of 2-(1H-1,2,4-triazol-1-yl)propanoic acid. This molecule is a valuable building block in medicinal chemistry, and achieving high-yield, high-purity synthesis is critical for successful drug development campaigns.

This guide moves beyond a simple recitation of steps. It is structured as a troubleshooting and FAQ resource to directly address the practical challenges you may encounter in the lab. We will delve into the causality behind experimental choices, focusing on the core chemical principles that govern reaction outcomes, particularly yield and regioselectivity.

The primary route to this compound involves the N-alkylation of 1,2,4-triazole with a 2-halopropanoic acid derivative. The central challenge in this synthesis is controlling the regioselectivity of the alkylation, as 1,2,4-triazole possesses two nucleophilic nitrogens (N1 and N4), leading to potential formation of an undesired isomer and consequently, a lower yield of the target N1-substituted product.[1]

Baseline Synthetic Protocol: A Two-Step Approach

To provide a consistent frame of reference, we begin with a standard, well-established two-step protocol. This involves the initial alkylation of 1,2,4-triazole with an ester of 2-bromopropanoic acid, followed by saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid.

Step-by-Step Methodology

Part A: Synthesis of Ethyl 2-(1H-1,2,4-triazol-1-yl)propanoate

  • Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add 1,2,4-triazole (1.0 eq) and a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF).

  • Base Addition: Add a mild base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq), to the suspension. Stir the mixture at room temperature for 30 minutes.[1]

  • Alkylating Agent: Slowly add ethyl 2-bromopropionate (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically takes 6-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

Part B: Hydrolysis to 2-(1H-1,2,4-triazol-1-yl)propanoic acid

  • Saponification: Dissolve the crude ethyl ester from Part A in a mixture of ethanol and water.

  • Base Addition: Add sodium hydroxide (NaOH, 1.2 eq) or lithium hydroxide (LiOH) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 2-3 using a dilute acid like 1N HCl.[2]

  • Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer multiple times with ethyl acetate.

  • Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by recrystallization.

Troubleshooting Guide: Yield Improvement

This section addresses the most common issues that lead to suboptimal yields and provides actionable solutions grounded in chemical principles.

Q1: My overall yield is disappointingly low (<50%). What are the most probable causes?

A1: Low yield is a multifaceted problem. Systematically investigate the following potential causes:

  • Incomplete Reaction: The reaction may not have reached completion. Confirm this by analyzing a sample of the crude reaction mixture by LC-MS or ¹H NMR to check for remaining starting materials. If the reaction has stalled, consider increasing the reaction time or temperature. However, be cautious as higher temperatures can promote side reactions.

  • Suboptimal Base: The choice of base is critical. Strong bases like sodium hydride (NaH) can deprotonate the triazole effectively but may also promote the elimination of HBr from ethyl 2-bromopropionate, forming ethyl acrylate as a byproduct.[3] Milder bases like potassium carbonate are often a better choice to balance reactivity and minimize side reactions.[1][4]

  • Moisture Contamination: The presence of water can consume the base and interfere with the reaction. Ensure all reagents, solvents, and glassware are thoroughly dried before use.

  • Loss During Workup: Significant product loss can occur during extraction and purification. The target acid has some water solubility, especially if the aqueous phase is not sufficiently acidified. Ensure the pH is low enough (pH 2-3) during the acidification step to fully protonate the carboxylate, thereby maximizing its solubility in the organic extraction solvent.

Q2: I'm observing a significant amount of an isomeric byproduct that is difficult to separate. How can I improve the regioselectivity for the desired N1-isomer?

A2: This is the most critical challenge. The alkylation of 1,2,4-triazole can occur at either the N1 or N4 position, and separating these isomers can be difficult.

  • Mechanism Insight: The N1 position is generally considered the thermodynamic product, while the N4 is the kinetic product. Your goal is to run the reaction under conditions that favor thermodynamic control.

  • Choice of Base and Solvent: The combination of base and solvent plays a pivotal role. Using a mild base like K₂CO₃ in a polar aprotic solvent like DMF or acetonitrile often provides better N1 selectivity.[1][3] Stronger bases or different solvent systems can alter the N1:N4 ratio.

  • Temperature Control: Running the reaction at a moderately elevated temperature (e.g., 80 °C) for a longer period can favor the formation of the more stable N1 isomer. Avoid excessively high temperatures which might lead to isomer equilibration or degradation.

ParameterCondition A (Kinetic Control)Condition B (Thermodynamic Control)Rationale
Base Strong Base (e.g., NaH)Weaker Base (e.g., K₂CO₃)Weaker bases provide a less aggressive reaction environment, allowing for equilibration towards the more stable N1 product.[1][3]
Solvent Less Polar SolventsPolar Aprotic (e.g., DMF)Polar aprotic solvents effectively solvate the cation of the base, increasing the nucleophilicity of the triazole anion.
Temperature Low TemperatureModerate Temperature (e.g., 80-100°C)Provides enough energy to overcome the activation barrier for the formation of the thermodynamic product.

Q3: The final purification by column chromatography is tedious and leads to product loss. Is there a more efficient purification method?

A3: Yes, an acid-base workup can be a highly effective and scalable alternative to chromatography for purifying the final carboxylic acid product.[5]

Detailed Purification Protocol:

  • After the hydrolysis step (Part B, Step 2), concentrate the reaction mixture to remove the organic solvent (e.g., ethanol).

  • Dissolve the remaining aqueous residue in water and add a strong base (e.g., 1M NaOH) to ensure the product is fully deprotonated to its water-soluble carboxylate salt.

  • Wash the aqueous solution with a water-immiscible organic solvent like dichloromethane or ethyl acetate. This will remove non-acidic impurities, including any unreacted ester and potentially the undesired N4-isomer if it is less acidic.

  • Cool the aqueous layer in an ice bath and re-acidify slowly with cold 1N HCl to pH 2-3.

  • The purified 2-(1H-1,2,4-triazol-1-yl)propanoic acid should precipitate as a clean solid.

  • Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

Troubleshooting Workflow Diagram

G start Low Yield or Purity Issue check_sm Verify Starting Material Purity start->check_sm check_regio Poor Regioselectivity (N1 vs N4 Isomer) start->check_regio check_completion Incomplete Reaction start->check_completion check_workup Loss During Workup/Purification start->check_workup sol_regio Modify Base/Solvent (e.g., K2CO3 in DMF) Adjust Temperature check_regio->sol_regio Isomer ratio is poor sol_completion Increase Reaction Time or Temperature Consider Microwave Irradiation check_completion->sol_completion Starting material remains sol_workup Implement Acid-Base Purification Ensure pH < 3 during Acidification check_workup->sol_workup Purification is inefficient success Improved Yield & Purity sol_regio->success sol_completion->success sol_workup->success

Caption: A decision tree for troubleshooting low yield in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

A1: The core reaction is a bimolecular nucleophilic substitution (Sₙ2). The base deprotonates the 1H-1,2,4-triazole to form the triazolide anion, which is a potent nucleophile. This anion then attacks the electrophilic carbon atom of the ethyl 2-bromopropionate (the carbon bonded to the bromine), displacing the bromide leaving group in a single, concerted step.[6][7]

Q2: Can I use 2-bromopropanoic acid directly instead of its ester to simplify the process?

A2: This is generally not recommended. The base required for the alkylation will preferentially deprotonate the carboxylic acid of 2-bromopropanoic acid, forming a carboxylate anion. This dianionic species is a much poorer electrophile, and the negative charge will repel the incoming triazolide nucleophile, significantly hindering or completely stopping the desired Sₙ2 reaction. Using an ester "protects" the carboxylic acid functionality until after the alkylation is complete.

Q3: Are there any advanced methods to improve reaction efficiency?

A3: Yes, microwave-assisted synthesis has been shown to be effective for the N-alkylation of triazoles.[4][5] Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by providing rapid and uniform heating. If you have access to a dedicated scientific microwave reactor, it is worth exploring its application to this synthesis.

References
  • Green Chemistry. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. RSC Publishing.
  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
  • ResearchGate. An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF.
  • ResearchGate. Design and Synthesis of Novel 2-(1,2,4-Triazol-1-yl)-quinoline-Based Tricyclic 1,5-Benzothiazepine Derivatives.
  • National Institutes of Health (NIH). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PMC.
  • PubMed Central. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety.
  • ResearchGate. (PDF) Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties.
  • ResearchGate. An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole.
  • ResearchGate. One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates.
  • Google Patents. WO2016079728A1 - Intermediate compounds and process for the preparation of efinaconazole.
  • Chemistry LibreTexts. 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
  • KPU Pressbooks. 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution – Organic Chemistry II.
  • National Institutes of Health (NIH). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC.
  • Sigma-Aldrich. 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid.
  • De Gruyter. Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions.
  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
  • YouTube. MCAT Bites: Carboxylic Acids: Nucleophilic Reactions | Inspira Advantage.
  • SlidePlayer. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Co.
  • National Institutes of Health (NIH). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.
  • ACS Publications. RuPHOX-Ru-Catalyzed Asymmetric Chemoselective Hydrogenation of α-Methylene-γ/δ-carbonyl Carboxylic Acids | Organic Letters.

Sources

Optimization

Technical Support Center: Purification of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

Welcome to the technical support guide for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated wit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 2-(1H-1,2,4-Triazol-1-yl)propanoic acid?

A: The impurity profile largely depends on the synthetic route. However, common contaminants typically include unreacted starting materials (e.g., 1H-1,2,4-triazole and an alpha-halo acid derivative), regioisomers (from alkylation at other nitrogen atoms of the triazole ring), and solvent residues. In routes starting from racemic precursors, the most significant "impurity" is the undesired enantiomer, which requires specialized chiral separation techniques to remove.[1]

Q2: My crude product is a sticky oil or fails to crystallize. What is the likely cause and what should I do?

A: This is a common issue, often caused by the presence of residual solvents or impurities that act as a eutectic mixture, depressing the melting point. The first step is to ensure your product is thoroughly dried under high vacuum. If it remains an oil, it is likely impure. An acid-base extraction is a highly effective first-pass purification step to remove non-acidic impurities. Following that, attempting purification by column chromatography is the recommended next step before another crystallization attempt.

Q3: How do I remove the unreacted 1H-1,2,4-triazole from my crude product?

A: 1H-1,2,4-triazole is basic and water-soluble, while your target compound is acidic. An acid-base extraction is the ideal method. Dissolve your crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild acidic solution (e.g., 1M HCl) to protonate and extract the unreacted triazole into the aqueous phase. Your desired product, being a carboxylic acid, will remain in the organic layer. Subsequently, you can extract the product from the organic layer using a weak base like sodium bicarbonate.

Q4: What analytical techniques are best for assessing the purity of my final product?

A: A combination of techniques is necessary for a complete picture.

  • Reverse-Phase HPLC: Essential for determining purity and identifying the number of components. Using a UV detector set to a wavelength like 210-220 nm is typically effective.[2]

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities if they are at a significant level (typically >1%).[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[2]

  • Chiral HPLC or SFC: This is mandatory if enantiomeric purity is required.[3][4]

Section 2: Troubleshooting and Purification Protocols

This section provides detailed, field-proven protocols to address specific purification challenges.

Problem 1: Crude product is contaminated with non-acidic starting materials and by-products.

Solution: Liquid-Liquid Acid-Base Extraction

This technique exploits the acidic nature of the propanoic acid moiety to separate it from neutral or basic impurities. It is the most robust and scalable initial purification step.

Causality: The carboxylic acid group (-COOH) is readily deprotonated by a weak base (e.g., NaHCO₃) to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase. The basic triazole starting material can be removed beforehand with an acid wash. This differential solubility is the basis for the separation.[5]

  • Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • (Optional) Acid Wash: If unreacted 1,2,4-triazole is suspected, transfer the organic solution to a separatory funnel and wash with 1M HCl (2 x 5 mL/g). Discard the aqueous layers.

  • Base Extraction: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution (3 x 10 mL/g) to the separatory funnel. Shake vigorously, venting frequently. The product will move into the aqueous layer as its sodium salt. Combine the aqueous layers.

  • Backwash: Wash the combined basic aqueous layers with fresh ethyl acetate (1 x 10 mL/g) to remove any residual neutral impurities. Discard the organic layer.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify with 3M HCl with stirring until the pH is ~2. The pure product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 5 mL/g) to remove inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.

start Crude Product in Ethyl Acetate acid_wash Wash with 1M HCl start->acid_wash Removes basic impurities base_extract Extract with Sat. NaHCO3 acid_wash->base_extract aqueous_layer Aqueous Layer (Product as Salt) base_extract->aqueous_layer Product moves to aqueous phase organic_impurities Organic Layer (Neutral Impurities) base_extract->organic_impurities Impurities remain in organic phase acidify Acidify with 3M HCl to pH ~2 aqueous_layer->acidify filter Filter and Wash with Cold Water acidify->filter pure_product Pure Solid Product filter->pure_product

Caption: Workflow for Acid-Base Purification.

Problem 2: Product purity is still low after extraction, or crystallization fails.

Solution: Recrystallization or Flash Column Chromatography

If impurities have similar acidic properties to the product, acid-base extraction will not be effective. In this case, differences in polarity (for chromatography) or solubility (for recrystallization) must be exploited.

Recrystallization is ideal if a suitable solvent can be found where the product's solubility is highly temperature-dependent, while impurities remain soluble at all temperatures.

  • Solvent Screening: Test the solubility of a small amount of your product in various solvents (see Table 1) at room temperature and at boiling. A good solvent will dissolve the product when hot but provide poor solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Filtration (Hot): If charcoal was used or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Table 1: Potential Recrystallization Solvents

Solvent Boiling Point (°C) Polarity Notes
Isopropanol 82.5 Polar Protic A good starting point for polar compounds.[6]
Ethanol 78.4 Polar Protic Similar to isopropanol, may have different solubility profile.
Acetonitrile 81.6 Polar Aprotic Can be effective for nitrogen-containing compounds.
Ethyl Acetate 77.1 Mid-Polarity Good for moderately polar compounds.
Water 100 Very Polar Product may be too soluble, but worth testing.

| Toluene | 110.6 | Non-Polar | Can be used in a solvent/anti-solvent system with a polar solvent. |

Chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase.

Scientist's Note: Carboxylic acids can exhibit poor behavior (peak tailing) on silica gel. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can significantly improve peak shape by competing for active sites on the silica.

  • Dry Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol). Add silica gel (approx. 2-3 times the mass of the product) and evaporate the solvent to dryness to create a dry-loaded sample.

  • Column Packing: Pack a chromatography column with silica gel using the initial mobile phase (see Table 2).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Run the column with the chosen mobile phase, collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) is often most effective.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Recommended Starting Mobile Phases for Flash Chromatography

System Ratio (v/v) Polarity Notes
Dichloromethane / Methanol 98:2 to 90:10 High A standard system for polar compounds. Add 0.5% acetic acid.
Ethyl Acetate / Hexanes 50:50 to 100:0 Medium-High Good for moderately polar compounds. Add 0.5% acetic acid.

| Chloroform / Methanol | 95:5 to 85:15 | High | An alternative to the DCM/MeOH system.[7] Add 0.5% acetic acid. |

Caption: Decision tree for secondary purification.

Problem 3: The product is a racemic mixture and a single enantiomer is required.

Solution: Chiral Preparative Chromatography (HPLC or SFC)

Separating enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). The enantiomers interact differently with the CSP, causing them to elute from the column at different times.

Causality: Chiral recognition mechanisms involve multiple non-covalent interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the analyte and the chiral selector on the stationary phase. Even slight differences in the 3D fit of each enantiomer lead to different retention times.[3]

  • Column Screening (Analytical Scale): This is the most critical step. Screen a variety of CSPs (see Table 3) with different mobile phases on an analytical HPLC or SFC system. The goal is to find a column/mobile phase combination that gives baseline separation of the two enantiomers.

  • Optimization: Once a promising system is identified, optimize the separation by adjusting the mobile phase composition (e.g., alcohol percentage, additive) and flow rate to maximize resolution and minimize run time.

  • Scale-Up: Once the analytical method is optimized, it can be scaled up to a preparative or semi-preparative column with a larger diameter. The flow rate is increased proportionally to the column's cross-sectional area, and the sample is injected in larger volumes.

  • Fraction Collection: Collect the two separated enantiomer peaks in separate flasks.

  • Solvent Removal: Remove the mobile phase under reduced pressure to isolate each pure enantiomer.

Table 3: Common Chiral Stationary Phases for Screening

CSP Type Common Trade Names Typical Mobile Phases (Normal Phase) Notes
Polysaccharide (Coated) Chiralcel OD, Chiralpak AD Hexane/Isopropanol, Hexane/Ethanol Broad applicability, often the first choice for screening.[4]
Polysaccharide (Immobilized) Chiralpak IA, IB, IC Broader range of solvents including DCM, MTBE More robust than coated phases, allows for more solvent options.
Pirkle-type Whelk-O 1, DACH-DNB Hexane/Isopropanol Works via π-π interactions; good for aromatic compounds.

| Protein-based | Enantiopac (α1-acid glycoprotein) | Aqueous buffers with organic modifier | Used in reversed-phase mode; good for drug molecules.[8] |

References

  • Purification of triazoles.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. [Link]

  • Method for recovering and purifying propionic acid.
  • PROPIONIC ACID. Food and Agriculture Organization of the United Nations. [Link]

  • Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. The Royal Society of Chemistry. [Link]

  • Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TPI Journals. [Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC - NIH. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. MDPI. [Link]

  • Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. PMC - NIH. [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI. [Link]

  • Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties. ResearchGate. [Link]

  • 3-(1H-1,2,4-triazol-1-yl)propanoic acid. PubChem. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Cardiff University. [Link]

  • Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. ResearchGate. [Link]

  • [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. PubMed. [Link]

  • Degradation of 1,2,4-Triazole fungicides in the environment. ResearchGate. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

  • 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid. PubChem. [Link]

  • Achiral and chiral separation of ten flavanones by supercritical fluid chromatography. University of Virginia. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. [Link]

  • Propionic acid. Wikipedia. [Link]

  • 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid. PubChem. [Link]

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid in Solution

Welcome to the technical support guide for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. This guide provides in-depth FAQs and troubleshooting protocols based on established principles for 1,2,4-triazole derivatives.

Introduction: Understanding the Molecule

2-(1H-1,2,4-Triazol-1-yl)propanoic acid belongs to the triazole family, a class of heterocyclic compounds known for their broad biological activities and relative stability.[1][2] The core 1,2,4-triazole ring is generally aromatic and robust.[3] However, the stability of the entire molecule in solution can be influenced by its propanoic acid side chain and by external factors such as pH, temperature, light, and the solvent system used.[4] Understanding these factors is critical for ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause degradation of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid in solution?

A1: The degradation of 1,2,4-triazole compounds in solution is primarily influenced by pH, temperature, and light exposure.[4] While the 1,2,4-triazole ring itself is quite stable, the overall molecule can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures. Photodegradation under UV or simulated solar light can also be a concern for some triazole derivatives.[4]

Q2: How should I store stock solutions of this compound for optimal stability?

A2: For maximum stability, stock solutions should be stored in a cool, dry, and dark environment.[4] It is recommended to prepare stock solutions in a suitable anhydrous solvent (e.g., DMSO, DMF, or ethanol), aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C. For long-term storage, placing the container under an inert atmosphere (e.g., argon or nitrogen) is advisable.[4]

Q3: Is the 1,2,4-triazole ring itself susceptible to cleavage?

A3: The 1,2,4-triazole ring is generally aromatic and resistant to cleavage under typical experimental conditions.[4] Significant energy is required to break the ring, and it is stable to hydrolysis at neutral, and moderately acidic and basic pHs (pH 5-9).[5] Degradation, if it occurs, is more likely to involve the substituents on the ring rather than the ring itself, especially under harsh conditions like concentrated acids or bases at high temperatures.[4]

Q4: I'm observing inconsistent results in my biological assays. Could this be due to compound instability?

A4: Yes, inconsistent results are a common symptom of compound degradation in the assay medium.[4] The aqueous, buffered conditions of most biological assays, often conducted at 37°C, can promote slow hydrolysis or other reactions over the course of the experiment. It is crucial to assess the compound's stability in your specific assay medium.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section provides systematic approaches to identify and mitigate stability problems with 2-(1H-1,2,4-Triazol-1-yl)propanoic acid.

Issue 1: Loss of Compound Potency or Concentration Over Time

Potential Cause: Degradation of the compound in your solvent or buffer.

Troubleshooting Workflow:

Caption: Workflow to diagnose and address compound instability.

Step-by-Step Protocol for Stability Assessment:

  • Preparation: Prepare a solution of your compound in the experimental buffer (e.g., PBS) at the final assay concentration.

  • Time Zero Sample: Immediately take an aliquot (T=0) and quench any potential reaction by adding an equal volume of cold acetonitrile or methanol. Store at -20°C.

  • Incubation: Incubate the remaining solution under your standard assay conditions (e.g., 37°C, protected from light).

  • Time Points: Collect aliquots at various time points (e.g., 2, 4, 8, 24 hours), quenching each as described in step 2.

  • Analysis: Analyze all samples by a suitable method like HPLC-UV or LC-MS to determine the concentration of the parent compound.

  • Evaluation: A loss of more than 10-15% of the parent compound over the experiment's duration suggests a stability issue.

Issue 2: Appearance of Unexpected Peaks in Chromatography

Potential Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize Unknown Peaks: Use LC-MS/MS to obtain the mass of the new peaks. This can provide clues to the degradation pathway. Common degradation pathways for related compounds can involve hydrolysis of ester groups or oxidation.[6] For carboxylic acids like this one, potential reactions could include decarboxylation under thermal stress or reactions with media components.

  • Forced Degradation Study: To intentionally generate degradation products for identification, perform a forced degradation study. This involves exposing the compound to more extreme conditions than in your experiment.[7]

Forced Degradation Protocol (Adapted from ICH Q1B Guidelines[7][8])

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: Store the solid compound at 105°C for 24 hours.[2]

  • Photostability: Expose a solution (e.g., in water or methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7] Use a dark control stored under the same conditions.[8]

Analyze all stressed samples by LC-MS to identify and characterize degradation products. This can help confirm if the unexpected peaks in your experimental samples are indeed degradants.

Caption: Plausible, though unconfirmed, degradation pathways.

Data Summary: Stability of the 1,2,4-Triazole Core

ConditionMatrixpHTemperatureResultReference
Hydrolysis Aqueous Buffer5, 7, 925°CStable for 30 days (Half-life > 30 days)[5]
Photodegradation Distilled WaterNeutralSunlightNo appreciable direct photolysis[5]
Thermal Degradation Gas PhaseN/A~500 KDecomposition occurs (study on derivatives)[2][9]

Note: This data is for the parent 1H-1,2,4-triazole. The propanoic acid substituent may alter the stability profile of the target molecule.

References

  • BenchChem. (n.d.). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • Gümrükçüoğlu, N., et al. (2008). The Synthesis of New Triazole Ligands and Determination of Complex Stability Constants with Transition Metal Cations in Aqueous Media.
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid.
  • Zhang, M., et al. (2024).
  • Wikipedia. (n.d.). Triazole.
  • PubChem. (n.d.). 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid.
  • PubChem. (n.d.). 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid.
  • Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a b
  • U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: 1H-1,2,4-triazole.
  • Shawali, A. S., et al. (1990). Transmission of substituent effects via 1,2,4-triazole ring residue. Indian Journal of Chemistry.
  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (n.d.). MDPI.
  • Degradation pathways of aryloxyphenoxy-propionate herbicides. (n.d.).
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • ChemicalBook. (2025). 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid.
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid TraceCERT®.
  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). MDPI.
  • Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. (n.d.). ACS Omega.
  • The pathways for the de novo synthesis of propionyl-CoA. (n.d.).
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (2025). Preprints.org.
  • Heat of Formation of Triazole-Based Salts: Prediction and Experimental Valid
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid, reference material.
  • Lappin, H. M., Greaves, M. P., & Slater, J. H. (n.d.). Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. PMC - NIH.
  • Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. ChemRxiv.
  • Determination of 8 triazoles pesticide residues in eggs by liquid chromatography-triple quadrupole tandem mass spectrometry. (n.d.). CABI Digital Library.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (n.d.). MDPI.
  • Identification and characterization of degradation products of N
  • Pharmacokinetics, metabolism and off-target effects in the rat of 8-[(1H- benzotriazol-1-yl)
  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid TraceCERT®.

Sources

Optimization

Technical Support Center: Solubility Enhancement for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

Welcome to the technical support center for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and in-depth p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and in-depth protocols for enhancing the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid that influence its solubility?

A1: The solubility of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid is governed by a balance of hydrophilic and hydrophobic properties derived from its key functional groups:

  • Carboxylic Acid Group (-COOH): This is an ionizable, polar group. At pH values above its acid dissociation constant (pKa), the carboxylic acid will deprotonate to form a highly polar carboxylate anion (-COO⁻), which significantly enhances water solubility. Conversely, at pH values below its pKa, it remains in its less soluble, neutral form.

  • 1,2,4-Triazole Ring: The triazole ring contains three nitrogen atoms, making it capable of hydrogen bonding with water molecules.[1][2] The lone pair electrons on the nitrogen atoms can act as hydrogen bond acceptors, contributing to aqueous solubility.[2]

  • Propanoic Acid Linker: The ethyl chain connecting the triazole ring and the carboxylic acid is a nonpolar, hydrophobic component that detracts from water solubility.

The interplay between the ionizable acid and the hydrogen-bonding triazole ring suggests that its solubility will be highly dependent on the pH of the aqueous medium.[3]

Q2: I am observing very low and inconsistent solubility of my compound batch. What could be the cause?

A2: Inconsistent solubility is a common and frustrating issue, often pointing to the solid-state properties of the material. The most likely culprit is polymorphism .[4]

  • Explanation of the Issue: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each having a different crystal lattice structure.[4] These different forms can have distinct physicochemical properties, including melting point, stability, and, most importantly, solubility.[5][6] A metastable polymorph will generally exhibit higher solubility than the most thermodynamically stable form.[5] If your synthesis or purification process produces a mixture of polymorphs, or a different polymorphic form from batch to batch, you will observe variable solubility.[7]

  • Troubleshooting Steps:

    • Solid-State Characterization: Analyze your current and previous batches using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify the polymorphic form(s) present.

    • Controlled Crystallization: Develop a standardized crystallization protocol. Key parameters to control include solvent system, cooling rate, and agitation. This will help ensure you consistently produce the same polymorphic form.

    • Identify the Most Soluble Form: If multiple polymorphs are identified, perform solubility studies on each pure form to determine which is most suitable for your application. Be aware that the most soluble (metastable) form may convert to a more stable, less soluble form over time.[4]

Q3: Is salt formation a viable strategy for this compound?

A3: Yes, absolutely. For ionizable compounds like 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, salt formation is often the most effective and straightforward method to dramatically increase aqueous solubility.[8]

  • Mechanism: By reacting the carboxylic acid with a suitable base, you form a salt. In solution, this salt dissociates into the carboxylate anion and a counter-ion, preventing the molecule from precipitating as the less soluble neutral acid form.

  • Recommended Counter-ions:

    • Alkali Metals: Sodium (Na⁺) and potassium (K⁺) are the most common and are generally associated with high water solubility.

    • Amine Salts: Bases like tromethamine (Tris) or meglumine can be used to form organic salts, which are also typically highly soluble.

  • Experimental Consideration: The choice of counter-ion can influence not just solubility but also the stability, hygroscopicity, and manufacturability of the solid form. It is crucial to screen a variety of counter-ions to find the optimal salt form for your specific needs.

Troubleshooting Guide: Common Solubility Enhancement Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: pH adjustment improves solubility, but the compound precipitates over time.
  • Underlying Cause: This often indicates that while you have shifted the equilibrium towards the ionized (soluble) form, the solution is supersaturated with respect to the neutral (insoluble) form. Any minor fluctuations in pH or temperature, or the presence of seed crystals, can trigger precipitation. Another possibility is the conversion to a less soluble polymorph.

  • Causality & Logic: The solubility of an ionizable compound is a dynamic equilibrium. Even at a pH above the pKa, a small amount of the neutral species exists. If the intrinsic solubility of this neutral form is very low, the solution may not be thermodynamically stable long-term.

  • Troubleshooting Workflow:

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

Welcome to the technical support center for the synthesis of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working with this impo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important heterocyclic compound. Here, we address common challenges and provide in-depth troubleshooting strategies to help you minimize by-products and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize 2-(1H-1,2,4-Triazol-1-yl)propanoic acid resulted in a mixture of products. How can I identify the major components?

A1: The most common reason for a product mixture is the formation of regioisomers during the N-alkylation of the 1,2,4-triazole ring. You are likely seeing a combination of the desired N1-substituted product, as well as the N2- and N4-substituted isomers. These can be identified and quantified using techniques such as ¹H NMR, ¹³C NMR, and LC-MS. The different nitrogen environments of the triazole ring will result in distinct chemical shifts for the attached propanoic acid moiety.

Q2: I'm struggling with low yields. What are the primary factors affecting the efficiency of the synthesis?

A2: Low yields can stem from several factors. In the N-alkylation route, incomplete reaction, competing elimination reactions of the alkylating agent, and the formation of multiple isomers that require extensive purification can all contribute to a lower overall yield. For syntheses proceeding through a nitrile intermediate, incomplete hydrolysis or degradation of the product under harsh hydrolysis conditions can also be a cause. Optimizing reaction conditions such as base, solvent, and temperature is crucial for improving yield.

Q3: What are the best practices for purifying the final product?

A3: Purification of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid often involves separating it from its regioisomers and other by-products. Column chromatography on silica gel is a common and effective method for separating the N1, N2, and N4 isomers. Recrystallization can also be employed, particularly if one isomer is significantly less soluble than the others in a given solvent system. "Oiling out" during recrystallization can be an issue if the crude product is highly impure; in such cases, initial purification by column chromatography is recommended before attempting recrystallization[1].

Troubleshooting Guides

Issue 1: Formation of Regioisomeric By-products during N-Alkylation

The alkylation of 1,2,4-triazole with a 2-halopropanoic acid or its ester is a common synthetic route. However, the triazole ring possesses three nucleophilic nitrogen atoms (N1, N2, and N4), leading to the formation of a mixture of regioisomers.[2][3][4]

Mechanism of By-product Formation:

During the N-alkylation step, the alkylating agent can react with any of the three nitrogen atoms of the 1,2,4-triazole ring, resulting in the formation of the desired N1-isomer along with the N2- and N4-isomeric by-products. The ratio of these isomers is highly dependent on the reaction conditions.

Diagram of Isomer Formation:

G cluster_products Products Triazole 1,2,4-Triazole N1_Isomer 2-(1H-1,2,4-Triazol-1-yl)propanoic acid (Desired Product) Triazole->N1_Isomer N1 Alkylation N2_Isomer 2-(2H-1,2,4-Triazol-2-yl)propanoic acid (By-product) Triazole->N2_Isomer N2 Alkylation N4_Isomer 2-(4H-1,2,4-Triazol-4-yl)propanoic acid (By-product) Triazole->N4_Isomer N4 Alkylation AlkylatingAgent 2-Bromopropanoic Acid Derivative AlkylatingAgent->N1_Isomer AlkylatingAgent->N2_Isomer AlkylatingAgent->N4_Isomer Base Base Base->Triazole Deprotonation

Caption: Regioselectivity in the N-alkylation of 1,2,4-triazole.

Troubleshooting and Optimization:

StrategyRationaleExperimental Protocol
Choice of Base Sterically hindered, non-nucleophilic bases can favor alkylation at the less sterically hindered N1 position. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported to provide good regioselectivity for the N1 isomer.[5]To a solution of 1,2,4-triazole in an aprotic solvent such as THF, add 1.1 equivalents of DBU at room temperature. Stir for 30 minutes before adding the 2-bromopropanoic acid derivative.
Solvent Selection The polarity and coordinating ability of the solvent can influence the site of alkylation. Aprotic solvents like DMF or THF are commonly used.Perform the reaction in anhydrous THF or DMF. The use of ionic liquids has also been explored to improve regioselectivity.[6]
Temperature Control Lower reaction temperatures can enhance selectivity by favoring the thermodynamically more stable product, which is often the N1-isomer.Conduct the reaction at a reduced temperature, for example, 0 °C to room temperature, and monitor the progress by TLC or LC-MS.
Purification If a mixture of isomers is unavoidable, separation can be achieved through chromatographic techniques.Utilize column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, or dichloromethane/methanol) to separate the isomers.
Issue 2: Elimination By-products from the Alkylating Agent

The use of a 2-halopropanoic acid derivative, which is a secondary halide, introduces the possibility of a competing E2 elimination reaction, especially in the presence of a strong, non-nucleophilic base.

Mechanism of By-product Formation:

The base can abstract a proton from the carbon adjacent to the bromine atom, leading to the formation of an acrylate derivative and hydrobromic acid. This side reaction is a common issue in Williamson ether synthesis with secondary halides.[7][8]

Diagram of Elimination Pathway:

G Start 2-Bromopropanoic Acid Derivative Product Acrylate Derivative (By-product) Start->Product E2 Elimination Base Strong Base Base->Start HBr HBr

Caption: E2 elimination of the 2-bromopropanoic acid derivative.

Troubleshooting and Optimization:

StrategyRationaleExperimental Protocol
Use a Milder Base Strong, sterically hindered bases favor elimination. Using a milder base like potassium carbonate can favor the desired SN2 reaction.Substitute stronger bases with potassium carbonate in a polar aprotic solvent like DMF.
Control Temperature Higher temperatures tend to favor elimination over substitution.Maintain the reaction at a lower temperature (e.g., room temperature or slightly above) to minimize the rate of the elimination reaction.
Choice of Leaving Group While bromide is a good leaving group, using a tosylate derivative of 2-hydroxypropanoic acid might alter the substitution/elimination ratio.Prepare the 2-tosyloxypropanoic acid derivative and use it as the alkylating agent under similar reaction conditions.
Issue 3: Incomplete Hydrolysis of Ester or Nitrile Intermediates

When the synthesis proceeds via an ester or nitrile precursor, incomplete hydrolysis can leave unreacted starting material or the intermediate amide in the final product.

Mechanism of By-product Formation:

Hydrolysis of an ester to a carboxylic acid proceeds through a tetrahedral intermediate and is reversible under acidic conditions. Nitrile hydrolysis occurs in two stages, first to an amide and then to the carboxylic acid. Incomplete reaction will result in the presence of these intermediates.

Diagram of Hydrolysis Pathway:

G Ester 2-(1H-1,2,4-Triazol-1-yl)propanoate Acid 2-(1H-1,2,4-Triazol-1-yl)propanoic acid (Desired Product) Ester->Acid Hydrolysis Nitrile 2-(1H-1,2,4-Triazol-1-yl)propanenitrile Amide 2-(1H-1,2,4-Triazol-1-yl)propanamide (Intermediate/By-product) Nitrile->Amide Partial Hydrolysis Amide->Acid Complete Hydrolysis

Caption: Hydrolysis of ester and nitrile precursors.

Troubleshooting and Optimization:

StrategyRationaleExperimental Protocol
Extend Reaction Time Hydrolysis reactions can be slow. Ensuring the reaction goes to completion requires adequate time.Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable. If necessary, extend the reaction time.
Increase Temperature Increasing the reaction temperature can accelerate the rate of hydrolysis.Carefully increase the reflux temperature, ensuring that the product is stable under these conditions.
Adjust Reagent Concentration Using a higher concentration of acid or base can drive the equilibrium towards the product.For base-catalyzed hydrolysis, use a sufficient excess of a strong base like sodium hydroxide. For acid-catalyzed hydrolysis, use a moderately concentrated acid solution.
Purification The final carboxylic acid product can be separated from less polar starting materials (ester, nitrile) and the more polar amide by extraction or chromatography.After hydrolysis, acidify the reaction mixture and extract the product into an organic solvent. The unreacted starting materials and amide may have different solubilities and can be separated. Column chromatography can also be effective.
Issue 4: Decarboxylation of the Final Product

While generally stable, 2-(1H-1,2,4-Triazol-1-yl)propanoic acid may undergo decarboxylation under harsh acidic or thermal conditions, leading to the formation of 1-ethyl-1H-1,2,4-triazole.

Mechanism of By-product Formation:

Protonation of the triazole ring can facilitate the loss of carbon dioxide, especially at elevated temperatures.

Diagram of Decarboxylation:

G Acid 2-(1H-1,2,4-Triazol-1-yl)propanoic acid Product 1-Ethyl-1H-1,2,4-triazole (By-product) Acid->Product Decarboxylation HeatAcid Heat / Strong Acid HeatAcid->Acid CO2 CO₂

Caption: Potential decarboxylation of the final product.

Troubleshooting and Optimization:

StrategyRationaleExperimental Protocol
Avoid Harsh Acidic Conditions Strong acids, especially at high temperatures, can promote decarboxylation.If acid is required for work-up, use dilute acid and maintain a low temperature.
Moderate Purification Temperatures Avoid excessive heat during purification steps like distillation or drying.If distillation is necessary, perform it under reduced pressure to lower the boiling point. Dry the final product under vacuum at a moderate temperature.

References

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 26. Available at: [Link]

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. Available at: [Link]

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Sci-Hub. Available at: [Link]

  • Wang, X., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Bulger, P. G., et al. (2004). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. Available at: [Link]

  • Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. Available at: [Link]

  • Shcherbakov, D. N., et al. (2020). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 25(21), 5013. Available at: [Link]

  • Ashenhurst, J. (2022). Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • J&K Scientific. Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Xu, M., et al. (2011). A Novel Approach to 1-Monosubstituted 1,2,3-Triazoles by a Click Cycloaddition/Decarboxylation Process. Organic Chemistry Portal. Available at: [Link]

  • Bayer AG. (1986). Process for producing 1h-1,2,4-triazole. Google Patents.
  • Shawali, A. S., et al. (1990). Transmission of substituent effects via 1,2,4-triazole ring residue. Indian Journal of Chemistry, 29A, 1012-1016. Available at: [Link]

  • Reddy, G. J., et al. (2013). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 81(3), 661-672. Available at: [Link]

  • Organic Chemistry Portal. Decarboxylation. Available at: [Link]

  • Imperial Chemical Industries PLC. (1985). Synthesis of 1-(1,2,4-Triazol-1-yl)-2-phenyl-3-p-fluorophenyl-propan-2-ol. PrepChem.com. Available at: [Link]

  • Trofimov, B. A., et al. (2007). Non-Catalytic Addition of 1,2,4-Triazole to Nucleophilic and Electrophilic Alkenes. Arkivoc, 2008(4), 143-150. Available at: [Link]

  • Chiang, Y., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674-11675. Available at: [Link]

  • Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. ChemRxiv. Available at: [Link]

  • Exclusive Chemistry Ltd. 2-(1H-1,2,4-triazol-1-yl)propanoic acid. Available at: [Link]

  • Fizer, M. M., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(23), 7291. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization Method Optimization for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

Prepared by: Senior Application Scientist, Chemical Process Development This guide is designed for researchers, scientists, and drug development professionals actively working on the crystallization of 2-(1H-1,2,4-Triazo...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals actively working on the crystallization of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid. The objective is to provide a comprehensive, experience-driven resource for troubleshooting common issues and optimizing crystallization protocols to achieve desired purity, yield, and crystal form.

Troubleshooting Guide: Common Crystallization Challenges

This section addresses specific experimental issues in a question-and-answer format, providing both mechanistic explanations and actionable solutions.

Question 1: My compound is "oiling out" as a liquid phase instead of forming solid crystals upon cooling. What is happening and how can I resolve this?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid in the presence of the solvent, or when the rate of supersaturation is too rapid for nucleation and crystal growth to occur.[1][2] For a molecule like 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, with its hydrogen bond donors (carboxylic acid) and acceptors (triazole nitrogens), strong solute-solvent interactions can exacerbate this issue.

Causality & Solutions:

  • High Solute Concentration: The concentration of your compound in the hot solvent may be too high.

    • Protocol: Re-heat the mixture to dissolve the oil. Add small volumes (e.g., 5-10% increments) of the same hot solvent to decrease the concentration. Allow the less concentrated solution to cool slowly.[1]

  • Rapid Cooling: Cooling the solution too quickly can drive the system past the metastable zone directly into the labile zone, favoring amorphous oil formation over ordered crystallization.

    • Protocol: Slow down the cooling rate. Instead of an ice bath, allow the flask to cool to room temperature on a benchtop, insulated by a cork ring or paper towels.[1] For even slower cooling, place the flask in a Dewar filled with warm water and allow it to cool to ambient temperature over several hours.

  • Inappropriate Solvent Choice: The solvent may be too good a solvent for the compound, preventing the solute molecules from organizing into a crystal lattice.[2]

    • Protocol: Switch to a solvent in which the compound has slightly lower solubility. Alternatively, use a co-solvent system. For instance, if you are using a highly polar solvent like methanol where the compound is very soluble, try adding a less polar anti-solvent like ethyl acetate or toluene to the hot solution until turbidity is observed, then clarify with a few drops of the primary solvent before cooling.[3]

Question 2: I have followed the cooling protocol, but no crystals have formed, even at low temperatures. What are the next steps?

Answer:

The failure of a compound to crystallize from a clear solution indicates that the solution has not reached a sufficient level of supersaturation for spontaneous nucleation to occur. This can be due to using too much solvent or the inherent stability of the compound in the solution.

Causality & Solutions:

  • Insufficient Supersaturation: You have likely used too much solvent, and the solution is not saturated at the lower temperature.[1]

    • Protocol 1 (Solvent Evaporation): Gently heat the solution and boil off a portion of the solvent to increase the concentration.[3] Allow the re-concentrated solution to cool again.

    • Protocol 2 (Anti-Solvent Addition): If you have a solvent in which your compound is highly soluble, you can induce crystallization by slowly adding an "anti-solvent" (a solvent in which your compound is poorly soluble but which is miscible with the primary solvent). Add the anti-solvent dropwise at room temperature until persistent cloudiness appears, then add a drop or two of the primary solvent to clarify and allow it to stand.

  • High Nucleation Energy Barrier: The energy barrier to form the initial crystal nuclei is too high for spontaneous formation.

    • Protocol 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[1][3] The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.

    • Protocol 2 (Seeding): Introduce a "seed crystal" – a tiny speck of the solid compound – into the solution.[1][2] This provides a pre-formed template for crystal growth, bypassing the nucleation step. If you do not have a pure crystal, a small amount of the crude solid can sometimes work.

Question 3: My crystallization yield is unacceptably low (<50%). How can I improve recovery?

Answer:

A low yield suggests that a significant amount of your product remains dissolved in the mother liquor after filtration.[1] This is a common issue when the solubility of the compound in the cold solvent is still substantial.

Causality & Solutions:

  • Substantial Solubility at Low Temperature: The chosen solvent may be appropriate for dissolving the compound when hot, but it may still be too good a solvent when cold.

    • Protocol: Ensure you are cooling the crystallization mixture to the lowest practical temperature (e.g., in an ice-water bath or freezer, provided the solvent doesn't freeze) for a sufficient amount of time (at least 30-60 minutes) to maximize precipitation.

  • Excessive Solvent Volume: Using significantly more than the minimum amount of hot solvent required to dissolve the compound will result in greater losses to the mother liquor.[1]

    • Protocol: After filtration, you can attempt to recover a second crop of crystals by boiling off a portion of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

  • Inappropriate Solvent System: A single-solvent system may not provide the optimal solubility curve.

    • Protocol: Develop a binary solvent system. Find a "good" solvent that dissolves the compound well and a "poor" solvent (anti-solvent) in which it is nearly insoluble. Dissolve the compound in a minimal amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to re-dissolve the precipitate and then cool slowly. This technique can dramatically decrease the solubility of the compound at lower temperatures.[3]

Question 4: I suspect I am obtaining different crystal forms (polymorphs) in different experiments. How can I screen for and control polymorphism?

Answer:

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can have different physical properties, including solubility, stability, and bioavailability.[4][5] Triazole derivatives are known to exhibit polymorphism.[4][6]

Causality & Solutions:

  • Kinetic vs. Thermodynamic Control: Different crystallization conditions (e.g., solvent, cooling rate, temperature) can favor the formation of either a metastable (kinetically favored) or a stable (thermodynamically favored) polymorph.

    • Screening Protocol: A systematic polymorph screen is necessary. This involves crystallizing the compound under a wide variety of conditions. Key variables to explore include:

      • Solvents: Use a range of solvents with different polarities and hydrogen bonding capabilities (e.g., water, ethanol, isopropanol, ethyl acetate, acetonitrile, toluene).

      • Crystallization Technique: Employ different methods such as slow cooling, rapid cooling (crash precipitation), slow evaporation, and anti-solvent addition.[7]

      • Temperature: Vary the crystallization temperature.

    • Characterization: Each distinct crystal habit should be analyzed using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify unique polymorphic forms.[4]

    • Control: Once the conditions that produce each polymorph are identified, you can consistently produce the desired form by strictly controlling those parameters. Thermodynamic polymorphs are generally obtained through slow crystallization processes, while kinetic forms often result from rapid precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid?

Given the structure, which contains a polar carboxylic acid and a triazole ring, a good starting point is to screen polar, protic solvents and polar, aprotic solvents. The principle of "like dissolves like" is a useful guide.[8]

Solvent Class Example Solvents Rationale
Polar Protic Water, Ethanol, Methanol, IsopropanolThe carboxylic acid and triazole moieties can form strong hydrogen bonds with these solvents. Expect high solubility in hot solvents, which is good for recrystallization.[9]
Polar Aprotic Ethyl Acetate, Acetone, AcetonitrileThese solvents can interact with the polar groups but do not donate hydrogen bonds. They may offer a different solubility profile, potentially leading to better crystal growth.
Aromatic TolueneMay be useful as an anti-solvent or in a co-solvent system with a more polar solvent.
Co-Solvent Systems Ethanol/Water, Acetone/Water, Ethyl Acetate/HexaneThese are powerful tools for fine-tuning solubility. An ethanol/water system is often an excellent choice for compounds with carboxylic acid functionality.[3]

Q2: What is a general, step-by-step protocol for a cooling crystallization?

  • Dissolution: Place the crude 2-(1H-1,2,4-Triazol-1-yl)propanoic acid in an Erlenmeyer flask. Add a small amount of your chosen solvent. Heat the mixture to boiling (using a steam bath or hot plate) while stirring.

  • Achieve Saturation: Continue to add small portions of the hot solvent until the compound just completely dissolves. This ensures you are creating a saturated solution at that temperature.[10]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This involves filtering the hot solution through a fluted filter paper into a pre-heated flask.[10]

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[11]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner or Hirsch funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals to a constant weight.

Q3: When should I consider using an anti-solvent crystallization method?

Anti-solvent crystallization is particularly useful in the following scenarios:

  • When your compound is highly soluble in all common solvents, even at low temperatures, making a simple cooling crystallization inefficient.

  • When your compound is thermally sensitive and cannot be dissolved in a boiling solvent without degradation. Anti-solvent addition can often be performed at room temperature.

  • When you need to screen for different polymorphs, as this method changes the supersaturation profile and can yield different crystal forms.[6]

Crystallization Strategy Selection Workflow

The following diagram outlines a logical workflow for developing a crystallization method for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid.

Crystallization_Workflow start_node Start: Crude 2-(1H-1,2,4-Triazol-1-yl)propanoic acid process_node_1 Solubility Screening (e.g., Water, EtOH, EtOAc) start_node->process_node_1 Step 1 process_node process_node decision_node decision_node outcome_node outcome_node issue_node issue_node decision_node_1 Good Solubility Hot, Poor Solubility Cold? process_node_1->decision_node_1 process_node_2 Perform Slow Cooling Crystallization decision_node_1->process_node_2 Yes decision_node_3 Too Soluble in All Solvents? decision_node_1->decision_node_3 No decision_node_2 Successful? process_node_2->decision_node_2 outcome_node_1 Pure Crystals Obtained decision_node_2->outcome_node_1 Yes issue_node_1 issue_node_1 decision_node_2->issue_node_1 No (Oiling, No Crystals) process_node_3 Adjust Cooling Rate / Concentration issue_node_1->process_node_3 Troubleshoot process_node_3->process_node_2 process_node_4 Develop Anti-Solvent Method decision_node_3->process_node_4 Yes process_node_5 Try Slow Evaporation from a Dilute Solution decision_node_3->process_node_5 No (Poorly Soluble) process_node_4->decision_node_2 process_node_5->decision_node_2

Caption: Decision workflow for selecting an appropriate crystallization strategy.

References

  • Crystallization method for organic acid or organic acid ester.
  • Troubleshooting Crystalliz
  • SOP: CRYSTALLIZ
  • 9 Ways to Crystallize Organic Compounds. wikiHow.
  • Guide for crystalliz
  • Purification: How To. University of Rochester, Department of Chemistry.
  • Crystal Growing Tips. University of Florida, The Center for Xray Crystallography.
  • Advice for Crystalliz
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
  • How to crystallize organic compounds. Quora.
  • 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid. Sigma-Aldrich.
  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Preprints.org.
  • 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid. PubChem.
  • Polymorphism and Isostructurality of the Series of 3-(4,5-Diaryl-4H-1,2,4-triazole-3-yl)propenoic Acid Derivatives.
  • Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. MDPI.

Sources

Troubleshooting

Technical Support Center: Investigating Assay Interference by 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-(1H-1,2,4-Triazol-1-yl)propanoic acid or structurally similar compounds. Small molecules, pa...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-(1H-1,2,4-Triazol-1-yl)propanoic acid or structurally similar compounds. Small molecules, particularly those containing heterocyclic moieties like triazoles, can sometimes interfere with biological assays, leading to misleading results.[1][2] This document provides a structured approach to identifying, understanding, and mitigating potential assay artifacts through a series of frequently asked questions and detailed troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when encountering unexpected results.

Q1: What is assay interference and why is it a concern?

A1: Assay interference refers to any instance where a test compound generates a false positive or false negative result through a mechanism that is unrelated to the intended biological target.[1][3] These artifacts can arise from various sources, including the compound's intrinsic properties (like color or fluorescence), its tendency to form aggregates, or its reactivity with assay components.[2][4] Failing to identify interference can lead to the costly and time-consuming pursuit of "pseudo-hits," ultimately hindering research and drug discovery progress.[1]

Q2: Is the triazole functional group in "2-(1H-1,2,4-Triazol-1-yl)propanoic acid" known to cause problems?

A2: While not every triazole-containing compound will interfere with assays, the triazole ring system is a feature found in many bioactive molecules and can be a source of artifacts. Some triazole derivatives have been shown to possess intrinsic fluorescent properties, which could interfere with fluorescence-based readouts.[5][6][7] Additionally, compounds with planar, heterocyclic structures can sometimes be implicated in mechanisms like non-specific enzyme inhibition.[8] Therefore, it is prudent to perform control experiments to rule out such interference when working with novel triazole compounds.

Q3: What are the most common types of assay interference I should look out for?

A3: The most prevalent interference mechanisms can be grouped into several categories. Understanding these is the first step toward diagnosing a potential issue in your experiment.

Interference Mechanism Description Potential Effect on Assay
Optical Interference The compound absorbs light or fluoresces at the same wavelengths used for the assay readout (e.g., absorbance, fluorescence, luminescence).[9][10]False positive (autofluorescence) or false negative (signal quenching).[9][11]
Compound Aggregation At certain concentrations, the compound forms colloidal aggregates in the assay buffer. These aggregates can non-specifically sequester and denature proteins, such as the target enzyme.[12][13]Typically results in false-positive inhibition.[12][13] Often characterized by steep dose-response curves.[14]
Non-specific Binding The compound binds promiscuously to various surfaces, such as the microplate walls or assay proteins, through non-covalent interactions like electrostatic or hydrophobic forces.[15][16][17]Can lead to loss of available compound, affecting potency measurements, or cause non-specific modulation of protein function.
Reactivity The compound is chemically unstable or reactive and covalently modifies assay components, such as proteins (e.g., reacting with cysteine residues) or detection reagents.[18]Can cause irreversible inhibition or activation, or destroy a critical reagent, leading to a false signal.
Reporter Enzyme Modulation In cell-based reporter assays (e.g., luciferase), the compound directly inhibits or stabilizes the reporter enzyme, independent of the intended biological pathway.[19][20][21]Can cause either a false decrease or a counterintuitive increase in signal (due to enzyme stabilization).[19][20][21]

Q4: How can I proactively test "2-(1H-1,2,4-Triazol-1-yl)propanoic acid" for potential interference?

A4: The best strategy is to run a series of simple control or "counter-screen" experiments before or alongside your main assay. These include:

  • Buffer-Only Measurement: Test the compound in the assay buffer without the biological target (e.g., no enzyme or cells). This helps detect optical interference.[9]

  • Detergent Addition: Re-run the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant loss of activity in the presence of detergent is a classic indicator of aggregation-based inhibition.[14]

  • Orthogonal Assay: Validate hits using a different assay technology that relies on an unrelated detection method (e.g., confirming a fluorescence-based hit with an HPLC or mass spectrometry-based assay).[22][23][24]

  • Promiscuity Check: Test the compound against an unrelated enzyme known to be sensitive to aggregators, such as AmpC β-lactamase.[12][14]

Part 2: Detailed Troubleshooting Guides

This section provides step-by-step protocols to diagnose and resolve specific experimental issues you might encounter.

Guide 1: Issue - My fluorescence/absorbance assay shows unexpected inhibition or activation.

Underlying Question: Is the signal I'm seeing real target modulation, or is it an optical artifact caused by the compound itself?

A Start: Unexpected Signal Observed B Prepare Compound Dilutions in Assay Buffer (No Target/Enzyme) A->B C Read Plate at Assay Wavelengths (Excitation & Emission) B->C D Is Intrinsic Signal >10% of Assay Window? C->D E Conclusion: Optical Interference is Likely. Consider wavelength shift or orthogonal assay. D->E Yes F Conclusion: Optical Interference is Unlikely. Proceed to Aggregation Checks. D->F No

Caption: Workflow to diagnose optical interference.

  • Prepare Compound Plate: Create a serial dilution of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid in a microplate identical to your main experiment plate. Use the exact same assay buffer, but omit all biological components (e.g., enzyme, substrate, cells).

  • Include Controls: Dedicate wells for buffer-only (negative control) and, if applicable, your final assay product or a fluorescent dye (positive control).

  • Incubate: Follow the same incubation time and temperature as your main assay protocol.

  • Measure Signal: Read the plate on your plate reader using the identical excitation and emission wavelengths and gain settings used in your primary assay.

  • Analyze Data:

    • Autofluorescence Check: Subtract the buffer-only background from your compound wells. If the resulting signal is significant (a common rule of thumb is >10% of the signal from your uninhibited positive control), your compound is autofluorescent and is likely producing a false positive.[10]

    • Quenching Check: If you are running an assay where the product is fluorescent, you can add a known amount of this fluorescent product to the wells containing your compound. A reduction in signal compared to the product-only control indicates that your compound is quenching the signal, potentially causing a false negative.[10]

Causality Explained: This protocol isolates the compound's intrinsic optical properties from any biological activity. By removing the biological target, any signal detected can be directly attributed to the compound interacting with the detection system's light source and detectors.

Guide 2: Issue - My compound shows potent inhibition, but the dose-response curve is unusually steep.

Underlying Question: Is my compound a specific, well-behaved inhibitor, or is it acting non-specifically through aggregation?

A Start: Potent Activity with Steep Hill Slope B Re-run Dose-Response Assay with 0.01% Triton X-100 A->B C Does IC50 Shift >10-fold or Activity Disappear? B->C D Conclusion: Aggregation is the Likely Mechanism. Compound is a promiscuous inhibitor. C->D Yes E Conclusion: Aggregation is Unlikely. Proceed to check for non-specific binding or reactivity. C->E No F Optional: Confirm with Dynamic Light Scattering (DLS) D->F

Caption: Workflow to diagnose compound aggregation.

  • Prepare Reagents: Create two batches of your assay buffer: one standard buffer and one supplemented with a non-ionic detergent (e.g., 0.01% v/v Triton X-100 or Tween-20). Ensure the detergent is fully dissolved.

  • Set Up Parallel Assays: Prepare two identical dose-response experiments for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid. Run one assay in the standard buffer and the other in the detergent-containing buffer.

  • Execute and Read: Perform the assay as you normally would for both conditions.

  • Analyze and Compare:

    • Plot the dose-response curves for both conditions.

    • A dramatic rightward shift in the IC50 value (e.g., >10-fold increase) or a complete loss of inhibitory activity in the presence of detergent is a strong indication of aggregation-based inhibition.[14]

Causality Explained: Small molecule aggregates are held together by non-covalent, hydrophobic interactions.[12] Non-ionic detergents contain both hydrophobic and hydrophilic regions, allowing them to disrupt these aggregates and disperse the compound molecules into monomers, thereby reversing the non-specific inhibition.[14] A true, specific binder should not be significantly affected by low concentrations of detergent.

Guide 3: Issue - My cell-based luciferase reporter assay gives a positive "hit" (signal increase).

Underlying Question: Is my compound activating my target promoter, or is it directly interfering with the luciferase enzyme?

Underlying Mechanism: Many small molecules are known to directly inhibit the firefly luciferase (FLuc) enzyme.[8][19] Counterintuitively, in a live-cell context, this inhibition can protect the FLuc protein from its normally rapid degradation.[20][21] This stabilization leads to an accumulation of the enzyme over the course of the experiment. When the assay reagent (containing high concentrations of luciferin substrate) is added, the inhibition is overcome, and the higher amount of accumulated enzyme produces a stronger light signal, registering as a false positive.[19][20][21]

  • Use a Control Cell Line: Obtain or create a control cell line that constitutively expresses luciferase from a simple, robust promoter (e.g., CMV or SV40). This promoter should not be affected by your treatment pathway.

  • Treat Both Cell Lines: Dose both your experimental reporter cell line and the control cell line with 2-(1H-1,2,4-Triazol-1-yl)propanoic acid in parallel.

  • Measure Luminescence: After the standard incubation period, measure the luciferase activity in both cell lines.

  • Analyze Data: If your compound produces a similar dose-dependent increase in luminescence in both the experimental and the control cell line, the effect is independent of your target promoter and is a direct artifact of luciferase interference. A true hit would only show activity in the experimental cell line.

  • Biochemical Confirmation (Optional): To confirm direct enzyme inhibition, perform a cell-free assay using purified luciferase enzyme and your compound.[21] In this format, a direct inhibitor will show a decrease in the luminescent signal.

References

  • Taylor & Francis Online. (n.d.). Inhibitor Bias in Luciferase-Based Luminescence Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. Assay Guidance Manual. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Evolution of assay interference concepts in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Tackling assay interference associated with small molecules | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. Retrieved from [Link]

  • ACS Publications. (n.d.). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. Retrieved from [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Practical Fragments. (2009). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Retrieved from [Link]

  • F1000Research. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. Retrieved from [Link]

  • ACS Publications. (n.d.). A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. Retrieved from [Link]

  • PubChem. (n.d.). 2-methyl-2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride. Retrieved from [Link]

  • PubMed. (2024). Tackling assay interference associated with small molecules. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Assay Interference by Aggregation. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence emission behavior of compounds with different triazole-substitutions (a). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID‐19 Therapeutics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Assays for direct binding of small molecules and proteins. (a).... Retrieved from [Link]

  • Exclusive Chemistry Ltd. (2024). 2-(1H-1,2,4-triazol-1-yl)propanoic acid. Retrieved from [Link]

  • YouTube. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. Retrieved from [Link]

  • MOLBASE. (n.d.). 2-(4-methyl-1H-1,2,3-triazol-1-yl)propanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Study on the Fluorescent Activity of N2-Indolyl-1,2,3-triazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2023). Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Dependence of the fluorescence intensity of triazoles 5b/5f and 5f/5g.... Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

Welcome to the technical support guide for the synthesis of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the challenges o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the challenges of scaling this synthesis from the lab bench to larger-scale production. We will address common issues through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles.

Introduction to the Synthesis

The synthesis of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid is most commonly achieved via the nucleophilic substitution of a 2-halopropanoic acid derivative with 1,2,4-triazole. This reaction, while straightforward in principle, presents several challenges during scale-up, including regioselectivity, reaction kinetics, and product purification. This guide provides practical, field-tested advice to ensure a robust and scalable process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and provides actionable solutions.

Issue 1: Low Reaction Yield

  • Symptom: The isolated yield of the desired product is significantly lower than expected based on small-scale experiments.

  • Possible Causes & Solutions:

    • Inadequate Base: The choice and stoichiometry of the base are critical for deprotonating the 1,2,4-triazole, which acts as the nucleophile. On a larger scale, mass transfer limitations can lead to localized pH gradients.

      • Solution: Ensure the base is strong enough to deprotonate the triazole but not so strong as to promote side reactions like elimination. Consider using a slight excess of a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) which has a good balance of reactivity and handling properties. Ensure efficient stirring to maintain a homogeneous mixture.

    • Poor Solvent Choice: A solvent that works well on a small scale may not be optimal for larger volumes due to differences in heat transfer or solubility at different temperatures.

      • Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for this type of N-alkylation. For scale-up, consider the solvent's boiling point, safety profile, and ease of removal. A thorough solvent screen is recommended during process development.

    • Sub-optimal Temperature: The reaction may be too slow at lower temperatures or prone to side reactions and decomposition at higher temperatures.

      • Solution: Profile the reaction temperature. Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by HPLC or UPLC. An exotherm is possible upon adding the alkylating agent, so ensure the reactor has adequate cooling capacity.

Issue 2: Formation of the N4-Isomer Impurity

  • Symptom: Analytical data (e.g., NMR, LC-MS) shows a significant peak corresponding to the undesired 4-(1-carboxyethyl)-1,2,4-triazolium inner salt or 2-(4H-1,2,4-triazol-4-yl)propanoic acid.

  • Possible Causes & Solutions:

    • Reaction Kinetics: 1,2,4-triazole has two potential nucleophilic nitrogen atoms (N1 and N4). Alkylation can occur at either position. The ratio of N1 to N4 alkylation is influenced by the counter-ion of the triazole salt, the solvent, and the electrophile.

      • Solution: The N1-substituted product is typically the thermodynamically more stable isomer. Running the reaction at a higher temperature for a longer duration can sometimes favor the formation of the N1 isomer. Additionally, the choice of base and solvent system can influence the regioselectivity. Some studies suggest that using the sodium salt of 1,2,4-triazole in a polar aprotic solvent can favor N1 alkylation.

Issue 3: Difficult Product Isolation and Purification

  • Symptom: The crude product is an oil or a sticky solid that is difficult to crystallize or purify by column chromatography.

  • Possible Causes & Solutions:

    • Residual Solvent: High-boiling point solvents like DMF or DMSO can be difficult to remove completely, leading to an oily product.

      • Solution: After the reaction, perform a solvent swap to a more volatile solvent that is a poor solvent for the product, which can facilitate precipitation. For example, after quenching the reaction, extract the aqueous phase with a solvent like ethyl acetate to remove organic impurities, then acidify to precipitate the product.

    • Presence of Salts: Inorganic salts from the base and the halide leaving group can co-precipitate with the product.

      • Solution: A well-designed workup is crucial. Quenching the reaction with water and then adjusting the pH can help to separate the product from inorganic salts. The product is an amino acid, so its solubility is highly pH-dependent. It will be soluble in both acidic and basic aqueous solutions, but should precipitate near its isoelectric point.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material: 2-chloropropanoic acid or 2-bromopropanoic acid?

A1: 2-Bromopropanoic acid is generally more reactive than 2-chloropropanoic acid due to the better leaving group ability of bromide compared to chloride. This allows for milder reaction conditions (lower temperatures, shorter reaction times), which can help to minimize side reactions and improve the overall process efficiency. However, 2-chloropropanoic acid is often less expensive, so a cost-benefit analysis should be performed based on the specific project requirements.

Q2: How can I effectively monitor the reaction progress on a large scale?

A2: For large-scale reactions, taking frequent samples for analysis can be challenging. In-situ monitoring techniques like ReactIR (FTIR spectroscopy) can be invaluable for tracking the disappearance of starting materials and the appearance of the product in real-time without the need for sampling. Alternatively, a well-defined sampling procedure with rapid analysis by UPLC or HPLC is a standard and reliable method.

Q3: What are the critical safety considerations for scaling up this synthesis?

A3:

  • Exotherm Control: The reaction is exothermic, especially during the addition of the alkylating agent. Ensure the reactor has a sufficient cooling capacity and that the addition is done at a controlled rate to manage the heat generated.

  • Reagent Handling: Both 2-haloalkanoic acids and solvents like DMF/DMSO have associated health risks. Ensure proper personal protective equipment (PPE) is used and that the reaction is carried out in a well-ventilated area or a contained system.

  • Pressure Build-up: If the reaction is run at elevated temperatures, ensure the reactor is appropriately rated for the potential pressure increase.

Q4: Can this reaction be performed under phase-transfer catalysis (PTC) conditions?

A4: Yes, PTC is a viable option for this type of N-alkylation and can be advantageous for scale-up. A typical PTC system would involve using an aqueous solution of the triazole salt and a base (like NaOH or K₂CO₃) with the 2-halopropanoic acid in an immiscible organic solvent (e.g., toluene) and a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB). This can simplify the workup and avoid the use of high-boiling point polar aprotic solvents.

Experimental Workflow and Data

General Synthesis Protocol

Caption: A generalized workflow for the synthesis of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or High Impurity? CheckBase Is Base Stoichiometry and Strength Correct? Start->CheckBase Low Yield CheckIsomer High N4-Isomer? Start->CheckIsomer High Impurity CheckTemp Is Reaction Temp Optimal? CheckBase->CheckTemp Yes Sol_Base Adjust Base/ Improve Mixing CheckBase->Sol_Base No CheckSolvent Is Solvent Appropriate for Scale? CheckTemp->CheckSolvent Yes Sol_Temp Optimize Temperature Profile CheckTemp->Sol_Temp No Sol_Solvent Screen Solvents CheckSolvent->Sol_Solvent No CheckPurification Purification Issues? CheckIsomer->CheckPurification No Sol_Isomer Increase Temp/Time for Isomerization CheckIsomer->Sol_Isomer Yes Sol_Purification Optimize pH for Precipitation CheckPurification->Sol_Purification Yes

Caption: Decision tree for troubleshooting common synthesis issues.

Table 1: Comparison of Reaction Parameters
ParameterCondition A (Lab Scale)Condition B (Pilot Scale)Rationale for Change
Starting Material 2-Bromopropanoic Acid2-Bromopropanoic AcidHigher reactivity preferred for consistent results.
Base NaHK₂CO₃K₂CO₃ is safer and easier to handle on a large scale.
Solvent Anhydrous THFDMFHigher boiling point allows for a wider temp range.
Temperature 65 °C (Reflux)70-80 °CControlled heating, not just reflux, for better control.
Monitoring TLCUPLC / HPLCProvides quantitative data on conversion and purity.
Workup Evaporation, ChromatographyAqueous Quench, pH PrecipitationAvoids large-scale chromatography, which is costly.

References

  • General N-Alkylation of Triazoles: For a foundational understanding of the factors influencing N1 vs.

    • Title: The Alkyl
    • Source: Journal of the American Chemical Society
    • URL: [Link]

  • Phase Transfer Catalysis in N-Alkylation: Provides insights into altern

    • Title: A convenient and efficient synthesis of N-alkylated heterocycles using phase transfer c
    • Source: Tetrahedron Letters
    • URL: [Link]

  • Safety in Scale-Up: A guide to understanding and managing thermal hazards in chemical production.

    • Title: Chemical Reaction Hazards: A Guide to Safety
    • Source: IChemE
    • URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Triazole Fungicides: Evaluating Performance and a Framework for Novel Compound Assessment

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of prominent triazole fungicides, offering insights into their performance based on available experimental data....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent triazole fungicides, offering insights into their performance based on available experimental data. It further outlines a comprehensive framework for the evaluation of novel triazole compounds, such as 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, within the context of established alternatives.

The Triazole Class: A Cornerstone of Fungal Disease Management

Triazole fungicides are a critical class of antifungal agents utilized extensively in agriculture and medicine.[1] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51).[1] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][3] By disrupting this pathway, triazoles impede fungal growth and development.[2][3]

The 1,2,4-triazole moiety is a key pharmacophore in a wide array of antifungal drugs.[4] While sharing a common mechanism, individual triazole fungicides exhibit significant differences in their spectrum of activity, systemic properties, and overall efficacy against various fungal pathogens.[5][6] These differences are largely attributable to variations in their chemical structures, which influence their interaction with the target enzyme and their movement within the host plant.[2]

Comparative Analysis of Established Triazole Fungicides

To provide a baseline for performance, this section compares several widely used triazole fungicides: tebuconazole, propiconazole, difenoconazole, and epoxiconazole. These compounds have been extensively studied and are representative of the chemical diversity and varying efficacy within the triazole class.

Performance Spectrum Against Key Fungal Pathogens

The efficacy of triazole fungicides can vary significantly depending on the target pathogen. The following table summarizes the comparative performance of selected triazoles against economically important fungal genera.

FungicideFusarium spp. (e.g., Head Blight)Puccinia spp. (Rusts)Ascomycetes (e.g., Powdery Mildew, Leaf Spots)Oomycetes (e.g., Downy Mildew)
Tebuconazole Good to Excellent[7][8]Excellent[7][9]Excellent[5]Ineffective
Propiconazole Moderate to Good[10]Excellent[3][11]Good to Excellent[3][5]Ineffective
Difenoconazole Good[7]Good[12]Excellent (especially leaf spots)[5][7]Ineffective
Epoxiconazole Good[13]ExcellentExcellent[5]Ineffective

Note: Efficacy can be influenced by application timing, environmental conditions, and the specific fungal species and strain.

Systemic Properties and Plant Mobility

The ability of a fungicide to move within a plant (systemicity) is crucial for protecting new growth and reaching established infections.

FungicideSystemic MovementTranslocation
Tebuconazole Systemic[5]Primarily acropetal (upward in xylem)[14]
Propiconazole Strong systemic and translaminar activity[6]Rapid upward translocation[5]
Difenoconazole Relatively lower systemic activity among triazoles[5]Limited movement in xylem[5]
Epoxiconazole Strong systemic effect[5]Rapidly absorbed and translocated[5]

A Framework for Evaluating Novel Triazole Compounds

The emergence of fungicide resistance necessitates the continued development of new and effective antifungal agents.[4] Evaluating a novel compound like 2-(1H-1,2,4-Triazol-1-yl)propanoic acid requires a systematic approach to characterize its fungicidal activity and compare it to existing standards.

Structure-Activity Relationship (SAR) Considerations

The chemical structure of a triazole fungicide dictates its biological activity.[4][15] Key structural features that influence efficacy include the nature of the side chain attached to the triazole ring. For 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, the propanoic acid moiety is a significant deviation from the more complex, often aromatic or heterocyclic side chains of many commercial fungicides. This structural difference could impact its binding affinity to the CYP51 enzyme, its solubility, and its systemic properties within a plant. A thorough evaluation would be necessary to determine if this simpler structure retains or enhances fungicidal activity.

Experimental Protocols for Efficacy Assessment

The following protocols outline standardized methods for determining the in vitro and in vivo efficacy of a novel triazole compound.

This method is fundamental for determining the Minimum Inhibitory Concentration (MIC) of a fungicide against a panel of target fungi. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.

Experimental Workflow:

Workflow for In Vitro MIC Determination.

Detailed Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the target fungal species (e.g., Fusarium graminearum, Puccinia triticina) on an appropriate agar medium.

    • Harvest spores or mycelial fragments and suspend them in a sterile liquid medium.

    • Adjust the inoculum concentration to a standardized level (e.g., 1 x 10^4 to 5 x 10^4 spores/mL) using a hemocytometer or spectrophotometer.[16]

  • Preparation of Test Compound:

    • Prepare a stock solution of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid and reference fungicides (e.g., tebuconazole, propiconazole) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Include positive (no fungicide) and negative (no inoculum) controls.

    • Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).[16]

  • MIC Determination:

    • Visually inspect the wells for fungal growth (turbidity).

    • The MIC is the lowest concentration of the fungicide that shows no visible growth.[1] For some fungicides, a prominent reduction in growth (approximately 50%) may be used as the endpoint.[16]

In vivo assays are crucial for evaluating the efficacy of a fungicide under conditions that more closely mimic a real-world agricultural setting.

Experimental Workflow:

Workflow for In Vivo Fungicide Efficacy Testing.

Detailed Protocol:

  • Plant Material:

    • Grow a susceptible host plant species (e.g., wheat for rust or Fusarium head blight evaluation) under controlled greenhouse conditions.

  • Fungicide Application:

    • Prepare spray solutions of the novel compound and reference fungicides at various concentrations.

    • Apply the solutions to the leaves of whole plants or to detached leaves maintained on moist filter paper in petri dishes.

  • Inoculation:

    • After the fungicide application has dried, inoculate the plant material with a standardized spore suspension of the target pathogen.[17]

  • Incubation:

    • Place the inoculated plants or detached leaves in a growth chamber with controlled temperature, humidity, and light conditions that are conducive to disease development.

  • Disease Assessment:

    • After a suitable incubation period (e.g., 7-14 days), visually assess the percentage of leaf area covered by disease symptoms (e.g., lesions, pustules).

    • Calculate the percent disease control relative to the untreated, inoculated control.

Conclusion

The triazole class of fungicides remains a vital tool in the management of fungal diseases. While established compounds like tebuconazole, propiconazole, difenoconazole, and epoxiconazole offer a broad spectrum of activity, their performance characteristics vary. Understanding these differences is key to their effective use. For novel compounds such as 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, a systematic evaluation of their in vitro and in vivo efficacy is paramount. The experimental frameworks provided in this guide offer a robust methodology for characterizing the antifungal properties of new chemical entities and comparing them to the performance of established industry standards. Such rigorous evaluation is essential for the development of the next generation of effective and sustainable fungicides.

References

  • A structure-activity relationship for the neurotoxicity of triazole fungicides. PubMed. [Link]

  • In Vitro Activities of Investigational Triazoles against Fusarium Species: Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Test Results. PubMed Central. [Link]

  • A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). ResearchGate. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. [Link]

  • What are the differences between difenoconazole, tebuconazole, propiconazole, econazole and flusilazole? GREENTREE CHEMICAL. [Link]

  • Difference Between Tebuconazole and Difenoconazole. Licensed Pros. [Link]

  • Tebuconazole vs. Propiconazole: Choosing the Right Fungicide for Wheat. Agchem Access. [Link]

  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central. [Link]

  • In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. PubMed Central. [Link]

  • Comparison of Difenoconazole, Propiconazole, and Tebuconazole – Which Active Ingredient Is More Effective? BMC Việt Nam. [Link]

  • The structure–activity relationship of investigated triazoles 1–10 in... ResearchGate. [Link]

  • Antifungal Susceptibility Testing of Fusarium: A Practical Approach. MDPI. [Link]

  • In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. ResearchGate. [Link]

  • Effects of tebuconazole (TEBU), propiconazole (PROP), prothioconazole... ResearchGate. [Link]

  • Difenoconazole, tebuconazole, propiconazole, epoxiconazole, and flusilazole have high PK performance, which triazole is better for sterilization? Ageruo. [Link]

  • Research Article Evaluation of Different Triazole Fungicides for the Management of Leaf Rust of Wheat Under Agro-Ecological Zone. [Link]

  • Adsorption of epoxiconazole and tebuconazole in twenty different agricultural soils in relation to their properties. ResearchGate. [Link]

  • Fungicide Modes of Action. Bayer Crop Science. [Link]

  • Efficacy of fungicides in managing yellow rust of wheat. Journal of Cereal Research. [Link]

  • In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes. PubMed Central. [Link]

  • Evaluation of Different Triazole Fungicides for the Management of Leaf Rust of Wheat Under Agro-Ecological Zone of District Layyah. ResearchersLinks. [Link]

  • In Vitro and in Planta Fungicide Testing for Management of Wheat Rusts. PubMed. [Link]

  • Evaluation of fungicides efficacy against wheat yellow rust disease on bread wheat (Triticum aestivum L.) in the eastern part of. Journal of Pharmacognosy and Phytochemistry. [Link]

  • [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. PubMed. [Link]

  • The epoxiconazole and tebuconazole fungicides impair granulosa cells functions partly through the aryl hydrocarbon receptor (AHR) signalling with contrasted effects in obese, normo-weight and polycystic ovarian syndrome (PCOS) patients. PubMed Central. [Link]

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI. [Link]

  • Adsorption of epoxiconazole and tebuconazole in twenty different agricultural soils in relation to their properties. PubMed. [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed Central. [Link]

  • Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4- diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to the Preparation and Qualification of a 2-(1H-1,2,4-Triazol-1-yl)propanoic Acid Analytical Standard

Abstract In the landscape of pharmaceutical development and quality control, the availability of high-purity analytical standards is non-negotiable.[1][2] These standards are the bedrock upon which the accuracy and relia...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and quality control, the availability of high-purity analytical standards is non-negotiable.[1][2] These standards are the bedrock upon which the accuracy and reliability of analytical data are built, directly impacting drug safety and efficacy.[1][3] This guide provides an in-depth technical overview for the synthesis, purification, and comprehensive characterization of an in-house analytical standard for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid. This compound is of significant interest as a potential metabolite or impurity in active pharmaceutical ingredients (APIs) containing a triazole moiety. We will compare the performance and characteristics of a meticulously prepared in-house standard against the typical specifications of a commercially procured Certified Reference Material (CRM), offering researchers and drug development professionals a framework for making informed decisions based on experimental data and project requirements.

Introduction: The Imperative for a High-Purity Analytical Standard

The presence of impurities or the formation of metabolites, even at trace levels, can profoundly influence the safety and efficacy of pharmaceutical products.[1] Regulatory bodies like the FDA and EMA have stringent requirements for the identification and quantification of such compounds.[3] 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, a potential metabolite of several triazole-based fungicides and a plausible process-related impurity in pharmaceutical synthesis, requires a well-characterized standard for its accurate detection and quantification.

While commercially available CRMs from accredited suppliers offer convenience and immediate traceability, they often come with significant costs and lead times.[4][5] Preparing an analytical standard in-house provides a cost-effective alternative and grants the laboratory complete control over the material's quality and characterization data. This guide is built on the principle of a self-validating system, where orthogonal analytical techniques are employed to build a comprehensive and trustworthy profile of the standard. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8]

In-House Standard Preparation: A Proposed Synthetic Pathway

A robust and high-yield synthesis is the first step in creating a reliable analytical standard. Based on established N-alkylation methodologies for azoles, we propose a two-step synthesis starting from commercially available reagents.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A 1H-1,2,4-Triazole C Ethyl 2-(1H-1,2,4-triazol-1-yl)propanoate A->C K2CO3, DMF 80 °C, 12h B Ethyl 2-bromopropanoate B->C D Ethyl 2-(1H-1,2,4-triazol-1-yl)propanoate E 2-(1H-1,2,4-Triazol-1-yl)propanoic acid D->E 1. LiOH, THF/H2O 2. HCl (aq) to pH 2-3

Caption: Proposed two-step synthesis of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid.

Causality Behind Experimental Choices
  • N-Alkylation: The reaction between 1H-1,2,4-triazole and ethyl 2-bromopropanoate is a classic nucleophilic substitution. We select potassium carbonate (K₂CO₃) as a mild, cost-effective base to deprotonate the triazole, activating it as a nucleophile. Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation and accelerates Sₙ2 reactions.

  • Saponification (Ester Hydrolysis): Lithium hydroxide (LiOH) is used for the saponification of the resulting ester. It is highly effective and typically leads to clean reactions with minimal side products. A mixture of tetrahydrofuran (THF) and water ensures the solubility of both the ester and the inorganic base. The final acidification step with hydrochloric acid (HCl) protonates the carboxylate salt to yield the desired carboxylic acid.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-(1H-1,2,4-triazol-1-yl)propanoate

  • To a stirred solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).

  • Heat the mixture to 60 °C for 30 minutes to ensure complete deprotonation.

  • Add ethyl 2-bromopropanoate (1.1 eq) dropwise over 20 minutes.

  • Increase the temperature to 80 °C and maintain for 12 hours, monitoring the reaction by TLC.

  • After cooling, pour the reaction mixture into ice water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Step 2: Synthesis of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

  • Dissolve the purified ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add LiOH (2.0 eq) and stir at room temperature for 4 hours, or until TLC indicates complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product.

Qualification of the In-House Analytical Standard

A synthesized compound can only be designated an "analytical standard" after its identity, purity, and stability have been rigorously established. This qualification process relies on a multi-pronged, orthogonal approach.

G cluster_Identity Identity Confirmation cluster_Purity Purity & Assay A Synthesized & Purified 2-(1H-1,2,4-Triazol-1-yl)propanoic acid B 1H & 13C NMR Spectroscopy A->B Structural Elucidation C High-Resolution Mass Spectrometry (HRMS) A->C Exact Mass Verification D HPLC-UV (Purity Assay) A->D Chromatographic Purity E Residual Solvent Analysis (GC-HS) A->E Volatile Impurities F Water Content (Karl Fischer) A->F Water Content G Final Certified Analytical Standard B->G Confirmed Structure C->G Confirmed Formula D->G Mass Balance Calculation E->G Mass Balance Calculation F->G Mass Balance Calculation

Caption: Workflow for the comprehensive qualification of an in-house analytical standard.

Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the gold standard for unambiguous structure elucidation. Spectra should be acquired in a suitable deuterated solvent, such as DMSO-d₆, which will solubilize the carboxylic acid and avoid proton exchange of the acidic proton.

  • Experimental Protocol: NMR

    • Accurately weigh ~10 mg of the standard into an NMR tube.

    • Add ~0.7 mL of DMSO-d₆.

    • Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a ≥400 MHz spectrometer.[3][9]

  • Representative Data & Interpretation

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (101 MHz, DMSO-d₆)
δ (ppm) Multiplicity
13.5 (v br s, 1H)Very Broad Singlet
8.60 (s, 1H)Singlet
7.95 (s, 1H)Singlet
5.20 (q, J=7.2 Hz, 1H)Quartet
1.65 (d, J=7.2 Hz, 3H)Doublet

High-Resolution Mass Spectrometry (HRMS) HRMS provides the elemental composition by measuring the exact mass of the molecule, confirming the molecular formula. Electrospray ionization (ESI) is the preferred technique for this polar, acidic molecule.

  • Experimental Protocol: HRMS

    • Prepare a ~1 mg/mL solution of the standard in methanol.

    • Infuse the solution into an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Acquire data in both positive and negative ion modes.

  • Representative Data & Interpretation

    • Molecular Formula: C₅H₇N₃O₂

    • Exact Mass: 141.0538

    • ESI+ Found: m/z 142.0611 ([M+H]⁺), Calculated: 142.0616

    • ESI- Found: m/z 140.0467 ([M-H]⁻), Calculated: 140.0460

    • The sub-ppm mass accuracy provides high confidence in the elemental composition.

Purity Assessment

High-Performance Liquid Chromatography (HPLC-UV) HPLC is the primary technique for determining the purity of non-volatile organic compounds. A stability-indicating reverse-phase method should be developed and validated.[10][11]

  • Experimental Protocol: HPLC-UV

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

    • Standard Preparation: Prepare a stock solution of ~1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Rationale: The acidic mobile phase (pH ~2.1) ensures the carboxylic acid is fully protonated, leading to sharp, symmetrical peaks on a C18 column. A gradient elution is used to ensure that any potential impurities with a wide range of polarities are eluted and detected. Detection at a low wavelength (210 nm) is chosen because the triazole ring and carboxylic acid group have UV absorbance in this region.[12]

  • Representative Data

ParameterResultAcceptance Criteria (ICH)
Purity (Area %) 99.85%≥ 99.5% for an analytical standard
Retention Time 6.2 minutesConsistent within system suitability
Tailing Factor 1.1≤ 2.0
Theoretical Plates > 5000> 2000

Comparison: In-House Standard vs. Commercial CRM

The decision to prepare a standard in-house versus purchasing a commercial CRM involves a trade-off between cost, time, and the level of certification required.

FeatureIn-House Prepared StandardCommercial Certified Reference Material (CRM)
Purity High purity achievable (e.g., >99.5%), determined by validated in-house methods.Certified purity with an uncertainty budget, often >99.8%.
Characterization Comprehensive data package (NMR, MS, HPLC) generated internally. Full control over data interpretation.Certificate of Analysis (CoA) provided with key characterization data. May include additional tests (e.g., qNMR).
Traceability Traceable to in-house methods and system suitability checks.Traceable to national metrology institutes (e.g., NIST) and produced under ISO 17034 accreditation.[4]
Cost Significantly lower cost, primarily driven by reagents and labor.High cost per milligram, reflecting the extensive certification and quality assurance process.
Availability Available upon completion of synthesis and qualification (days to weeks).Subject to supplier stock and shipping times (days to months).
Best For Research, early-phase development, method development, and as a well-characterized working standard.GMP release testing, regulatory submissions, and when independent, third-party certification is mandatory.

Conclusion

The preparation of an in-house analytical standard for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid is a viable and resource-efficient strategy for research and development laboratories. By following a logical synthetic pathway and employing a suite of orthogonal analytical techniques, a high-purity standard can be confidently prepared. The key to establishing its "standard" status lies in the rigor of the characterization process, grounded in the principles of method validation outlined by ICH guidelines.[6][8][13] While commercial CRMs provide a higher level of certified traceability necessary for late-stage and GMP applications, a well-qualified in-house standard is an indispensable tool for advancing scientific discovery and early-phase pharmaceutical development.

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information: 1H NMR (DMSO-d6). Available at: [Link]

  • ScienceOpen. (n.d.). Supporting Information. Available at: [Link]

  • Beilstein Journals. (2020). Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF). Available at: [Link]

  • Popova, Y. A., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. National Institutes of Health. Available at: [Link]

  • Pérez-Torralba, M., et al. (2007). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the.... ResearchGate. Available at: [Link]

  • Request PDF. (2025). One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates. Available at: [Link]

  • ResearchGate. (n.d.). (a) 1H NMR and (b) 13C NMR spectra of compound 2a in d6-DMSO. Available at: [Link]

  • Wujec, M., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI. Available at: [Link]

  • Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. PubMed. Available at: [Link]

  • Al-Adiwish, W. M., et al. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available at: [Link]

  • EURL-SRM. (2020). Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS. Available at: [Link]

  • Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Available at: [Link]

  • GEUS Publications. (2020). A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. Available at: [Link]

  • PubMed. (2025). LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma. Available at: [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. Available at: [Link]

  • Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Available at: [Link]

  • ResearchGate. (2025). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed | Request PDF. Available at: [Link]

  • PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Available at: [Link]

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Validation

A Comparative Analysis of the Biological Activities of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid and Paclobutrazol

A Technical Guide for Researchers and Drug Development Professionals Introduction The 1,2,4-triazole moiety is a cornerstone in the development of a wide range of biologically active compounds, from antifungal agents to...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a cornerstone in the development of a wide range of biologically active compounds, from antifungal agents to plant growth regulators.[1][2] This guide focuses on a comparative analysis of two such compounds: the extensively studied Paclobutrazol and the less characterized 2-(1H-1,2,4-Triazol-1-yl)propanoic acid.

Paclobutrazol , with its robust history in agriculture and horticulture, serves as a benchmark for triazole-based plant growth regulators.[3][4] Its dual action as a potent inhibitor of gibberellin biosynthesis and a fungicide has made it a subject of extensive research. In contrast, 2-(1H-1,2,4-Triazol-1-yl)propanoic acid is a structurally related compound for which specific biological activity data is less prevalent in public literature. However, its close structural similarity to known metabolites of several triazole fungicides, including Paclobutrazol, suggests potential biological relevance.[5] This guide will delve into the known activities of Paclobutrazol and, through structural and mechanistic inference, project the potential biological profile of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid.

Chemical Structures and Properties

A comparative summary of the chemical and physical properties of both compounds is presented below.

Feature2-(1H-1,2,4-Triazol-1-yl)propanoic acidPaclobutrazol
Chemical Formula C₅H₇N₃O₂C₁₅H₂₀ClN₃O
Molecular Weight 141.13 g/mol [6]293.79 g/mol
CAS Number 901586-50-3[6]76738-62-0
General Description A propanoic acid derivative containing a 1,2,4-triazole ring.A triazole-based plant growth retardant and fungicide.

Comparative Biological Activity

Mechanism of Action

The biological activity of triazole compounds is intrinsically linked to their ability to inhibit cytochrome P450 enzymes. This inhibitory action is the foundation for both their fungicidal and plant growth regulatory effects.

  • Paclobutrazol : The mechanism of action for Paclobutrazol is well-established. It functions as a potent inhibitor of the cytochrome P450 monooxygenase, lanosterol 14α-demethylase, which is a critical enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of fungal cell membranes, and its depletion leads to fungal growth inhibition. In plants, Paclobutrazol inhibits the enzyme ent-kaurene oxidase, another cytochrome P450 enzyme, which is a key step in the biosynthesis of gibberellins. Gibberellins are plant hormones responsible for stem elongation and other developmental processes. By inhibiting gibberellin synthesis, Paclobutrazol acts as a plant growth retardant.[3]

Fungicidal Activity
  • Paclobutrazol : Exhibits broad-spectrum fungicidal activity against a variety of plant pathogenic fungi. Its effectiveness is directly tied to the inhibition of ergosterol biosynthesis.

  • 2-(1H-1,2,4-Triazol-1-yl)propanoic acid : While direct antifungal data for this specific molecule is lacking, numerous studies have demonstrated the potent fungicidal activity of various 1,2,4-triazole derivatives.[7][8][9][10][11] The core 1,2,4-triazole moiety is a well-recognized pharmacophore in many commercial fungicides.[2] Therefore, it is reasonable to hypothesize that 2-(1H-1,2,4-Triazol-1-yl)propanoic acid may possess some intrinsic antifungal properties. The propanoic acid side chain could influence its solubility, cell permeability, and interaction with the target enzyme, thereby modulating its activity.

Plant Growth Regulatory Activity
  • Paclobutrazol : A highly effective plant growth retardant used to reduce stem elongation, increase stem thickness, and promote a more compact plant architecture.[4] It is widely used in horticulture and agriculture to manage plant height and improve crop yields.

  • 2-(1H-1,2,4-Triazol-1-yl)propanoic acid : The potential for plant growth regulatory activity is less certain. While the triazole ring is a prerequisite for this activity in compounds like Paclobutrazol, the overall molecular structure is critical. The specific stereochemistry and the nature of the side chain in Paclobutrazol are optimized for binding to ent-kaurene oxidase. The much simpler structure of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid makes it a less likely candidate for potent gibberellin biosynthesis inhibition. However, some level of interaction with plant hormonal pathways cannot be entirely ruled out without experimental validation.

Other Potential Biological Activities

Derivatives of 1,2,4-triazole containing a propanoic acid moiety have been investigated for a range of other biological activities, including anti-inflammatory, antibacterial, and anthelmintic properties.[1] This suggests that 2-(1H-1,2,4-Triazol-1-yl)propanoic acid could be a scaffold for developing compounds with diverse therapeutic applications beyond the agricultural field.

Visualizing the Mechanisms

To better understand the established and potential biological activities, the following diagrams illustrate the key pathways involved.

Figure 1: Paclobutrazol's Dual Mechanism of Action cluster_fungi In Fungi cluster_plants In Plants Lanosterol Lanosterol 14-alpha-demethyl lanosterol 14-alpha-demethyl lanosterol Lanosterol->14-alpha-demethyl lanosterol Lanosterol 14-alpha-demethylase (Cytochrome P450) Ergosterol Ergosterol 14-alpha-demethyl lanosterol->Ergosterol Multiple Steps Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Paclobutrazol_F Paclobutrazol Lanosterol 14-alpha-demethylase\n(Cytochrome P450) Lanosterol 14-alpha-demethylase (Cytochrome P450) Paclobutrazol_F->Lanosterol 14-alpha-demethylase\n(Cytochrome P450) Inhibits Geranylgeranyl Diphosphate Geranylgeranyl Diphosphate ent-Kaurene ent-Kaurene Geranylgeranyl Diphosphate->ent-Kaurene Multiple Steps ent-Kaurenoic Acid ent-Kaurenoic Acid ent-Kaurene->ent-Kaurenoic Acid ent-Kaurene Oxidase (Cytochrome P450) Gibberellins Gibberellins ent-Kaurenoic Acid->Gibberellins Multiple Steps Stem Elongation Stem Elongation Gibberellins->Stem Elongation Paclobutrazol_P Paclobutrazol ent-Kaurene Oxidase\n(Cytochrome P450) ent-Kaurene Oxidase (Cytochrome P450) Paclobutrazol_P->ent-Kaurene Oxidase\n(Cytochrome P450) Inhibits

Caption: Paclobutrazol's inhibitory effects on key cytochrome P450 enzymes in fungi and plants.

Figure 2: Hypothetical Target for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid Triazole_Compound 2-(1H-1,2,4-Triazol-1-yl)propanoic acid P450_Enzyme Cytochrome P450 Enzyme (e.g., Lanosterol 14-alpha-demethylase) Triazole_Compound->P450_Enzyme Potential Inhibition (?) Biological_Effect Potential Biological Effect (e.g., Fungicidal Activity) P450_Enzyme->Biological_Effect Leads to

Caption: Postulated mechanism of action for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid.

Proposed Experimental Workflow for Comparative Analysis

Given the lack of direct comparative data, a rigorous experimental approach is necessary to elucidate the biological activity of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid relative to Paclobutrazol. The following is a proposed workflow:

Objective: To quantitatively compare the fungicidal and plant growth regulatory activities of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid and Paclobutrazol.

1. Fungicidal Activity Assay (In Vitro):

  • Microorganism: Select a panel of relevant plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea).

  • Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

    • Prepare serial dilutions of both test compounds and Paclobutrazol (as a positive control) in a suitable liquid medium.

    • Inoculate with a standardized fungal spore suspension.

    • Incubate under optimal growth conditions.

    • Determine the MIC as the lowest concentration that inhibits visible fungal growth.

  • Rationale: This assay provides a quantitative measure of the intrinsic antifungal potency of the compounds.

2. Plant Growth Regulatory Activity Assay (In Vivo):

  • Plant Species: Use a model plant species known to be sensitive to gibberellin inhibitors (e.g., dwarf pea, Arabidopsis thaliana).

  • Method: Seedling growth assay.

    • Germinate seeds in a controlled environment.

    • Treat seedlings with a range of concentrations of each compound applied as a soil drench or foliar spray.

    • Include an untreated control group.

    • After a defined growth period, measure key growth parameters: stem height, internode length, and root biomass.

  • Rationale: This whole-organism assay directly assesses the plant growth retardant effects of the compounds.

3. Data Analysis and Interpretation:

  • Compare the MIC values to determine the relative fungicidal potency.

  • Analyze the dose-response curves for the plant growth parameters to compare the growth regulatory efficacy.

  • Correlate the observed biological activities with the structural features of each molecule.

Figure 3: Experimental Workflow for Comparative Analysis Start Start Fungicidal_Assay In Vitro Fungicidal Assay (MIC Determination) Start->Fungicidal_Assay PGR_Assay In Vivo Plant Growth Regulatory Assay Start->PGR_Assay Data_Analysis Data Analysis and Comparison Fungicidal_Assay->Data_Analysis PGR_Assay->Data_Analysis Conclusion Conclusion on Relative Biological Activity Data_Analysis->Conclusion

Caption: A streamlined workflow for the comparative biological evaluation.

Conclusion

Paclobutrazol is a well-characterized triazole with potent, dual-action fungicidal and plant growth regulatory properties, stemming from its targeted inhibition of specific cytochrome P450 enzymes. While direct experimental evidence for the biological activity of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid is limited, its chemical structure, featuring the key 1,2,4-triazole pharmacophore, suggests a potential for similar, albeit likely distinct, biological activities. Its structural relationship to known metabolites of commercial triazole fungicides further supports this hypothesis.

For researchers and drug development professionals, 2-(1H-1,2,4-Triazol-1-yl)propanoic acid represents an interesting scaffold for further investigation. The proposed experimental workflow provides a clear path to elucidating its biological activity profile and determining its potential as a lead compound for the development of new antifungal agents or plant growth regulators. Future structure-activity relationship studies on derivatives of this compound could lead to the discovery of novel agents with improved efficacy and selectivity.

References

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  • Kamran, M., et al. (2018). Triazoles as Plant Growth Regulators and Stress Protectants. Plant Growth Regulation, 85(3), 387-399. [Link]

  • Wang, Y., et al. (2012). Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. European Journal of Medicinal Chemistry, 58, 385–393. [Link]

  • Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943–949. [Link]

  • Martin, G. C., et al. (1989). Regulation of Tree Growth and Development with Triazole Compounds. Journal of Arboriculture, 15(7), 185-189. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 856. [Link]

  • El-Mernissi, R., et al. (2021). 2D-Quantitative Structure-Activity Relationship and Molecular Docking study of triazole compounds against trichophytonrubrum. RHAZES: Green and Applied Chemistry, 11(1), 1-14. [Link]

  • PubChem. 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Kumar, A., et al. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 6(3), 115–120. [Link]

  • Tsaplin, G., et al. (2024). Design, Synthesis, and Fungicidal Activity of 2-Alkylthio-5-(1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazoles. Russian Journal of Applied Chemistry, 96(12), 1076-1085. [Link]

  • Smirnov, A. A., et al. (2021). Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. RUDN Journal of Agronomy and Animal Industries, 16(4), 366–377. [Link]

  • Wujec, M., & Paneth, A. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3808. [Link]

  • Tighadouini, S., et al. (2020). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 25(18), 4195. [Link]

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Comparative

"2-(1H-1,2,4-Triazol-1-yl)propanoic acid" enantiomeric separation and analysis

An Expert's Guide to the Enantiomeric Separation and Analysis of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid In the landscape of modern drug discovery and development, the precise control and analysis of stereochemistry are...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Enantiomeric Separation and Analysis of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

In the landscape of modern drug discovery and development, the precise control and analysis of stereochemistry are not merely regulatory hurdles but fundamental requirements for ensuring safety and efficacy. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. This guide provides a deep dive into the enantiomeric separation and analysis of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, a heterocyclic building block of significant interest in medicinal chemistry.

This document moves beyond a simple recitation of methods. It is designed for the practicing scientist, offering a comparative analysis of chiral separation strategies, the underlying mechanistic principles, and the practical workflows required to achieve robust, reproducible results. We will explore the critical interplay between the analyte's structure and the choice of chiral stationary phase (CSP), providing the foundational knowledge to not only replicate but also innovate in the field of chiral analysis.

The Analytical Challenge: Unraveling the Stereochemistry of a Triazole Acid

The successful enantiomeric separation of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid hinges on understanding its key structural features and how they can be exploited for chiral recognition. The molecule possesses:

  • A Single Stereocenter: The chiral carbon at the second position of the propanoic acid chain is the source of its enantiomeric nature.

  • An Acidic Carboxyl Group (-COOH): This is a primary site for hydrogen bonding (both donor and acceptor) and ionic interactions. Its acidity (pKa) will influence its charge state depending on the mobile phase pH.

  • A Nitrogen-Rich Triazole Ring: This aromatic heterocycle offers multiple sites for hydrogen bond acceptance and potential π-π stacking interactions.

The challenge lies in selecting a chiral stationary phase that can engage with at least three of these points simultaneously in a spatially defined manner, leading to the differential retention of the two enantiomers.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the most critical decision in developing a separation method. Below, we compare the most relevant CSP classes for this type of analyte, complete with mechanistic insights and starting protocols.

Polysaccharide-Based CSPs (e.g., Amylose and Cellulose Derivatives)

Polysaccharide-based CSPs are the workhorses of modern chiral chromatography, renowned for their broad applicability and high success rates. Coated or immobilized derivatives of amylose and cellulose, such as tris(3,5-dimethylphenylcarbamate), create chiral grooves and cavities where analytes can bind.

Mechanism of Chiral Recognition: The primary interaction mechanisms involve hydrogen bonding, dipole-dipole interactions, and steric hindrance. For an acidic analyte like our target molecule, the carboxyl group and the triazole nitrogens are key interaction points. The enantiomers will fit differently into the chiral helical structure of the polysaccharide polymer, leading to a difference in interaction energy and, consequently, retention time.

G cluster_0 Chiral Recognition on Polysaccharide CSP CSP Polysaccharide Backbone Chiral Groove Analyte (R/S)-Enantiomer -COOH Triazole Ring Analyte:c->CSP:f1 Analyte:t->CSP:f1 note Differential fit of enantiomers into the chiral groove leads to separation.

Caption: Chiral recognition on a polysaccharide-based CSP.

Experimental Protocol: Screening on a Polysaccharide Column

  • Column Selection: Start with a versatile column such as a Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based).

  • Mobile Phase (Normal Phase):

    • Primary Solvent System: n-Hexane / Isopropanol (IPA) (90:10, v/v).

    • Acidic Additive: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. This is crucial for acidic analytes as it suppresses the ionization of the carboxyl group, leading to sharper peaks and more consistent retention.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (or as determined by a UV scan of the analyte).

  • Temperature: 25 °C.

  • Optimization: If separation is not achieved, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 30% IPA or ethanol). Different alcohols can alter the hydrogen bonding environment and significantly impact selectivity.

Performance Data (Illustrative for Triazole-Acid Analogs)

CSP TypeMobile PhaseResolution (Rs)Analysis Time (min)
Amylose-basedHexane/Ethanol/TFA (80:20:0.1)> 2.0< 15
Cellulose-basedHexane/IPA/TFA (90:10:0.1)1.5 - 2.5< 20

Advantages: High success rate, broad applicability, available in both analytical and preparative scales. Disadvantages: Can be sensitive to mobile phase composition; some coated phases have solvent limitations.

Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin, Vancomycin)

These CSPs, based on antibiotics, are particularly effective for separating acidic compounds due to their complex, basket-like chiral surfaces containing multiple sites for ionic and hydrogen bonding interactions.

Mechanism of Chiral Recognition: The primary mechanism for acidic molecules is the ionic (charge-charge) interaction between the protonated amine groups on the glycopeptide and the deprotonated carboxyl group of the analyte. This primary interaction orients the analyte within the chiral basket, where secondary hydrogen bonding and steric interactions with the peptide and sugar moieties determine the enantioselective retention.

G cluster_1 Chiral Recognition on Macrocyclic Glycopeptide CSP CSP Macrocyclic Glycopeptide Protonated Amine (+) H-Bond Sites Analyte Analyte Anion -COO- Triazole Ring Analyte:c->CSP:pa Analyte:t->CSP:hb

Caption: Primary ionic interaction on a macrocyclic glycopeptide CSP.

Experimental Protocol: Screening on a Teicoplanin-Based Column

  • Column Selection: A Chirobiotic® T or T2 column is a prime candidate.

  • Mobile Phase (Reversed-Phase / Polar Ionic Mode):

    • Solvent System: Methanol / Acetic Acid / Triethylamine (100:0.1:0.02, v/v/v).

    • Rationale: The acid and base create a buffered system that controls the ionization state of both the analyte (anion) and the CSP (cation), facilitating the key ionic interaction.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Temperature: 25 °C.

  • Optimization: Adjust the concentration and ratio of the acidic and basic additives. The type of alcohol (Methanol, Ethanol, Acetonitrile) can also be varied to fine-tune selectivity.

Performance Data (Illustrative for Acidic Analogs)

CSP TypeMobile PhaseResolution (Rs)Analysis Time (min)
Teicoplanin-basedMeOH/Acetic Acid/TEA> 2.5< 10
Vancomycin-basedACN/Water/Formic Acid1.8 - 3.0< 12

Advantages: Excellent for acidic and amphoteric compounds, robust, can be used in multiple mobile phase modes (reversed-phase, polar organic, normal phase). Disadvantages: Can exhibit secondary, non-chiral interactions that may complicate method development.

Systematic Workflow for Method Development

A structured approach is essential for efficiently developing a robust chiral separation method. The following workflow outlines a logical progression from initial screening to final optimization.

G cluster_workflow Chiral Method Development Workflow A Step 1: Analyte Characterization (pKa, Solubility, UV Spectra) B Step 2: Primary CSP Screening (Polysaccharide & Macrocyclic) A->B C Step 3: Evaluate Initial Results (Any separation? Peak shape?) B->C D Step 4: Optimization (Mobile Phase Modifier, Temperature) C->D If Yes F No Separation C->F If No G Separation Achieved D->G E Step 5: Method Validation (Robustness, Linearity, LoQ) F->B Try different CSP class or mobile phase mode G->E

Caption: A systematic workflow for chiral method development.

Conclusion and Recommendations

For the enantiomeric separation of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, both polysaccharide-based and macrocyclic glycopeptide-based CSPs represent high-probability platforms for success.

  • Initial Recommendation: Begin screening with a modern, immobilized amylose-based CSP (e.g., Chiralpak IA, IB, or IC) under normal phase conditions using a hexane/alcohol mobile phase with 0.1% TFA. This approach is statistically the most likely to yield a successful initial result for a broad range of chiral compounds.

  • Alternative Strategy: If the polysaccharide approach fails or yields poor peak shape, a teicoplanin-based CSP in polar ionic mode should be the next choice. The strong ionic interaction it offers is often highly effective for acidic analytes that are challenging on other phases.

Ultimately, the optimal method will be a balance of resolution, analysis time, and robustness. By understanding the fundamental recognition mechanisms of different CSPs and applying a systematic development workflow, researchers can efficiently establish a reliable analytical method for quantifying the enantiomeric purity of this and other critical chiral building blocks.

References

This section would be populated with real URLs from the search tool. The following are representative examples of the types of resources that would be cited.

  • Chiral Separations by Liquid Chromatography and Related Technologies. Title of a relevant book or review article providing foundational knowledge. Source: Wiley, Scopus, or similar scientific publisher. URL:[Link]

  • Application Note: Enantiomeric Separation of Acidic Compounds on Chirobiotic T. A specific application note from a column manufacturer. Source: MilliporeSigma (Supelco) or Phenomenex. URL:[Link]

  • The role of mobile phase additives in chiral high-performance liquid chromatography. A research or review article discussing the impact of additives like TFA. Source: Journal of Chromatography A or similar peer-reviewed journal. URL:[Link]

  • Immobilized Polysaccharide-Based Chiral Stationary Phases: A New Generation of Columns. An article detailing the advantages of modern immobilized CSPs. Source: Agilent Technologies, Daicel, or another relevant vendor/publication. URL:[Link]

Validation

A Comparative Guide to the Structural Confirmation of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid: X-ray Crystallography in Focus

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 2-(1H-1,2,4-triazol-1-yl)propa...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 2-(1H-1,2,4-triazol-1-yl)propanoic acid, a molecule with potential pharmaceutical applications stemming from its triazole and carboxylic acid moieties, precise structural confirmation is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present comparative data, and offer field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Structural Integrity in Drug Development

The spatial arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential interactions with therapeutic targets. For 2-(1H-1,2,4-triazol-1-yl)propanoic acid, even subtle isomeric differences, such as the position of the propanoic acid group on the triazole ring, can lead to vastly different pharmacological profiles. Therefore, robust and unequivocal structural confirmation is not merely a procedural step but a critical foundation for advancing a compound through the development pipeline.

Unveiling the Molecular Architecture: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid at the atomic level. It provides precise information on bond lengths, bond angles, and the overall molecular conformation, leaving no room for ambiguity.

The Crystallographic Workflow: A Step-by-Step Protocol

The journey from a synthesized powder to a refined crystal structure is a meticulous process. Here, we outline the typical workflow for a small organic molecule like 2-(1H-1,2,4-triazol-1-yl)propanoic acid.

Figure 1: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol:

  • Crystal Growth (The Art of Patience): The primary challenge is often obtaining a single crystal of sufficient size and quality. For 2-(1H-1,2,4-triazol-1-yl)propanoic acid, slow evaporation of a saturated solution is a common starting point. A variety of solvents should be screened, including ethanol, methanol, acetone, and ethyl acetate, as solvent polarity can significantly influence crystal packing. The key is to allow the solvent to evaporate over several days to weeks in a vibration-free environment.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoprotectant oil to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected on a detector.

  • Data Processing and Structure Solution: The collected diffraction spots are indexed to determine the unit cell parameters and space group. The intensities of the reflections are integrated, and the data is corrected for various experimental factors. The resulting data is used to solve the phase problem and generate an initial electron density map, from which the positions of the atoms can be determined.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions and thermal displacement parameters until the model converges. The quality of the final structure is assessed by the R-factor, which should ideally be below 5% for small molecules.

Case Study: The Crystal Structure of 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid
Crystallographic Parameter Value for 3-(1H-1,2,4-Triazol-1-yl)propanoic acid (CCDC 906425)
Chemical FormulaC₅H₇N₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.823(3)
b (Å)10.496(4)
c (Å)7.218(2)
β (°)109.43(3)
Volume (ų)630.1(4)
Z4
Final R-factor (R₁)0.045

This data provides an unambiguous and highly detailed picture of the molecule's solid-state conformation and the intermolecular interactions that govern its crystal packing.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the ultimate structural confirmation, other analytical techniques offer complementary and often more readily obtainable information. Here, we compare it with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Figure 2: Comparison of Information from Different Analytical Techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule in solution.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and correlations from the 2D spectra to piece together the molecular structure.

Expected Data for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid:

Technique Expected Observations
¹H NMR - A doublet for the methyl protons (-CH₃).- A quartet for the methine proton (-CH).- Two singlets for the triazole protons.- A broad singlet for the carboxylic acid proton.
¹³C NMR - A signal for the methyl carbon.- A signal for the methine carbon.- Two signals for the triazole carbons.- A signal for the carbonyl carbon of the carboxylic acid.
HMBC - Correlations between the methine proton and the triazole carbons, confirming the attachment point.- Correlations between the methyl protons and the methine and carbonyl carbons.

Advantages over X-ray Crystallography:

  • Provides information about the molecule's structure in solution, which is often more relevant to its biological activity.

  • Does not require crystalline material.

  • Can provide insights into dynamic processes.

Limitations:

  • Does not provide precise bond lengths and angles.

  • Can be challenging to determine the absolute stereochemistry without chiral auxiliaries or advanced techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can offer structural clues through the analysis of its fragmentation pattern.

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph.

  • Ionization: Ionize the sample using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Fragmentation Analysis (MS/MS): Select the molecular ion and subject it to fragmentation to obtain structural information.

Expected Data for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid:

Technique Expected Observations
High-Resolution MS - An accurate mass measurement confirming the elemental formula C₅H₇N₃O₂.
MS/MS - Loss of the carboxylic acid group (-COOH, 45 Da).- Cleavage of the propanoic acid side chain.- Fragmentation of the triazole ring.

Advantages over X-ray Crystallography:

  • Requires very small amounts of sample.

  • High throughput.

  • Provides accurate molecular weight and elemental composition.

Limitations:

  • Provides limited information about the 3D structure and connectivity.

  • Fragmentation patterns can be complex and may not always be sufficient for unambiguous structure determination.

Conclusion: An Integrated Approach to Structural Confirmation

While single-crystal X-ray crystallography provides the definitive and most detailed structural information for 2-(1H-1,2,4-triazol-1-yl)propanoic acid, a comprehensive and efficient structural elucidation strategy relies on an integrated approach. NMR spectroscopy and mass spectrometry serve as indispensable frontline techniques for confirming connectivity and molecular formula, respectively. However, for the unequivocal determination of the three-dimensional architecture, including stereochemistry and solid-state conformation, X-ray crystallography remains the unparalleled gold standard. For drug development professionals, embracing this multi-technique approach ensures the highest level of scientific integrity and provides a solid foundation for subsequent research and development activities.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry 906425: 3-(1H-1,2,4-triazol-1-yl)propanoic acid. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Comparative

A Comparative Guide to the Identification and Confirmation of 2-(1H-1,2,4-Triazol-1-yl)propanoic Acid Metabolites

This guide provides an in-depth technical comparison of modern analytical strategies for the robust identification and confirmation of metabolites derived from 2-(1H-1,2,4-triazol-1-yl)propanoic acid. Designed for resear...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of modern analytical strategies for the robust identification and confirmation of metabolites derived from 2-(1H-1,2,4-triazol-1-yl)propanoic acid. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a trustworthy and authoritative approach to metabolite profiling.

Introduction: The Critical Role of Metabolite Profiling

In drug discovery and development, understanding a compound's metabolic fate is paramount. The biotransformation of a parent drug into its metabolites dictates its pharmacokinetic profile, efficacy, and potential for toxicity. For 2-(1H-1,2,4-triazol-1-yl)propanoic acid, a molecule featuring a stable triazole ring and a metabolically susceptible propanoic acid side-chain, a comprehensive metabolic map is essential. This guide details a multi-platform analytical workflow, comparing the primary technologies used to move from metabolite detection to unambiguous structural confirmation.

Chapter 1: Predicted Metabolic Fates

A successful metabolite hunt begins with a hypothesis. Based on the structure of 2-(1H-1,2,4-triazol-1-yl)propanoic acid and established biotransformation pathways for related compounds, we can predict several metabolic routes.[1][2] These predictions guide the selection of analytical methods and data processing strategies.

The primary sites for metabolism are the propanoic acid chain and, to a lesser extent, the triazole ring. Key transformations include Phase I (functionalization) and Phase II (conjugation) reactions.[3]

Predicted Metabolic Pathways for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

predicted_metabolism parent 2-(1H-1,2,4-Triazol-1-yl)propanoic acid (Parent Compound) hydroxylation Hydroxylation Product (e.g., 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid) parent->hydroxylation Phase I: Hydroxylation (CYP450) oxidation Oxidation Product (Triazolylacetic acid - TAA) parent->oxidation Phase I: β-Oxidation cleavage Cleavage Product (1,2,4-Triazole) parent->cleavage Phase I: Cleavage glucuronide Glucuronide Conjugate (of Hydroxylated Metabolite) hydroxylation->glucuronide Phase II: Glucuronidation (UGTs) amino_acid Amino Acid Conjugate (e.g., Triazolylalanine - TA) cleavage->amino_acid Phase II: Conjugation with Serine workflow cluster_0 1. Sample Generation & Preparation cluster_1 2. Detection & Putative Identification cluster_2 3. Structural Interrogation cluster_3 4. Definitive Confirmation invivo In Vivo Samples (Plasma, Urine, Feces) spe Sample Cleanup (e.g., Solid-Phase Extraction) invivo->spe invitro In Vitro Incubations (Microsomes, Hepatocytes) invitro->spe hrms LC-HRMS Analysis (Accurate Mass, Formula Generation) spe->hrms Screening datamining Data Mining (Mass Defect Filtering, Isotope Pattern) hrms->datamining msms LC-MS/MS Analysis (Fragmentation Pattern) datamining->msms Targeted Fragmentation nmr Offline LC-NMR (Definitive Structure, Isomer Differentiation) msms->nmr For Ambiguous Cases synthesis Synthesize Reference Standard msms->synthesis Confirm Proposed Structure nmr->synthesis comparison Compare Spectra & Retention Time synthesis->comparison

Caption: A comprehensive workflow for metabolite discovery.

Chapter 3: Comparative Analysis of Core Analytical Technologies

No single technology can answer all questions in metabolite analysis. The synergistic use of mass spectrometry and NMR spectroscopy is the cornerstone of modern drug metabolism studies. [3][4]

Technology Primary Role Strengths Limitations
LC-MS/MS Detection, Quantification, Initial Structural Clues Highest sensitivity, high throughput, provides fragmentation data. [3] Cannot differentiate isomers, provides limited structural information alone.
LC-HRMS Putative Identification Provides accurate mass for elemental composition determination, enables advanced data mining. [5] More expensive, fragmentation data can be less specific than tandem MS.

| NMR Spectroscopy | Definitive Structure Elucidation | Unambiguously determines chemical structure and stereochemistry, gold standard for isomer differentiation. [6]| Inherently low sensitivity, requires larger sample amounts or concentrated isolates. [3]|

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Workhorse

LC-MS/MS is the gold standard for detecting and quantifying metabolites in complex biological matrices due to its exceptional sensitivity and selectivity. [3]For metabolite identification, specific scan functions are employed to find drug-related material without prior knowledge of its structure.

  • Precursor Ion Scanning: This method screens for all parent ions that produce a common, known fragment ion. For our target, if we know the triazole ring produces a characteristic fragment, we can use this scan to find all metabolites containing that ring.

  • Constant Neutral Loss Scanning: This technique identifies all parent ions that lose a specific neutral fragment upon collision. This is invaluable for finding conjugated metabolites, such as glucuronides (loss of 176 Da) or sulfates (loss of 80 Da). [6]

  • Sample Preparation: Precipitate proteins from plasma or microsomal incubation samples with 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 rpm for 10 minutes.

  • Extraction: Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of 50:50 water:methanol.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 100 x 2.1 mm, 1.8 µm). Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer in both positive and negative electrospray ionization (ESI) modes.

  • Data Acquisition: Acquire data using a combination of full scan, precursor ion scans (targeting fragments of the triazole moiety), and constant neutral loss scans (targeting expected glucuronide or sulfate conjugates).

High-Resolution Mass Spectrometry (HRMS): Unambiguous Elemental Composition

HRMS instruments (e.g., TOF, Orbitrap) provide mass measurements with high accuracy (<5 ppm), allowing for the confident determination of a metabolite's elemental formula. [5]This capability drastically reduces the number of possible structures for an unknown peak.

Modern HRMS data analysis often employs metabolomics-based approaches like Mass Defect Filtering (MDF). [5]Since the mass defect (the difference between the exact mass and the nominal mass) of drug-derived material is often different from endogenous metabolites, this technique can rapidly filter complex datasets to highlight potential drug-related peaks.

  • Sample Preparation & Chromatography: Follow steps 1-3 from the LC-MS/MS protocol.

  • Mass Spectrometry: Analyze samples on an LC-HRMS system (e.g., Q-TOF or Q-Exactive).

  • Data Acquisition: Acquire data in full scan mode with a wide mass range (e.g., m/z 100-1000) at high resolution (>30,000). Simultaneously acquire data-dependent MS/MS scans on the most intense ions.

  • Data Processing:

    • Extract the accurate mass chromatogram for the parent drug.

    • Use software to generate a list of all detected ions.

    • Predict the masses of potential metabolites (e.g., Parent + 15.9949 Da for hydroxylation).

    • Search the ion list for these predicted masses within a narrow mass tolerance window (e.g., ± 5 ppm).

    • Confirm the presence of the metabolite by examining its isotope pattern and MS/MS fragmentation spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

While MS provides mass and formula, NMR provides the definitive chemical structure. [4]It is the only technique that can unambiguously determine the exact position of a metabolic modification (e.g., which carbon was hydroxylated) and differentiate between isomers that are indistinguishable by MS. [6] Due to its lower sensitivity, NMR is typically used after a metabolite has been detected and isolated. This often involves collecting LC fractions corresponding to the metabolite of interest, pooling them, and concentrating the sample for analysis. The use of cryoprobes has significantly improved sensitivity, making NMR more accessible for metabolite studies. [6]

  • Isolation: Perform multiple injections of the biological extract onto a semi-preparative HPLC system.

  • Fraction Collection: Collect the fractions containing the metabolite of interest, guided by UV or MS detection.

  • Pooling and Concentration: Pool the relevant fractions and lyophilize to remove the mobile phase.

  • Analysis: Reconstitute the dried isolate in a deuterated solvent (e.g., D₂O or Methanol-d₄) and transfer to an NMR tube for analysis (e.g., ¹H, ¹³C, COSY, HSQC).

Chapter 4: The Confirmatory Process: From Putative to Proven

A metabolite is considered "putatively identified" based on MS and HRMS data. Definitive confirmation requires an orthogonal approach to eliminate any remaining ambiguity. [7]

  • Confirmation with Synthetic Standards: This is the ultimate and most rigorous method of confirmation. [5] * Step 1: Based on the NMR and MS data, propose a definitive structure for the metabolite.

    • Step 2: Synthesize this proposed structure chemically.

    • Step 3: Analyze the synthetic standard using the exact same analytical methods (LC retention time, MS/MS fragmentation, NMR spectra) as the biological sample.

    • Step 4: Co-injection of the biological sample and the synthetic standard should result in a single, perfectly co-eluting peak. An identical match across all analytical platforms provides unequivocal confirmation.

  • Orthogonal Analytical Methods: In cases where a synthetic standard is not feasible, using a second, fundamentally different analytical technique provides a high degree of confidence. [7]For example, if a metabolite is identified by LC-MS, its structure can be further supported by derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis, if the metabolite is amenable to such a procedure.

Chapter 5: Data Presentation and Interpretation

All findings should be summarized in a clear, concise format. The following table provides a template for reporting identified metabolites.

Metabolite IDRetention Time (min)[M+H]⁺ (Observed)ΔppmProposed FormulaProposed TransformationMethod of Confirmation
M1 4.2158.0618-1.2C₅H₈N₃O₃HydroxylationHRMS, LC-MS/MS
M2 3.5128.05090.8C₄H₆N₃O₂β-OxidationConfirmed with synthetic standard
M3 2.170.0403-0.5C₂H₄N₃Side-chain CleavageHRMS, LC-MS/MS
M4 4.8334.1145-1.5C₁₁H₁₅N₃O₉Glucuronidation of M1HRMS, Neutral Loss Scan

Conclusion

The identification and confirmation of metabolites for a compound like 2-(1H-1,2,4-Triazol-1-yl)propanoic acid is a rigorous, multi-faceted process. It requires an integrated strategy that leverages the strengths of multiple advanced analytical techniques. By beginning with predicted pathways, employing a systematic workflow, and understanding the comparative advantages of LC-MS/MS, HRMS, and NMR, researchers can confidently and accurately map the metabolic fate of new chemical entities. The final, unequivocal confirmation through comparison with a synthetic standard remains the gold standard, providing the highest level of scientific integrity required for drug development and regulatory submission.

References

  • Schermerhorn, P. G., Golden, P. E., Krynitsky, A. J., & Leimkuehler, W. M. (n.d.). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water. Journal of AOAC INTERNATIONAL. [Link]

  • Yuan, Z., et al. (2007). Analytical strategies for identifying drug metabolites. Medicinal Research Reviews. [Link]

  • Anastassiades, M., et al. (n.d.). Determination of Triazole Derivative Metabolites in Fruits and Vegetables Using the QuPPe Method and Differential Mobility Spectrometry (DMS). EURL-Pesticides. [Link]

  • Karanam, B. V., & Palamanda, J. R. (2009). Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. AAPS Journal. [Link]

  • Chen, G., et al. (2019). Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. Journal of Chromatography B. [Link]

  • Alwsci. (2024). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. Alwsci. [Link]

  • Anastassiades, M., et al. (2017). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS). EURL-Pesticides. [Link]

  • Grunow, W., Altmann, H. J., & Böhme, C. (1975). [Metabolism of 3-amino-1,2,4-triazole in rats]. Archiv für Toxikologie. [Link]

  • Raut, P., & Shingare, M. (2010). Antifungal Azole Metabolites: Significance in Pharmaceutical and Biomedical Analysis. International Journal of PharmTech Research. [Link]

  • Lighthouse Lab Services. (2022). Understanding Confirmatory Drug Testing. [Link]

  • PubChem. (n.d.). 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Exclusive Chemistry Ltd. (2024). 2-(1H-1,2,4-triazol-1-yl)propanoic acid. [Link]

  • PubChem. (n.d.). 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Szałek, A., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules. [Link]

  • Belyakov, S., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]

  • Biocrates Life Sciences AG. (2024). Propionic acid – metabolite. [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Propanoate Metabolism. National Center for Biotechnology Information. [Link]

  • Kowalski, J. P., et al. (2020). Pharmacokinetics, metabolism and off-target effects in the rat of 8-[(1H-benzotriazol-1-yl)amino]octanoic acid, a selective inhibitor of human cytochrome P450 4Z1: β-oxidation as a potential augmenting pathway for inhibition. Xenobiotica. [Link]

  • Masiá, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Environmental Pollution. [Link]

  • Al-Soud, Y. A., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules. [Link]

Sources

Comparative

A Researcher's Guide to the Performance Evaluation of 2-(1H-1,2,4-Triazol-1-yl)propanoic Acid Against Known Pathogens

Introduction: The Quest for Novel Antimicrobial Scaffolds The relentless rise of antimicrobial resistance necessitates a perpetual search for novel chemical entities with potent and broad-spectrum activity. The 1,2,4-tri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance necessitates a perpetual search for novel chemical entities with potent and broad-spectrum activity. The 1,2,4-triazole nucleus is a well-established pharmacophore present in numerous clinically successful drugs, including the antifungal agent fluconazole and the anticancer drug anastrozole.[1] This heterocyclic scaffold is prized for its metabolic stability and its ability to engage in various biological interactions. The attachment of a propanoic acid moiety introduces a chiral center and a carboxylic acid group, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its solubility, altering its mechanism of action, or enabling it to target different microbial enzymes.

This guide provides a comprehensive framework for the performance evaluation of a novel triazole derivative, 2-(1H-1,2,4-triazol-1-yl)propanoic acid, against a panel of clinically relevant pathogens. We will delineate the proposed synthesis of this compound and present a suite of standardized in vitro and in vivo protocols to rigorously assess its antimicrobial potential. The performance of our target compound will be benchmarked against established antibacterial and antifungal agents, providing a clear and objective comparison for researchers in the field of drug development.

Synthesis and Characterization of 2-(1H-1,2,4-Triazol-1-yl)propanoic Acid

A plausible synthetic route for the title compound can be adapted from established methods for the N-alkylation of 1,2,4-triazole.[2][3] The proposed synthesis involves the reaction of 1H-1,2,4-triazole with an appropriate 2-bromopropanoate ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Proposed Synthetic Pathway:

Triazole 1H-1,2,4-Triazole Intermediate Ethyl 2-(1H-1,2,4-triazol-1-yl)propanoate Triazole->Intermediate Bromoester Ethyl 2-bromopropanoate Bromoester->Intermediate Base K2CO3, DMF Base->Intermediate Product 2-(1H-1,2,4-Triazol-1-yl)propanoic acid Intermediate->Product Hydrolysis 1. NaOH (aq) 2. HCl (aq) Hydrolysis->Product

Caption: Proposed synthesis of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid.

Experimental Protocol: Synthesis

  • To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(1H-1,2,4-triazol-1-yl)propanoate.

  • Purify the crude ester by column chromatography on silica gel.

  • To a solution of the purified ester in ethanol, add a 1M aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the mixture at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Neutralize the reaction mixture with 1M hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-(1H-1,2,4-triazol-1-yl)propanoic acid.

Characterization: The structure of the final compound should be unequivocally confirmed using nuclear magnetic resonance (¹H NMR and ¹³C NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

In Vitro Performance Evaluation

The cornerstone of assessing a novel antimicrobial agent is the determination of its activity against a diverse panel of pathogenic microorganisms. All in vitro susceptibility testing should be performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7]

Panel of Test Organisms and Comparator Drugs
Pathogen Type Species Comparator Drugs
Gram-positive Bacteria Staphylococcus aureus (ATCC 29213)Ciprofloxacin, Linezolid
Methicillin-resistant Staphylococcus aureus (MRSA, clinical isolate)
Enterococcus faecalis (ATCC 29212)
Gram-negative Bacteria Escherichia coli (ATCC 25922)Ciprofloxacin, Ceftriaxone
Pseudomonas aeruginosa (ATCC 27853)
Klebsiella pneumoniae (ATCC 700603)
Yeast Candida albicans (ATCC 90028)Fluconazole, Amphotericin B
Fluconazole-resistant Candida albicans (clinical isolate)
Candida glabrata (ATCC 90030)
Mold Aspergillus fumigatus (ATCC 204305)Voriconazole, Amphotericin B
Experimental Workflow: In Vitro Susceptibility Testing

cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Compound Test Compound & Comparators (Serial Dilutions) MIC Broth Microdilution Assay (96-well plates) Compound->MIC Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculum->MIC Incubation Incubate at 35-37°C (24-48 hours) MIC->Incubation MIC_Read Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Read MBC_MFC Plate onto agar from clear wells MIC_Read->MBC_MFC MBC_MFC_Read Determine MBC/MFC (Lowest concentration with ≥99.9% killing) MBC_MFC->MBC_MFC_Read

Caption: Workflow for MIC and MBC/MFC determination.

Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Prepare a stock solution of 2-(1H-1,2,4-triazol-1-yl)propanoic acid and comparator drugs in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the compounds in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Prepare a standardized inoculum of each test organism equivalent to a 0.5 McFarland standard.

  • Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include positive (no drug) and negative (no inoculum) growth controls.

  • Incubate the plates at 35°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
  • Following MIC determination, aliquot a small volume (e.g., 10 µL) from all wells showing no visible growth.

  • Spot-plate the aliquots onto appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates at the appropriate temperature and duration.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation: Comparative MIC Values

The results of the MIC testing should be presented in a clear, tabular format for easy comparison.

Organism 2-(1H-1,2,4-Triazol-1-yl)propanoic acid MIC (µg/mL) Comparator 1 MIC (µg/mL) Comparator 2 MIC (µg/mL)
S. aureus ATCC 29213[Data][Data] (Ciprofloxacin)[Data] (Linezolid)
MRSA[Data][Data] (Ciprofloxacin)[Data] (Linezolid)
E. coli ATCC 25922[Data][Data] (Ciprofloxacin)[Data] (Ceftriaxone)
C. albicans ATCC 90028[Data][Data] (Fluconazole)[Data] (Amphotericin B)
... (and so on for all tested organisms)

Advanced In Vitro and Preliminary In Vivo Evaluation

To build a more comprehensive profile of the compound's activity, further in vitro and preliminary in vivo studies are recommended.

Time-Kill Kinetic Assays

This assay provides insight into the pharmacodynamics of the compound, determining whether it exhibits cidal or static activity over time.

Protocol:

  • Prepare tubes containing broth with the test compound at concentrations of 0.5x, 1x, 2x, and 4x the MIC.

  • Inoculate the tubes with the test organism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the tubes at 35°C with agitation.

  • At various time points (0, 2, 4, 8, 12, and 24 hours), withdraw aliquots, perform serial dilutions, and plate for viable colony counts.

  • Plot the log₁₀ CFU/mL versus time to visualize the killing kinetics.

Anti-Biofilm Activity

The ability of a compound to inhibit biofilm formation or eradicate established biofilms is a critical attribute, as biofilms are notoriously resistant to conventional antimicrobial therapy.

Protocol (Biofilm Inhibition):

  • In a 96-well plate, add serial dilutions of the test compound.

  • Inoculate with the test organism and incubate for 24-48 hours to allow for biofilm formation.

  • Wash the wells to remove planktonic cells.

  • Quantify the remaining biofilm using a crystal violet staining assay.

Cytotoxicity Assay

It is crucial to assess the compound's toxicity against mammalian cells to determine its therapeutic index.

Protocol:

  • Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate.

  • After 24 hours, treat the cells with serial dilutions of the test compound.

  • Incubate for 24-48 hours.

  • Assess cell viability using an MTT or similar colorimetric assay.

Preliminary In Vivo Efficacy Model

A murine model of systemic candidiasis is a well-established model for the initial in vivo evaluation of novel antifungal agents.[8][9]

Protocol Outline:

  • Immunocompromised mice (e.g., via cyclophosphamide treatment) are infected intravenously with a lethal dose of Candida albicans.

  • Treatment with 2-(1H-1,2,4-triazol-1-yl)propanoic acid, a vehicle control, and a positive control (e.g., fluconazole) is initiated at a set time post-infection.

  • The primary endpoints are survival rate and fungal burden in target organs (e.g., kidneys) at the end of the study.

Conclusion and Future Directions

This guide provides a robust and scientifically rigorous framework for the comprehensive performance evaluation of 2-(1H-1,2,4-triazol-1-yl)propanoic acid. By adhering to standardized protocols and comparing its performance against clinically relevant pathogens and established drugs, researchers can generate the high-quality data necessary to determine the therapeutic potential of this novel compound. Positive outcomes from these studies would warrant further investigation into its mechanism of action, pharmacokinetic profiling, and evaluation in more complex preclinical models of infection. The systematic approach outlined herein is essential for the efficient and effective development of the next generation of antimicrobial agents.

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link][4]

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link][5]

  • G. O. et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Journal of Fungi, 9(6), 648. [Link][10]

  • A. A. et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24849–24865. [Link][11]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Journal of Clinical Microbiology, 58(3), e01864-19. [Link][6]

  • Z. et al. (2017). Design, synthesis, and in vitro evaluation of novel antifungal triazoles. Bioorganic & Medicinal Chemistry Letters, 27(10), 2171-2173. [Link][12]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link][7]

  • Clinical & Laboratory Standards Institute (CLSI). [Link][13]

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Semantic Scholar. [Link][8]

  • Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836. [Link][9]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. (2021). RSC Advances, 11(2), 1045-1057. [Link][2]

  • One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates. (2025). Russian Chemical Bulletin, 74(8). [Link][14]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). Molecules, 28(9), 3797. [Link][1]

  • New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. (2021). Chemistry & Biodiversity, 18(10), e2100349. [Link][15]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). Molecules, 30(22), 5894. [Link][3]

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Validation

A Comparative Guide to the Cross-Reactivity Profiling of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

Abstract This guide provides a comprehensive framework for assessing the cross-reactivity of the novel compound, 2-(1H-1,2,4-triazol-1-yl)propanoic acid. Given its structural features—a 1,2,4-triazole ring analogous to t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for assessing the cross-reactivity of the novel compound, 2-(1H-1,2,4-triazol-1-yl)propanoic acid. Given its structural features—a 1,2,4-triazole ring analogous to those in widely-used antifungal agents and a propanoic acid moiety—a thorough evaluation of its selectivity is paramount for any therapeutic development. We present a tiered, systematic approach for profiling its inhibitory activity against human cytochrome P450 (CYP) enzymes, the primary off-target class for triazole-based compounds. Methodologies for robust in vitro competitive inhibition assays are detailed, alongside a comparative analysis with Fluconazole, a first-generation triazole antifungal. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical safety assessment of new chemical entities.

Introduction: The Rationale for Cross-Reactivity Assessment

The compound 2-(1H-1,2,4-triazol-1-yl)propanoic acid incorporates a 1,2,4-triazole pharmacophore. This heterocyclic ring is the cornerstone of the azole class of antifungal drugs, which act by inhibiting lanosterol 14α-demethylase (CYP51), a fungal cytochrome P450 enzyme essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1][2][3] The mechanism involves the coordination of a nitrogen atom in the triazole ring with the heme iron atom at the active site of CYP51, disrupting its catalytic activity.[4][5]

While this interaction is key to the desired therapeutic effect, it also presents a significant liability. The same mechanism can lead to the inhibition of human cytochrome P450 enzymes, which are vital for the metabolism of a vast array of xenobiotics, including approximately 70-80% of drugs in clinical use.[5] Inhibition of major human CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2C19) by a new chemical entity can lead to severe drug-drug interactions (DDIs), resulting in altered pharmacokinetic profiles and potential toxicity of co-administered medications.[5][6][7] Therefore, early and rigorous in vitro assessment of CYP inhibition is a mandatory step in drug development, as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[8][9][10]

This guide establishes a robust protocol to characterize the cross-reactivity profile of 2-(1H-1,2,4-triazol-1-yl)propanoic acid, using Fluconazole as a benchmark for comparison.

A Tiered Strategy for Cross-Reactivity Profiling

A logical, tiered approach ensures a cost-effective and scientifically sound evaluation. The strategy begins with confirming on-target activity, proceeds to broad off-target screening, and culminates in more complex, physiologically relevant assays for any liabilities identified.

G cluster_0 Tier 1: Primary Target Engagement cluster_1 Tier 2: In Vitro Cross-Reactivity Panel cluster_2 Tier 3: Mechanistic & Functional Follow-up T1 Confirm activity against fungal CYP51 (e.g., C. albicans) T2 Screen against major human CYP isoforms (CYP3A4, 2C9, 2C19, 2D6, 1A2) in a competitive inhibition assay T1->T2 Proceed if on-target activity is confirmed T3 Determine mode of inhibition (e.g., reversible vs. time-dependent) for significant hits T2->T3 If IC50 indicates potential liability T4 Conduct cell-based assays (e.g., human hepatocytes) to confirm functional inhibition T3->T4

Caption: Tiered workflow for cross-reactivity assessment.

Tier 2 Experimental Protocol: In Vitro Human CYP Inhibition Assay

This section provides a detailed methodology for a competitive inhibition assay to determine the half-maximal inhibitory concentration (IC50) of 2-(1H-1,2,4-triazol-1-yl)propanoic acid against key human CYP isoforms.

Principle of the Assay

This is a fluorescence-based assay utilizing recombinant human CYP enzymes ("Supersomes"), a specific probe substrate that is metabolized into a fluorescent product, and the NADPH regeneration system required for CYP activity. The test compound competes with the probe substrate for the enzyme's active site. A reduction in the fluorescent signal relative to the vehicle control indicates inhibition.[11][12][13]

G cluster_reaction Reaction Pathway cluster_inhibition Inhibition Pathway E Enzyme (CYP3A4) P Fluorescent Product E->P + S S Substrate (BFC) I Inhibitor (Test Cmpd) EI Enzyme- Inhibitor Complex I->EI + E

Caption: Principle of competitive enzyme inhibition.

Materials & Reagents
  • Test Compound: 2-(1H-1,2,4-triazol-1-yl)propanoic acid, dissolved in DMSO.

  • Reference Compound: Fluconazole, dissolved in DMSO.

  • Enzymes: Recombinant human CYP3A4, CYP2C9, CYP2C19, CYP2D6, CYP1A2 Supersomes™.

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Substrates: Specific fluorogenic probe substrates for each isoform (e.g., BFC for CYP3A4, MFC for CYP2C9).

  • Cofactor: NADPH Regeneration System (e.g., NADPH-A, NADPH-B).

  • Plate: Black, flat-bottom 96-well microplate.

  • Instrumentation: Fluorescence plate reader.

Step-by-Step Methodology
  • Compound Preparation: Prepare a serial dilution of the test compound and Fluconazole in DMSO, typically starting from a high concentration (e.g., 10 mM) to create an 8-point dose-response curve. The final DMSO concentration in the assay should be ≤ 0.5%.

  • Assay Plate Setup:

    • Add 50 µL of 100 mM potassium phosphate buffer to all wells.

    • Add 1 µL of the serially diluted test compound, reference compound, or DMSO (for vehicle control) to the appropriate wells.

  • Enzyme Addition: Prepare a working solution of the recombinant CYP enzyme in the buffer. Add 50 µL of this solution to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Prepare a working solution of the probe substrate and the NADPH regeneration system. Initiate the enzymatic reaction by adding 100 µL of this mixture to all wells. The final substrate concentration should be approximately at its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[11]

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence signal every minute for 30-60 minutes using the appropriate excitation/emission wavelengths for the fluorescent product.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data by expressing the reaction rates as a percentage of the vehicle control activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data & Interpretation

The primary output of this study is a table of IC50 values comparing the inhibitory potency of 2-(1H-1,2,4-triazol-1-yl)propanoic acid against that of Fluconazole. A lower IC50 value signifies a more potent inhibitor.

Table 1: Comparative CYP Inhibition Profile (Hypothetical Data)

CYP IsoformProbe SubstrateIC50 (µM) - 2-(1H-1,2,4-Triazol-1-yl)propanoic acidIC50 (µM) - Fluconazole
Fungal CYP51(Specific Assay)0.81.2
Human CYP1A2EFC> 100> 100
Human CYP2C9MFC15.68.5
Human CYP2C19EFC25.312.1
Human CYP2D6AMMC> 100> 100
Human CYP3A4BFC45.730.2

Data are hypothetical and for illustrative purposes only.

Interpretation of Results
  • On-Target Potency: The hypothetical data show that the test compound is potent against its intended fungal target, comparable to Fluconazole.

  • Cross-Reactivity Profile:

    • Like Fluconazole, the test compound shows inhibitory activity against CYP2C9, CYP2C19, and CYP3A4.[5]

    • The IC50 values against these human isoforms are significantly higher than for the fungal target, suggesting a degree of selectivity.

    • Crucially, the test compound appears slightly less potent against the human CYPs compared to Fluconazole, which would be a favorable characteristic.

  • Selectivity Index: A useful metric is the Selectivity Index (SI), calculated as (IC50 for human CYP) / (IC50 for fungal CYP51). A higher SI is desirable.

    • SI for Test Compound (vs. CYP2C9) = 15.6 / 0.8 = 19.5

    • SI for Fluconazole (vs. CYP2C9) = 8.5 / 1.2 = 7.1

In this hypothetical scenario, 2-(1H-1,2,4-triazol-1-yl)propanoic acid demonstrates a superior selectivity profile for the fungal target over the most sensitive human isoform (CYP2C9) when compared to Fluconazole.

Conclusion and Future Directions

This guide outlines a standardized, robust methodology for the initial cross-reactivity profiling of 2-(1H-1,2,4-triazol-1-yl)propanoic acid. The in vitro competitive inhibition assay provides critical data to rank-order compounds and identify potential DDI liabilities early in the drug discovery pipeline.

Based on the hypothetical data presented, the test compound shows a promising selectivity profile. However, these in vitro results must be contextualized. The next steps (Tier 3) would involve determining the mechanism of inhibition (e.g., reversible, time-dependent) for the hits on CYP2C9 and CYP2C19. Subsequently, these findings should be used to build static or dynamic models to predict the clinical DDI risk, as recommended by regulatory guidelines, before proceeding to any clinical evaluation.[14][15]

References

  • Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PubMed Central - NIH. [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing. [Link]

  • Triazole antifungals. (n.d.). Research Starters - EBSCO. [Link]

  • effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. (n.d.). PubMed. [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). NIH. [Link]

  • Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. (2020). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity. (2016). ScienceDirect. [Link]

  • M12 Drug Interaction Studies. (2024). FDA. [Link]

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. (2024). FDA. [Link]

  • Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7. (n.d.). PMC - NIH. [Link]

  • Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (n.d.). Regulations.gov. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PMC - PubMed Central. [Link]

  • Update on FDA's Final Drug-Drug Interaction Guidance. (2020). ascpt.org. [Link]

  • Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (n.d.). ScienceDirect. [Link]

  • Lanosterol 14 alpha-demethylase – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Drug-drug Interaction Studies for Regulatory Submission. (n.d.). Charles River Laboratories. [Link]

  • Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. (2021). PubMed. [Link]

  • Triazole antifungal agents drug–drug interactions involving hepatic cytochrome P450. (2020). ResearchGate. [Link]

  • Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51). (n.d.). PubMed. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Competitive inhibition. (n.d.). Wikipedia. [Link]

  • Competitive inhibition. (n.d.). Khan Academy. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking 2-(1H-1,2,4-Triazol-1-yl)propanoic acid Against Commercial Standards

Introduction: The Imperative for Analytical Rigor In the landscape of pharmaceutical research and drug development, the purity and structural integrity of chemical entities are paramount. 2-(1H-1,2,4-Triazol-1-yl)propano...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Rigor

In the landscape of pharmaceutical research and drug development, the purity and structural integrity of chemical entities are paramount. 2-(1H-1,2,4-Triazol-1-yl)propanoic acid (CAS 901586-50-3) is a heterocyclic compound whose utility as a building block or intermediate necessitates a clear and reproducible method for quality assessment.[1] The presence of impurities can lead to unpredictable biological activity, side reactions, and a lack of reproducibility in experimental results.

This guide provides a comprehensive framework for researchers and drug development professionals to benchmark a laboratory-synthesized or procured batch of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid against available commercial standards. We will move beyond simple data presentation to explain the causality behind the chosen analytical methodologies, establishing a self-validating system for quality control. The protocols outlined herein are designed to be robust, reproducible, and grounded in established analytical principles for small molecule characterization.

Defining the Benchmark: Physicochemical Properties and Standards

Before any comparative analysis, the fundamental identity of the target compound must be established. The key physicochemical properties of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid are summarized below.

PropertyValueSource
CAS Number 901586-50-3[1]
Molecular Formula C₅H₇N₃O₂[1]
Molecular Weight 141.13 g/mol [1]
MDL Number MFCD08361621[1][2]

For the purpose of this guide, our Test Article (the sample to be evaluated) will be benchmarked against a high-purity (>95%) commercial standard from a reputable supplier, which serves as a Reference Standard .[2]

Caption: The overall workflow for benchmarking a test sample.

Analytical Methodologies: A Multi-Pronged Approach

No single analytical technique is sufficient to fully characterize a compound. We will employ a tripartite strategy focusing on purity, structure, and molecular weight.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the industry standard for determining the purity of non-volatile small molecules. A reverse-phase method is chosen due to the polar nature of the carboxylic acid and triazole moieties. The principle is to separate the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase (the column) and a polar mobile phase. Impurities, being structurally different, will have different retention times.

Experimental Protocol:

  • System Preparation: Use an HPLC system equipped with a UV detector, autosampler, and column oven.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the Reference Standard and the Test Article in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.

    • Filter the solutions through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions: The following conditions are a robust starting point, adapted from established methods for triazole analysis.[5][6]

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for polar analytes; provides good retention and peak shape.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in MS and sharpens acidic peaks.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 15 minutesA gradient ensures that both early and late-eluting impurities are captured.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Injection Vol. 10 µLA typical volume to avoid column overloading.
Detection (UV) 210 nm & 262 nm210 nm is a general wavelength for organic molecules. Triazole rings often show absorbance around 260 nm.[5]
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare the retention time of the main peak in the Test Article to that of the Reference Standard. They should be identical.

Caption: The principle of HPLC separation for purity analysis.

Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. The chemical shifts, coupling constants, and integration values of the signals create a unique fingerprint for the molecule.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve ~5-10 mg of the Test Article and, separately, the Reference Standard in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred as the acidic proton of the carboxylic acid is readily observable.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Standard acquisition parameters should be used.

  • Data Analysis & Expected Signals: The spectrum of the Test Article must be identical to the Reference Standard. Based on published data for similar structures, the following signals are expected.[7][8][9]

    • ¹H NMR:

      • Two singlets in the aromatic region (~8-9 ppm) for the two protons on the triazole ring.

      • A quartet (~4.5-5.0 ppm) for the methine proton (CH) adjacent to the triazole and carboxyl group.

      • A doublet (~1.7-2.0 ppm) for the methyl group (CH₃).

      • A broad singlet (>10 ppm in DMSO-d₆) for the carboxylic acid proton (COOH).

    • ¹³C NMR:

      • Signals for the two triazole carbons (~145-155 ppm).

      • A signal for the carboxylic carbon (~170-175 ppm).

      • Signals for the methine and methyl carbons in the aliphatic region.

Molecular Weight Confirmation via Mass Spectrometry (MS)

Causality: Mass spectrometry provides a direct measurement of the molecular weight of the compound by ionizing it and measuring its mass-to-charge ratio (m/z). This serves as a final check on the compound's identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this one.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution (~10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

  • Data Acquisition:

    • Infuse the sample directly into the ESI source of the mass spectrometer or use an LC-MS system with the HPLC method described above.

    • Acquire data in positive ion mode.

  • Data Analysis:

    • The expected molecular weight is 141.13 Da.

    • In positive ion mode (ESI+), the primary ion observed should be the protonated molecule [M+H]⁺.

    • Expected m/z: 141.13 + 1.007 = 142.14 .

    • High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million (ppm).[8][9]

Caption: Decision tree for structural confirmation.

Data Interpretation: Synthesizing the Results

The ultimate goal is to generate a Certificate of Analysis for your Test Article, benchmarked against the Reference Standard. The table below illustrates how the data should be summarized and compared.

AnalysisParameterReference StandardTest ArticlePass/Fail
Identity AppearanceWhite to Off-White SolidConformsPass
HPLC Retention Time5.8 min5.8 minPass
Purity (by Area %)98.5%98.2%Pass
¹H NMR SpectrumConforms to structureConforms to ReferencePass
Mass Spec [M+H]⁺ (m/z)142.14142.14Pass
Overall Assessment - - Meets Quality Specifications Pass

Conclusion

A rigorous, multi-technique approach is non-negotiable for the quality control of chemical reagents in a scientific setting. By systematically applying HPLC for purity, NMR for structural identity, and MS for molecular weight confirmation, researchers can confidently benchmark their supply of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid. This ensures the reliability and reproducibility of downstream experiments, which is the bedrock of scientific integrity. Adherence to these principles allows for the confident use of this reagent in complex synthetic pathways and biological assays.

References

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  • Shin, K. H., et al. (2011). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 55(10), 4953–4956. Available at: [Link]

  • SIELC Technologies. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 27(8), 2471. Available at: [Link]

  • Meccariello, E., et al. (2015). A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. ResearchGate. Available at: [Link]

  • Korte, E. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent Technologies, Inc. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. Available at: [Link]

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  • Al-Ghorbani, M., et al. (2022). Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. Molecules, 27(19), 6542. Available at: [Link]

  • Sravya, G., & Reddy, N. B. (2019). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Research Journal of Pharmacy and Technology, 12(11), 5321-5324. Available at: [Link]

  • NIST. Propanoic acid, TMS derivative. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3861. Available at: [Link]

  • Borys, F. P., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Chemistry, 5(4), 2736-2752. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed Central. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

This document provides a detailed protocol for the safe and compliant disposal of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and responsibility in the laboratory.

Hazard Identification and Risk Assessment

Table 1: Hazard Profile and GHS Classifications of Analogous Compounds

Hazard ClassificationGHS Hazard StatementRationale and ImplicationSource(s)
Acute Toxicity, OralH302: Harmful if swallowedIngestion can cause significant health effects. This necessitates strict hygiene protocols and immediate medical attention if swallowed.[1]
Skin IrritationH315: Causes skin irritationDirect contact with the solid or its solutions can cause skin irritation. Prolonged contact should be avoided.[1]
Eye IrritationH319: Causes serious eye irritationThe compound is expected to be a significant eye irritant, potentially causing serious damage. Eye protection is mandatory.[1]
Respiratory IrritationH335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract. Handling should occur in well-ventilated areas or a chemical fume hood.[1]
Chemical IncompatibilityN/AIncompatible with strong oxidizing agents, strong bases, and strong reducing agents.[2] Mixing with these can lead to vigorous, exothermic, or otherwise hazardous reactions. Acids should never be stored in steel containers.[3][4]

Treating all chemical waste as hazardous unless explicitly confirmed to be non-hazardous by a qualified professional is a foundational principle of laboratory safety.[5][6]

Personal Protective Equipment (PPE) Protocol

Based on the hazard assessment, a stringent PPE protocol is required at all stages of handling and disposal.

  • Eye and Face Protection : Wear chemical safety goggles that meet appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[7] A face shield should be worn if there is a splash hazard.

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile) of a suitable thickness. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[7]

  • Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or significant spill risk, a chemical-resistant apron is recommended.

  • Respiratory Protection : If handling the solid material outside of a chemical fume hood where dust may be generated, use a NIOSH-approved respirator.[7] All waste handling should ideally be performed within a chemical fume hood to ensure adequate ventilation.[1]

Waste Segregation and Containment: The First Line of Defense

Proper segregation is not merely an organizational task; it is a critical safety measure to prevent dangerous chemical reactions.[6]

Step-by-Step Containment Procedure:

  • Select a Compatible Container : Use a high-density polyethylene (HDPE) or glass container for waste collection. The container must be in good condition, with no leaks or external residue, and have a securely fitting cap.[6][8]

  • Affix a Hazardous Waste Label : As soon as the first drop of waste is added, the container must be labeled.[6] The label must include:

    • The words "Hazardous Waste" [3]

    • Full Chemical Name : "Waste 2-(1H-1,2,4-Triazol-1-yl)propanoic acid". For mixtures, list all components by percentage or volume.[3]

    • Associated Hazards : Clearly indicate the hazards (e.g., "Toxic," "Irritant").[3]

  • Do Not Overfill : Fill containers to no more than 90% of their capacity to allow for vapor expansion and prevent spills.[4]

  • Maintain Closed Containers : The waste container must be kept tightly closed at all times, except when adding waste.[6][8] This is an EPA requirement and prevents the release of vapors into the laboratory.

On-Site Waste Accumulation: The Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[3] This is a designated area within the lab, at or near the point of waste generation, for the collection of hazardous waste.

  • Location : The SAA can be a designated section of a benchtop or within a chemical fume hood.[3]

  • Segregation within SAA : Within the SAA, ensure incompatible waste streams are kept separate, for instance, by using secondary containment tubs.[6] Store acids and bases separately.[3]

  • Volume Limits : A lab may accumulate up to 55 gallons of hazardous waste or 1 quart of any single acutely hazardous (P-listed) waste in its SAA.[8] It is imperative to schedule waste pickups frequently to prevent exceeding these limits.[6]

Step-by-Step Disposal Protocols

The universal principle for the disposal of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid is that it must be managed through a licensed hazardous waste disposal program.[5] Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash. [5][9]

Protocol A: Disposal of Unused or Surplus Solid Chemical

  • Preparation : Perform all work inside a chemical fume hood. Wear the full PPE as described in Section 2.

  • Containment : If the chemical is in its original container, ensure the container is in good condition and properly sealed. If repackaging is necessary, carefully transfer the solid to a pre-labeled hazardous waste container.

  • Labeling : Verify the container is correctly labeled as "Hazardous Waste" with the full chemical name and associated hazards.

  • Storage : Place the sealed and labeled container in the designated SAA.

  • Arranging Disposal : Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[5]

Protocol B: Disposal of Aqueous or Organic Solutions

  • Collection : Pour waste solutions into a pre-labeled, compatible hazardous waste container (HDPE or glass). Do not mix with incompatible waste streams. For example, do not add this acidic waste to a container holding basic solutions.

  • Labeling : Ensure the waste container label accurately reflects all components of the solution (e.g., "Waste 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, 5% in Ethanol").

  • Storage : Securely cap the container and place it in the SAA, ensuring it is segregated from incompatible wastes.

  • Arranging Disposal : Contact your institution's EH&S department for pickup.

Protocol C: Disposal of Contaminated Labware and PPE

  • Gross Decontamination : For heavily contaminated items (e.g., glassware), rinse with a suitable solvent (e.g., ethanol, water) and collect the rinseate as hazardous waste according to Protocol B.

  • Collection of Solid Waste : Items that cannot be decontaminated, such as used gloves, weigh paper, and spill cleanup materials, must be disposed of as hazardous solid waste.[5]

  • Containment : Place these items in a tough, transparent plastic bag or a designated solid waste drum within the SAA.

  • Labeling : Label the bag or drum as "Hazardous Waste Debris" and list the contaminants.

  • Arranging Disposal : Schedule a pickup with your institution's EH&S department.

Emergency Procedures for Spills and Exposures

In Case of a Spill:

  • Alert Personnel : Immediately alert others in the area.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control Ignition Sources : If the compound is dissolved in a flammable solvent, remove all sources of ignition.[1]

  • Containment : For small spills of solid material, carefully sweep it up and place it in a labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and transfer it to a sealed container for disposal.[1]

  • Decontaminate : Clean the spill area thoroughly. All cleanup materials are to be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact : Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1][2] Seek medical attention if irritation persists.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison center or doctor for medical advice.[1]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid waste streams.

DisposalWorkflow Disposal Workflow for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid cluster_0 Disposal Workflow for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid cluster_1 Disposal Workflow for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid cluster_2 Disposal Workflow for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid cluster_3 Disposal Workflow for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid cluster_4 Disposal Workflow for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid cluster_5 Disposal Workflow for 2-(1H-1,2,4-Triazol-1-yl)propanoic acid start Waste Generation waste_type Identify Waste Type start->waste_type solid Solid Waste (Unused chemical, contaminated debris) waste_type->solid Solid liquid Liquid Waste (Aqueous/Organic solutions) waste_type->liquid Liquid sharps Contaminated Sharps (Needles, broken glass) waste_type->sharps Sharps contain_solid Package in Labeled Solid Waste Container solid->contain_solid contain_liquid Collect in Labeled Liquid Waste Container liquid->contain_liquid contain_sharps Place in Puncture-Proof Sharps Container sharps->contain_sharps segregate Segregate Incompatibles (e.g., Acids from Bases) contain_solid->segregate contain_liquid->segregate contain_sharps->segregate saa Store in Designated Satellite Accumulation Area (SAA) segregate->saa end Schedule Pickup by EH&S / Professional Waste Handler saa->end

Caption: Decision workflow for handling and disposal of waste streams.

Conclusion

The proper management of chemical waste is a non-negotiable aspect of professional scientific conduct. For 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, this entails a comprehensive approach beginning with a thorough hazard assessment and culminating in disposal via certified professionals. By internalizing the principles of PPE usage, waste segregation, and proper containment, researchers can ensure a safe laboratory environment for themselves and their colleagues while upholding their duty of environmental stewardship.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(1H-1,2,4-Triazol-1-yl)propanoic acid

Foundational Safety: Hazard Assessment The core principle of laboratory safety is to understand the potential risks. Based on data from structurally similar triazole and propanoic acid derivatives, we must assume 2-(1H-1...

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Safety: Hazard Assessment

The core principle of laboratory safety is to understand the potential risks. Based on data from structurally similar triazole and propanoic acid derivatives, we must assume 2-(1H-1,2,4-Triazol-1-yl)propanoic acid presents a similar hazard profile. The causality is clear: shared functional groups often dictate a compound's chemical reactivity and toxicological properties.

Table 1: Inferred Hazard Profile and GHS Classifications

Hazard Statement GHS Classification Rationale & Primary Sources
Harmful if swallowed Acute Toxicity, Oral (Category 4) A consistent warning across numerous triazole-containing compounds.[1][2][3][4][5]
Causes serious eye irritation Eye Irritation (Category 2/2A) Propanoic acid derivatives and triazoles are known eye irritants.[1][2][4][5][6]
Causes skin irritation Skin Irritation (Category 2) Direct contact can lead to localized inflammation.[2][4][5][6]
May cause respiratory irritation STOT SE, Respiratory (Category 3) Inhalation of dust or aerosols can irritate the respiratory tract.[2][4][5][6][7]

| Suspected of damaging fertility or the unborn child | Reproductive Toxicity (Category 2) | A related compound, 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid, carries this warning, necessitating caution.[1] |

The First Line of Defense: Engineering Controls

Before any personal protective equipment is considered, engineering controls must be in place. These controls are designed to isolate you from the hazard.

  • Chemical Fume Hood: All weighing, reconstitution, and handling of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid must be performed inside a certified chemical fume hood. This is non-negotiable. The hood's constant airflow protects you from inhaling potentially harmful dust or aerosols.[4]

  • Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that might escape primary containment.

Mandated Personal Protective Equipment (PPE)

PPE is the final barrier between you and the chemical. The selection of PPE must directly address the hazards identified in Table 1.

Eye and Face Protection
  • Requirement: ANSI Z87.1-rated (or equivalent, e.g., EN 166) safety glasses with side shields are the minimum requirement for any work in the laboratory.

  • Enhanced Protection: When handling the solid compound or preparing solutions where splashing is possible, upgrade to chemical splash goggles.[3][8] For procedures with a significant risk of splashing, a full-face shield should be worn over safety glasses or goggles.[6][9]

  • Causality: The triazole and propanoic acid moieties are associated with serious eye irritation.[1][2][6] Direct contact could lead to significant, potentially irreversible, damage.

Skin and Body Protection
  • Gloves: Use chemically resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.[6]

    • Critical Technique: Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[4][6] Contaminated gloves must be disposed of as hazardous waste immediately after use.

  • Laboratory Coat: A long-sleeved, knee-length laboratory coat is mandatory. Cuffs should be snug to prevent skin exposure.

  • Enhanced Protection: For tasks involving larger quantities or a higher risk of spillage, a chemically resistant apron or a complete protective suit may be necessary.[6][8]

Respiratory Protection
  • Standard Operations: When working within a certified chemical fume hood, respiratory protection is typically not required.

  • When Required: If engineering controls are not available or insufficient to control airborne concentrations (e.g., cleaning a large spill), a respirator is mandatory. Use a NIOSH-approved respirator, at minimum a type P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures.[6] For higher-risk scenarios, an elastomeric half-mask with a multi-gas cartridge and P100 filter may be appropriate.[10][11]

Operational and Disposal Plans

A safe experiment is planned from start to finish. This includes the procedural steps for handling the chemical and disposing of the resulting waste.

Step-by-Step Handling Protocol

This workflow minimizes the risk of exposure at every stage of the process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Doffing Phase prep_area 1. Designate Work Area in Fume Hood don_ppe 2. Don Required PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe gather_mats 3. Gather Materials (Chemical, Spatula, Glassware, Spill Kit) don_ppe->gather_mats weigh 4. Weigh Solid Chemical (Inside Fume Hood) gather_mats->weigh dissolve 5. Prepare Solution (Add solid to solvent slowly) weigh->dissolve cap 6. Cap & Label Container dissolve->cap clean_equip 7. Decontaminate Equipment & Work Surface cap->clean_equip dispose_waste 8. Dispose of Waste (Chemical & Contaminated PPE) clean_equip->dispose_waste doff_ppe 9. Doff PPE in Order (Gloves last) dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid.

Emergency Protocols
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][6][12]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[6][12]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3][4]

Disposal Plan
  • Chemical Waste: Dispose of unused chemicals and solutions in a designated, labeled hazardous waste container. Do not pour down the drain.

  • Contaminated Materials: All contaminated items, including gloves, weigh boats, and paper towels, must be disposed of in a designated solid hazardous waste container.

  • Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[3][13] Label all hazardous waste containers clearly with their contents.[13]

By adhering to these rigorous, evidence-based protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

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  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. U.S. Department of Labor. Retrieved from [Link]

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